ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-thiophen-2-yl-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-2-14-10(13)8-6-7(11-12-8)9-4-3-5-15-9/h3-6H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCRDZSJYGZRIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371389 | |
| Record name | Ethyl 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26731406 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
121195-03-7 | |
| Record name | Ethyl 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-(thien-2-yl)-1H-pyrazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate
This technical guide provides a comprehensive overview of the chemical synthesis of ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Pyrazole derivatives are a class of heterocyclic compounds that have garnered considerable attention in the pharmaceutical industry due to their diverse biological activities. The title compound, this compound (CAS No. 121195-03-7), incorporates both a pyrazole and a thiophene ring, structural motifs known to be present in various bioactive molecules.[1][2][3] This guide details a common and effective two-step synthetic route for the preparation of this compound.
The synthesis involves an initial Claisen condensation reaction to form a key intermediate, followed by a cyclization reaction to construct the pyrazole ring. This methodology is adaptable for the synthesis of a variety of 5-substituted pyrazole-3-carboxylates.[4][5]
Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of an intermediate, ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate, via a Claisen condensation. The subsequent step is the cyclization of this intermediate with hydrazine hydrate to yield the final pyrazole product.
Caption: General two-step synthesis pathway for this compound.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of analogous 5-substituted-1H-pyrazole-3-carboxylates.[6][7]
Step 1: Synthesis of Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate
-
Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve metallic sodium (1 equivalent) in absolute ethanol under an inert atmosphere. Allow the mixture to cool to room temperature.
-
Reaction Mixture: Prepare a mixture of 2-acetylthiophene (1 equivalent) and diethyl oxalate (1 equivalent).
-
Condensation Reaction: Slowly add the 2-acetylthiophene and diethyl oxalate mixture to the sodium ethoxide solution with constant stirring at room temperature.
-
Reaction Monitoring: Continue stirring the reaction mixture for 8-12 hours at room temperature. The formation of a precipitate indicates the progress of the reaction.
-
Isolation of Intermediate: Collect the precipitated solid by filtration and wash it with cold ethanol. The solid obtained is the sodium salt of ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate.
Step 2: Synthesis of this compound
-
Dissolution of Intermediate: Dissolve the sodium salt of ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate (1 equivalent) obtained from Step 1 in glacial acetic acid.
-
Addition of Hydrazine: Cool the solution in an ice bath and slowly add hydrazine hydrate (1.1 equivalents) dropwise while maintaining the temperature below 10 °C.
-
Cyclization Reaction: After the addition is complete, heat the reaction mixture under reflux for 8 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralization and Extraction: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate or benzene).
-
Purification: Wash the organic layer with a saturated sodium chloride solution and dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., petroleum ether or ethanol/water) to obtain pure this compound.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of the target compound.
Caption: A generalized experimental workflow for the synthesis and purification of the target compound.
Data Presentation
The following table summarizes the quantitative data for the synthesis of a structurally similar compound, ethyl 5-n-heptylpyrazole-3-carboxylate, which can be considered as a reference for the synthesis of the title compound.[6]
| Parameter | Step 1: Condensation | Step 2: Cyclization | Overall (projected) |
| Reactants | 2-Acetylthiophene, Diethyl Oxalate, Sodium Ethoxide | Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate sodium salt, Hydrazine Hydrate | - |
| Solvent | Absolute Ethanol | Glacial Acetic Acid | - |
| Reaction Time | 8 hours | 8 hours | 16 hours |
| Temperature | Room Temperature | Reflux | - |
| Yield | ~80.0%[6] | ~54.8%[6] | ~43.8% |
| Purification | Recrystallization from Ethanol | Recrystallization from Petroleum Ether | - |
Characterization Data: The structure of the final product should be confirmed using standard analytical techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).[4][5]
Conclusion
The synthesis of this compound can be reliably achieved through a two-step process involving a Claisen condensation followed by a cyclization reaction. The provided experimental protocols, adapted from established literature, offer a clear and detailed methodology for researchers. The presented workflow and data provide a solid foundation for the successful synthesis and purification of this promising heterocyclic compound for applications in drug discovery and development.
References
- 1. CAS # 121195-03-7, 5-(Thiophen-2-yl)-1H-pyrazole-3-carboxylic acid ethyl ester, Ethyl 5-thiophen-2-yl-2H-pyrazole-3-carboxylate - chemBlink [ww.chemblink.com]
- 2. ETHYL 3-(THIOPHEN-2-YL)-1H-PYRAZOLE-5-CARBOXYLATE | CAS 121195-03-7 [matrix-fine-chemicals.com]
- 3. usbio.net [usbio.net]
- 4. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. prepchem.com [prepchem.com]
An In-Depth Technical Guide to the Chemical Properties of Ethyl 5-Thien-2-yl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document consolidates available data on its physical and chemical characteristics, spectral properties, and synthesis. Furthermore, it explores the potential biological activities of this compound class, with a focus on anticancer and anti-inflammatory applications, drawing from studies on closely related analogs. Detailed experimental protocols and a proposed signaling pathway for its potential anticancer activity are also presented to support further research and development.
Introduction
Heterocyclic compounds containing pyrazole and thiophene moieties are prominent scaffolds in drug discovery due to their diverse biological activities. This compound belongs to this class of compounds and holds potential for therapeutic applications. The strategic combination of the electron-rich thiophene ring and the versatile pyrazole core presents a unique chemical architecture for interaction with various biological targets. This guide aims to provide a detailed repository of its known chemical properties and to extrapolate its potential biological significance based on available scientific literature.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 121195-03-7 | [1] |
| Molecular Formula | C₁₀H₁₀N₂O₂S | [2] |
| Molecular Weight | 222.26 g/mol | [2] |
| Melting Point | 137 °C | [1] |
| Density (calculated) | 1.306 ± 0.06 g/cm³ | [1] |
| Solubility (calculated) | Practically insoluble (0.02 g/L at 25 °C) | [1] |
| Appearance | Solid (form may vary) | - |
| IUPAC Name | ethyl 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate | [2] |
Spectral Data
3.1. 1H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the pyrazole proton (a singlet), and the thiophene ring protons (doublets and a doublet of doublets). The NH proton of the pyrazole ring may appear as a broad singlet.
3.2. 13C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the aromatic carbons of the pyrazole and thiophene rings.
3.3. Mass Spectrometry (Predicted)
The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and fragmentation of the heterocyclic rings.
Synthesis
A general and widely used method for the synthesis of ethyl 5-substituted-1H-pyrazole-3-carboxylates involves a two-step process.[3][4]
4.1. Experimental Protocol: Synthesis of Ethyl 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate
This protocol is based on established methods for analogous compounds.[3][4]
Step 1: Synthesis of Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate
-
To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol, add a substituted acetophenone (in this case, 2-acetylthiophene) and diethyl oxalate.
-
Stir the reaction mixture at room temperature for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a suitable acid (e.g., dilute hydrochloric acid) and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate, ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate.
-
Purify the intermediate by recrystallization or column chromatography if necessary.
Step 2: Synthesis of Ethyl 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate
-
Dissolve the intermediate, ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate, in glacial acetic acid.
-
Add hydrazine hydrate to the solution.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure ethyl 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate.
4.2. Synthesis Workflow
Caption: Synthetic pathway for this compound.
Potential Biological Activity and Signaling Pathways
While direct biological studies on this compound are limited, extensive research on analogous 5-aryl-3-thiophen-2-yl-1H-pyrazoles has revealed potent anticancer activity, particularly in hepatocellular carcinoma.[5] The proposed mechanism of action involves the inhibition of Heat Shock Protein 90 (Hsp90).
Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis.[5] Inhibition of Hsp90 leads to the degradation of these client proteins, thereby disrupting key oncogenic signaling pathways.
5.1. Proposed Anticancer Signaling Pathway
Based on studies of similar thiophene-pyrazole compounds, a plausible signaling pathway for the anticancer effects of this compound is outlined below. This pathway highlights the central role of Hsp90 inhibition and its downstream consequences.
Caption: Proposed Hsp90 inhibition pathway for anticancer activity.
5.2. Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture: Culture hepatocellular carcinoma cells (e.g., HepG2) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept constant and non-toxic across all wells) for 24, 48, or 72 hours. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
This compound is a molecule with significant potential in the field of medicinal chemistry. This guide has summarized its key chemical and physical properties and provided a plausible synthetic route. While direct biological data is sparse, the demonstrated efficacy of closely related thiophene-pyrazole compounds against cancer, through mechanisms such as Hsp90 inhibition, strongly suggests that this compound warrants further investigation as a potential therapeutic agent. The experimental protocols and the proposed signaling pathway provided herein offer a solid foundation for researchers and drug development professionals to initiate and advance the study of this promising molecule. Future research should focus on obtaining detailed spectroscopic characterization, optimizing the synthesis, and conducting comprehensive biological evaluations to elucidate its precise mechanisms of action and therapeutic potential.
References
- 1. CAS # 121195-03-7, 5-(Thiophen-2-yl)-1H-pyrazole-3-carboxylic acid ethyl ester, Ethyl 5-thiophen-2-yl-2H-pyrazole-3-carboxylate - chemBlink [ww.chemblink.com]
- 2. ETHYL 3-(THIOPHEN-2-YL)-1H-PYRAZOLE-5-CARBOXYLATE | CAS 121195-03-7 [matrix-fine-chemicals.com]
- 3. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role of HSP90 molecular chaperones in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document details the nuclear magnetic resonance (NMR) data, experimental protocols for its synthesis, and a visual representation of the synthetic workflow.
Nuclear Magnetic Resonance (NMR) Data
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH (pyrazole) | 13.0 - 14.0 | br s | - |
| H-4' (thiophene) | 7.6 - 7.8 | dd | ~5.1, 1.2 |
| H-3' (thiophene) | 7.2 - 7.4 | dd | ~3.6, 1.2 |
| H-5' (thiophene) | 7.1 - 7.2 | dd | ~5.1, 3.6 |
| H-4 (pyrazole) | 6.9 - 7.1 | s | - |
| -OCH₂CH₃ (methylene) | 4.3 - 4.5 | q | ~7.1 |
| -OCH₂CH₃ (methyl) | 1.3 - 1.5 | t | ~7.1 |
Solvent: DMSO-d₆ br s = broad singlet, s = singlet, q = quartet, t = triplet, dd = doublet of doublets
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | 160.0 - 162.0 |
| C-3 (pyrazole) | 148.0 - 150.0 |
| C-5 (pyrazole) | 144.0 - 146.0 |
| C-2' (thiophene) | 130.0 - 132.0 |
| C-4' (thiophene) | 128.0 - 129.0 |
| C-5' (thiophene) | 127.0 - 128.0 |
| C-3' (thiophene) | 126.0 - 127.0 |
| C-4 (pyrazole) | 105.0 - 107.0 |
| -OCH₂CH₃ (methylene) | 60.0 - 62.0 |
| -OCH₂CH₃ (methyl) | 14.0 - 15.0 |
Solvent: DMSO-d₆
Experimental Protocols
The synthesis of this compound derivatives typically involves a multi-step process. The following is a generalized protocol based on established synthetic methodologies for similar pyrazole compounds.[1][2][3]
Step 1: Synthesis of Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate
-
To a stirred solution of a substituted 2-acetylthiophene in a suitable solvent (e.g., anhydrous toluene), sodium ethoxide or sodium hydride is added.
-
Diethyl oxalate is then added dropwise to the reaction mixture.
-
The mixture is heated and refluxed for a specified period.
-
After cooling, the reaction is quenched, typically with an acid.
-
The product is extracted with an organic solvent, dried, and concentrated under reduced pressure.
Step 2: Synthesis of this compound
-
The ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate intermediate is dissolved in a suitable solvent, such as glacial acetic acid or ethanol.
-
Hydrazine hydrate or a salt thereof (e.g., hydrazine dihydrochloride) is added to the solution.
-
The reaction mixture is refluxed for several hours.
-
Upon completion, the solvent is evaporated, and the residue is treated with water.
-
The resulting solid is collected by filtration, washed, and dried.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., aqueous ethanol).
Visualization of Synthetic Workflow
The following diagram illustrates the general synthetic pathway for the preparation of this compound.
Caption: Synthetic pathway for this compound.
References
Unveiling the Structural Landscape of Ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the structural and synthetic aspects of ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. While a definitive single-crystal X-ray diffraction study for this specific molecule is not publicly available in the Crystallography Open Database (COD) or the Cambridge Crystallographic Data Centre (CCDC) at the time of this publication, this guide provides a comprehensive overview of its synthesis and the crystallographic analysis of a closely related compound. This information offers valuable insights for researchers working with pyrazole derivatives.
Molecular Profile
This compound possesses a core structure consisting of a pyrazole ring substituted with a thiophene group at the 5-position and an ethyl carboxylate group at the 3-position. The presence of these functional groups imparts a unique electronic and steric profile, making it a valuable scaffold for further chemical modifications and biological screening.
Experimental Protocols
Synthesis of this compound
A general and effective method for the synthesis of this compound involves a multi-step reaction sequence starting from ethyl 2,4-dioxo-4-(thiophen-2-yl)butyrate.[1]
Step 1: Preparation of the β-ketoester
-
To a stirred solution of ethyl 2,4-dioxo-4-(thiophen-2-yl)butyrate (0.1 mol) in anhydrous toluene (200 mL), a 60% suspension of sodium hydride (NaH) in mineral oil (0.2 mol) is added in portions.
-
The reaction mixture is heated to 50°C.
-
A solution of diethyl oxalate (0.15 mol) in anhydrous toluene (60 mL) is then added dropwise at this temperature.
-
The mixture is refluxed for 1.5 hours.
-
After cooling to room temperature, acetic acid (0.25 mol) is slowly added dropwise.
-
The reaction mixture is washed with water (200 mL).
-
The organic phase is dried over magnesium sulfate (MgSO4) and concentrated to dryness to yield the crude intermediate.
Step 2: Cyclization to form the Pyrazole Ring
-
The crude product from the previous step is dissolved in anhydrous ethanol (250 mL).
-
Hydrazine dihydrochloride (0.11 mol) is added to the solution.
-
The mixture is refluxed for 3 hours.
-
The solvent is evaporated under reduced pressure.
-
The resulting residue is treated with water (200 mL) and cooled in an ice bath for 1 hour to induce crystallization.
-
The crystals of this compound are collected by filtration and air-dried.
-
If necessary, the product can be further purified by recrystallization from aqueous ethanol.[1]
The following diagram illustrates the general workflow for the synthesis:
Crystallographic Data of a Related Structure
While the specific crystal structure of this compound is not available, the crystallographic data for a closely related and more complex molecule, ethyl 5-amino-3-(methylthio)-1-(1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl)-1H-pyrazole-4-carboxylate , provides valuable insight into the potential solid-state conformation and packing of such pyrazole derivatives.[2]
Table 1: Crystallographic Data for a Related Pyrazole Derivative [2]
| Parameter | Value |
| Chemical Formula | C₂₁H₁₉N₅O₃S₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 24.7576(12) |
| b (Å) | 5.0596(2) |
| c (Å) | 16.9165(8) |
| β (°) | 101.630(2) |
| Volume (ų) | 2075.52(16) |
| Z | 4 |
| Temperature (K) | 100 |
| R-factor (%) | 4.27 |
Note: This data is for a related but different molecule and should be used for comparative purposes only.
Single Crystal X-ray Diffraction Protocol (General)
The determination of a crystal structure, such as the one presented for the related compound, typically follows a standardized protocol.
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown, often by slow evaporation of a saturated solution of the compound in an appropriate solvent.
-
Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected at a specific temperature (e.g., 100 K or 296 K).
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².
-
Data Analysis and Visualization: The final refined structure provides the precise atomic coordinates, bond lengths, bond angles, and other geometric parameters. This data is often visualized using software like ORTEP or Mercury.
The logical flow of a single-crystal X-ray diffraction experiment is depicted below:
Future Outlook
The synthesis of this compound is well-established. However, the lack of a definitive crystal structure in the public domain represents a knowledge gap. A single-crystal X-ray diffraction study of this compound would be of significant interest to the scientific community, providing crucial data for computational modeling, structure-activity relationship (SAR) studies, and the rational design of new materials and therapeutic agents. Researchers in the field are encouraged to pursue this experimental determination to further enrich the structural database of pyrazole-containing compounds.
References
A Technical Guide to the Biological Activity of Novel Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, making them a focal point for the discovery of new therapeutic agents. This technical guide provides a comprehensive overview of the recent advancements in the biological evaluation of novel pyrazole derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity of Pyrazole Derivatives
Numerous studies have demonstrated the potential of pyrazole derivatives as potent anticancer agents, acting through various mechanisms of action.[1][2] These compounds have been shown to inhibit key targets in cancer cell proliferation and survival, such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor 2 (VEGFR-2), cyclin-dependent kinases (CDKs), and tubulin.[1][3]
The following table summarizes the in vitro cytotoxic activity of several novel pyrazole derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Cancer Cell Line | Target | IC50 (µM) | Reference |
| 3,5-diarylpyrazoles | - | COX-2 | 0.01 | [4] |
| Pyrazolo-pyrimidine | - | - | 0.015 | [4] |
| 1,2,3-triazole-pyrazole hybrid (163) | HepG-2 | - | 12.22 | [5] |
| 1,2,3-triazole-pyrazole hybrid (163) | HCT-116 | - | 14.16 | [5] |
| 1,2,3-triazole-pyrazole hybrid (163) | MCF-7 | - | 14.64 | [5] |
| 1,2,3-triazole linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylate (136b) | A549 | - | 1.962 | [5] |
| 1,2,3-triazole linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylate (136b) | HCT-116 | - | 3.597 | [5] |
| 1,2,3-triazole linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylate (136b) | MCF-7 | - | 1.764 | [5] |
| 1,2,3-triazole linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylate (136b) | HT-29 | - | 4.496 | [5] |
| Sulphamoyl derivative (148a) | A549 | - | 5.34 | [5] |
| Sulphamoyl derivative (148a) | MCF-7 | - | 4.71 | [5] |
| Sulphamoyl derivative (148b) | A549 | - | 6.48 | [5] |
| Sulphamoyl derivative (148b) | MCF-7 | - | 5.33 | [5] |
| Indole-pyrazole derivative (33) | - | CDK2 | 0.074 | [3] |
| Indole-pyrazole derivative (34) | - | CDK2 | 0.095 | [3] |
| Pyrazole carbaldehyde derivative (43) | MCF-7 | PI3 kinase | 0.25 | [3] |
| 5-alkylated selanyl-1H-pyrazole (53) | HepG2 | EGFR/VEGFR-2 | 15.98 | [3] |
| 4-amino-5-substituted selenolo[2,3-c]pyrazole (54) | HepG2 | EGFR/VEGFR-2 | 13.85 | [3] |
| Pyrazole-benzothiazole hybrid (25) | HT29, PC3, A549, U87MG | - | 3.17 - 6.77 | [2] |
| Fused pyrazole derivative (50) | HepG2 | EGFR/VEGFR-2 | 0.71 | [2] |
| Diphenyl pyrazole–chalcone derivative (6b) | HNO-97 | - | 10 | [6] |
| Diphenyl pyrazole–chalcone derivative (6d) | HNO-97 | - | 10.56 | [6] |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivatives and a vehicle control.
-
Incubation: The plate is incubated for 48-72 hours.
-
MTT Addition: MTT reagent is added to each well and the plate is incubated for another 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized with a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Several pyrazole derivatives have been identified as dual inhibitors of EGFR and VEGFR-2, key receptors in cancer cell signaling.[2][3]
Caption: Pyrazole derivatives inhibit EGFR and VEGFR-2 signaling pathways.
Anti-inflammatory Activity of Pyrazole Derivatives
Pyrazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[4][7] This selective inhibition offers the potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.[4]
| Compound/Derivative | Assay | Target | Inhibition/IC50 | Reference |
| 3,5-diarylpyrazoles | In vitro | COX-2 | IC50 = 0.01 µM | [4] |
| Pyrazole-thiazole hybrid | In vitro | COX-2/5-LOX | IC50 = 0.03 µM/0.12 µM | [4] |
| 3-(trifluoromethyl)-5-arylpyrazole | In vitro | COX-2 | IC50 = 0.02 µM | [4] |
| 3-(trifluoromethyl)-5-arylpyrazole | In vitro | COX-1 | IC50 = 4.5 µM | [4] |
| Pyrazole derivative | LPS-stimulated RAW 264.7 macrophages | IL-6 | 85% reduction at 5 µM | [4] |
| Pyrazole derivative | Carrageenan-induced paw edema | - | 65-80% reduction at 10 mg/kg | [4] |
| Pyrazole derivative (2a) | In vitro | COX-2 | IC50 = 19.87 nM | [8] |
| Pyrazole derivative (3b) | In vitro | COX-2 | IC50 = 39.43 nM | [8] |
| Pyrazole derivative (5b) | In vitro | COX-2 | IC50 = 38.73 nM | [8] |
| Pyrazole derivative (5e) | In vitro | COX-2 | IC50 = 39.14 nM | [8] |
| Pyrazole-pyrazoline (9b) | LPS-induced TNF-α release | TNF-α | 66.4% inhibition | [9] |
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
-
Animal Grouping: Rats are divided into control, standard (e.g., diclofenac sodium), and test groups.
-
Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally.
-
Carrageenan Injection: After a specific time, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Inhibition Calculation: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
The anti-inflammatory action of many pyrazole derivatives is attributed to their selective inhibition of the COX-2 enzyme, which is a key player in the inflammatory cascade.
Caption: Pyrazole derivatives block the conversion of arachidonic acid.
Antimicrobial Activity of Pyrazole Derivatives
Pyrazole derivatives have also been investigated for their antimicrobial properties, showing activity against a range of bacteria and fungi.[10][11]
The antimicrobial efficacy is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Compound 2 | Aspergillus niger | 1 | [12] |
| Compound 21c | Multi-drug resistant bacteria | 0.25 | [11] |
| Compound 23h | Multi-drug resistant bacteria | 0.25 | [11] |
| Hydrazone 21a | Bacteria | 62.5 - 125 | [13] |
| Hydrazone 21a | Fungi | 2.9 - 7.8 | [13] |
This method is used to determine the MIC of a substance.
-
Compound Dilution: Serial dilutions of the pyrazole derivatives are prepared in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
The general workflow for screening new compounds for antimicrobial activity is a multi-step process.
Caption: A typical workflow for antimicrobial screening of new compounds.
Novel pyrazole derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. The data and methodologies presented in this guide highlight their potential as lead structures for the development of new anticancer, anti-inflammatory, and antimicrobial agents. Further research, including structure-activity relationship (SAR) studies and in vivo evaluations, is crucial to optimize their therapeutic potential and advance them towards clinical applications.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. chemrevlett.com [chemrevlett.com]
- 11. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Putative Mechanism of Action of Ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. While a definitive, singular mechanism of action for this specific molecule is not extensively documented in publicly available literature, this guide synthesizes the known biological activities of structurally related pyrazole derivatives to propose putative mechanisms. This whitepaper will explore potential anti-inflammatory and anticancer activities, detailing plausible signaling pathways and relevant experimental protocols. All quantitative data from cited studies on analogous compounds are presented for comparative analysis.
Introduction to Pyrazole Derivatives
Pyrazole and its derivatives are a well-established class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and enzyme inhibitory properties.[1] The versatility of the pyrazole scaffold allows for substitutions at various positions, leading to a broad spectrum of pharmacological effects.
Putative Anti-inflammatory Mechanism of Action
Numerous studies have demonstrated the significant anti-inflammatory potential of pyrazole derivatives.[2][3] A primary mechanism by which many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects is through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins involved in inflammation.[4][5]
Cyclooxygenase (COX) Inhibition
It is plausible that this compound may act as a COX inhibitor. The conventional NSAIDs inhibit both COX-1, which has a cytoprotective role, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory agents to reduce gastrointestinal side effects.[4] The anti-inflammatory activity of pyrazole derivatives is often evaluated using the carrageenan-induced paw edema model in rats.[2][3]
Signaling Pathway: Prostaglandin Synthesis Inhibition
Caption: Putative inhibition of COX enzymes by this compound.
Putative Anticancer Mechanism of Action
Structurally similar compounds, specifically 5-aryl-3-thiophen-2-yl-1H-pyrazoles, have been identified as a new class of Hsp90 inhibitors in hepatocellular carcinoma.[6] Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the post-translational maturation of many oncogenic client proteins that are vital for the survival and proliferation of cancer cells.[6]
Hsp90 Inhibition
Inhibition of Hsp90 leads to the degradation of its client proteins, resulting in cell cycle arrest and apoptosis. In a study on a related compound, treatment of HepG2 cells led to G2 phase cell cycle arrest and a significant increase in caspase-3, confirming an apoptotic effect.[6]
Signaling Pathway: Hsp90 Inhibition Leading to Apoptosis
Caption: Proposed Hsp90 inhibition pathway.
Other Potential Mechanisms
Carboxylesterase 2 (CES2) Inhibition
Some pyrazolone derivatives have been identified as novel inhibitors of carboxylesterase 2 (CES2), a key enzyme in drug metabolism and lipid production.[7] A kinetic study of a potent pyrazolone derivative showed non-competitive inhibition of CES2.[7] Given the structural similarities, this presents another potential avenue of action for this compound.
Quantitative Data from Structurally Related Compounds
The following table summarizes the biological activity of various pyrazole derivatives from the literature. This data provides a benchmark for the potential potency of this compound.
| Compound Class | Activity | Model | Key Findings | Reference |
| Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates | Anti-inflammatory | Carrageenan-induced rat paw edema | Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate and ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate showed significant activity. | [2][3] |
| Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates | Analgesic & Anti-inflammatory | Acetic acid writhing test (mice) & Carrageenan-induced paw edema (rats) | Compounds 3a, 3c, and 3d exhibited significant activity at 25 mg/kg with low ulcerogenic index. | [4] |
| 1,3,5-trisubstituted pyrazolines | Anticancer | HCT-116, HepG-2, MCF-7 cell lines | Compound 6 showed IC50 values of 3.53, 3.33, and 4.31 μM, respectively. | [8] |
| 5-aryl-3-thiophen-2-yl-1H-pyrazoles | Hsp90 Inhibition | HepG2 cells | Compound 8 caused a 7.7-fold increase in caspase-3. | [6] |
| Pyrazolones | CES2 Inhibition | In vitro enzyme assay | Compound 27 exhibited an IC50 value of 0.13 μM. | [7] |
Detailed Experimental Protocols
Synthesis of this compound
A general method for the synthesis of similar pyrazole derivatives involves a two-step process[2][9]:
-
Formation of the Intermediate: Diethyl oxalate reacts with a substituted acetophenone (in this case, 2-acetylthiophene) in the presence of a base like sodium ethoxide to form an ethyl-2,4-dioxo-4-(thiophen-2-yl)butanoate intermediate.
-
Cyclization: The intermediate is then treated with hydrazine hydrate in a suitable solvent like glacial acetic acid or ethanol to yield the final ethyl 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate.[2][9] The final product structure is typically confirmed using elemental analysis, IR, 1H NMR, and mass spectrometry.[2][3]
Experimental Workflow: Synthesis and Characterization
Caption: General workflow for synthesis and characterization.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard model for evaluating acute inflammation[2][3]:
-
Animals: Wistar rats are typically used.
-
Grouping: Animals are divided into a control group, a standard drug group (e.g., Diclofenac sodium), and test groups receiving different doses of the synthesized compound.
-
Administration: The test compounds and standard drug are administered orally or intraperitoneally.
-
Induction of Edema: After a set time (e.g., 30 minutes), a 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the left hind paw of each rat.
-
Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Conclusion
While the precise molecular targets of this compound are yet to be fully elucidated, the existing body of research on structurally related pyrazole derivatives provides a strong foundation for postulating its mechanism of action. The most probable pathways involve the inhibition of key enzymes in inflammation (COX) and cancer progression (Hsp90). The thiophene moiety is a common feature in many bioactive molecules and likely contributes to the compound's pharmacological profile. Further research, including in vitro enzyme inhibition assays, cell-based assays, and in vivo studies, is necessary to definitively characterize the mechanism of action of this specific compound and to explore its full therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 5-aryl-3-thiophen-2-yl-1H-pyrazoles as a new class of Hsp90 inhibitors in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of pyrazolones as novel carboxylesterase 2 inhibitors that potently inhibit the adipogenesis in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 121195-03-7 [chemicalbook.com]
The Ascendancy of Pyrazoles: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "privileged structure" in medicinal chemistry. Its remarkable versatility and ability to modulate a wide array of biological targets have led to the development of numerous blockbuster drugs and a burgeoning pipeline of clinical candidates. This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of substituted pyrazole compounds, with a focus on their therapeutic applications, particularly in oncology and inflammatory diseases. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways to facilitate further innovation in this exciting field.
Core Synthetic Methodologies
The synthesis of the pyrazole core is a well-established area of organic chemistry, with several robust and versatile methods available to the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. The three most prominent methods for the synthesis of substituted pyrazoles are:
-
Knorr Pyrazole Synthesis (Cyclocondensation): This classical and widely used method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3][4][5] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[1][3] The regioselectivity of the reaction, particularly with unsymmetrical 1,3-dicarbonyls, can be influenced by the steric and electronic properties of the substituents and the reaction conditions.[1]
-
1,3-Dipolar Cycloaddition: This powerful method provides a convergent approach to the pyrazole ring system by reacting a 1,3-dipole, such as a nitrile imine or a diazoalkane, with a dipolarophile, typically an alkyne or an alkene.[6][7][8][9][10] The Huisgen [3+2] cycloaddition of nitrile imines with alkynes is a particularly effective strategy for the synthesis of polysubstituted pyrazoles.[6] The use of alkene "alkyne surrogates" can also be employed to control regioselectivity.[6]
-
Multicomponent Reactions (MCRs): MCRs have gained significant traction in recent years as an efficient and atom-economical approach to complex molecules. Several MCRs have been developed for the synthesis of highly functionalized pyrazoles, such as the four-component synthesis of pyrano[2,3-c]pyrazoles from an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate.[11][12][13][14][15] These reactions often proceed in a one-pot fashion, minimizing purification steps and maximizing efficiency.
Detailed Experimental Protocols
To facilitate the practical application of these synthetic methodologies, detailed experimental protocols for the synthesis of representative substituted pyrazole compounds are provided below.
Protocol 1: Knorr Pyrazole Synthesis of 1,5-Dimethyl-2-phenylpyrazol-3-one (Antipyrine)[1]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Diethyl ether
-
Ethanol
Procedure:
-
Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.[1]
-
Heating: Heat the reaction mixture under reflux for 1 hour.[1]
-
Isolation: Cool the resulting syrup in an ice bath.[1]
-
Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[1]
-
Purification: Collect the crude product by vacuum filtration and recrystallize from ethanol to yield pure 1,5-dimethyl-2-phenylpyrazol-3-one.
Protocol 2: 1,3-Dipolar Cycloaddition for the Synthesis of a 1,3,4,5-Tetrasubstituted Pyrazole[6]
Materials:
-
α-Bromocinnamaldehyde
-
Hydrazonyl chloride
-
Triethylamine
-
Dry chloroform or dichloromethane
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve α-bromocinnamaldehyde (1.0 equivalent) and the corresponding hydrazonyl chloride (1.0 equivalent) in dry chloroform or dichloromethane.
-
Base Addition: Add triethylamine (1.1 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with water, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 1,3,4,5-tetrasubstituted pyrazole.
Protocol 3: Multicomponent Synthesis of a Pyrano[2,3-c]pyrazole Derivative[11]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Aryl aldehyde (e.g., p-tolyl aldehyde)
-
Malononitrile
-
[CholineCl][Urea]2 (as a deep eutectic solvent)
Procedure:
-
Formation of Pyrazolone Intermediate: In a 25 mL round-bottom flask, mix ethyl acetoacetate (1.0 mmol), phenylhydrazine (1.0 mmol), and [CholineCl][Urea]2 (5.0 mmol). Stir the mixture at room temperature for 7-10 minutes.[11]
-
Addition of Aldehyde and Malononitrile: To the above mixture, add the aryl aldehyde (1.0 mmol) and malononitrile (1.0 mmol).
-
Reaction: Continue stirring the reaction mixture at room temperature for the appropriate time as monitored by TLC.
-
Work-up and Purification: After completion of the reaction, the product can often be isolated by precipitation upon addition of water. The solid product is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure pyrano[2,3-c]pyrazole derivative.[11]
Quantitative Biological Data of Substituted Pyrazole Compounds
The therapeutic potential of substituted pyrazoles is vast, with compounds demonstrating efficacy as anticancer agents, kinase inhibitors, and anti-inflammatory drugs. The following tables summarize key quantitative biological data for a selection of pyrazole derivatives, allowing for a comparative analysis of their potency.
Table 1: Anticancer Activity of Selected Pyrazole Derivatives
| Compound/Reference | Cancer Cell Line | IC50 (µM) |
| Compound 24e [16] | PC-3 (Prostate) | 4.2 ± 1.1 |
| DU 145 (Prostate) | 3.6 ± 1.2 | |
| MCF-7 (Breast) | 5.5 ± 0.6 | |
| MDA-MB-231 (Breast) | 6.6 ± 0.9 | |
| HeLa (Cervical) | 8.5 ± 0.6 | |
| Compound 50h [16] | 786-0 (Renal) | 9.9 ± 1.33 |
| MCF-7 (Breast) | 31.87 ± 8.22 | |
| Compound 34d [16] | HeLa (Cervical) | 10.41 ± 0.217 |
| DU-145 (Prostate) | 10.77 ± 0.124 | |
| Fused Pyrazole 7a [17] | Breast Cancer Cells | < Doxorubicin's IC50 |
| Fused Pyrazole 8 [17] | Breast Cancer Cells | < Doxorubicin's IC50 |
| Fused Pyrazole 18a [17] | Breast Cancer Cells | < Doxorubicin's IC50 |
| Fused Pyrazole 20a [17] | Breast Cancer Cells | < Doxorubicin's IC50 |
| Pyrazole Derivative 2j [18] | Four different cancer cell lines | 42.15 |
| Pyrazole Derivative 2k [18] | Four different cancer cell lines | > Parent Compound |
Table 2: Inhibitory Activity of Pyrazole-Based Kinase Inhibitors
| Inhibitor | Primary Target(s) | IC50 (nM) |
| Ruxolitinib | JAK1/JAK2 | ~3 |
| Crizotinib | ALK/ROS1/MET | Varies by target |
| Erdafitinib | FGFR | Varies by target |
| Afuresertib Analog (Compound 2) [19] | Akt1 | 1.3 |
| Compound 7 [19] | Aurora A | 28.9 |
| Aurora B | 2.2 | |
| Compound 18 [19] | Chk2 | 41.64 |
| Compound 22 [19] | CDK1 | Modest Activity |
| Benzofuro[3,2-b]pyridin-2(1H)-one derivative 16b [20] | Btk | 139 |
| PI3Kδ | 275 |
Table 3: In Vitro COX-1 and COX-2 Inhibitory Activity of Celecoxib and Analogs
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 9.4 | 0.08 | 117.5 | [21] |
| Rofecoxib | >100 | 0.53 | >188 | [22] |
| Meloxicam | 15 | 7.5 | 2 | [22] |
| Diclofenac | 5.2 | 1.7 | 3 | [22] |
| Indomethacin | 0.17 | 0.43 | 0.4 | [22] |
| Etoricoxib | 106 | 1 | 106 | [23] |
| Valdecoxib | 30 | 1 | 30 | [23] |
| PYZ16 | >5.58 | 0.52 | >10.73 | [24] |
| PYZ20 | >100 | 0.33 | >303 | [24] |
| PYZ31 | >100 | 0.01987 | >5032 | [24] |
Signaling Pathways Modulated by Pyrazole Compounds
A key to the therapeutic success of pyrazole-containing drugs is their ability to selectively interact with and modulate the activity of specific proteins within cellular signaling pathways. Understanding these interactions is crucial for rational drug design and for elucidating the mechanism of action of these compounds.
The JAK/STAT Signaling Pathway and its Inhibition by Ruxolitinib
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, resulting in the transcription of genes involved in immunity, proliferation, differentiation, and apoptosis. Dysregulation of the JAK/STAT pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases. Ruxolitinib, a potent inhibitor of JAK1 and JAK2, has demonstrated significant clinical efficacy in treating these conditions.
Caption: Inhibition of the JAK/STAT signaling pathway by Ruxolitinib.
The Arachidonic Acid Metabolism Pathway and COX-2 Inhibition by Celecoxib
Inflammation is a complex biological response, and a key pathway involved is the metabolism of arachidonic acid by cyclooxygenase (COX) enzymes to produce prostaglandins, which are potent inflammatory mediators. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. Celecoxib is a selective COX-2 inhibitor, which allows it to exert anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[13]
Caption: Selective inhibition of COX-2 by Celecoxib in the arachidonic acid pathway.
The Endocannabinoid System and CB1 Receptor Antagonism by Rimonabant
The endocannabinoid system, comprising cannabinoid receptors (CB1 and CB2), endogenous cannabinoids (endocannabinoids), and the enzymes responsible for their synthesis and degradation, plays a crucial role in regulating appetite, energy balance, and mood. The CB1 receptor is primarily found in the central nervous system and is involved in the rewarding effects of food. Rimonabant, a pyrazole-based inverse agonist of the CB1 receptor, was developed as an anti-obesity drug. By blocking the CB1 receptor, rimonabant was designed to reduce appetite and food cravings.
Caption: Rimonabant's antagonism of the CB1 receptor in the endocannabinoid system.
Conclusion and Future Perspectives
The pyrazole scaffold continues to be a cornerstone of modern drug discovery, with its inherent versatility and proven therapeutic track record. The synthetic methodologies for accessing this privileged core are well-developed and continue to evolve with the advent of new technologies such as multicomponent reactions and flow chemistry. The deep understanding of the signaling pathways modulated by pyrazole-based drugs has enabled the rational design of highly selective and potent therapeutic agents.
Future research in this area will likely focus on several key aspects. The exploration of novel substitution patterns on the pyrazole ring will undoubtedly lead to the discovery of compounds with improved pharmacological profiles and novel mechanisms of action. The application of computational chemistry and machine learning will further accelerate the design and optimization of pyrazole-based drug candidates. Furthermore, the development of pyrazole-based proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation technologies represents an exciting new frontier for this remarkable heterocyclic scaffold. As our understanding of complex diseases continues to grow, the pyrazole nucleus is poised to remain a critical tool in the development of the next generation of innovative medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdeaamcollege.edu.in [pdeaamcollege.edu.in]
- 8. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 10. usiena-air.unisi.it [usiena-air.unisi.it]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. growingscience.com [growingscience.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. publishatcj.com [publishatcj.com]
- 19. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of Thienyl-Pyrazole Heterocyclic Scaffolds: A Technical Guide for Drug Discovery Professionals
Introduction: The fusion of thienyl and pyrazole rings creates a versatile heterocyclic scaffold with significant potential in medicinal chemistry. Thienyl-pyrazoles have garnered considerable attention from researchers due to their broad spectrum of biological activities, positioning them as privileged structures in the design of novel therapeutic agents. This technical guide provides an in-depth overview of the characterization of thienyl-pyrazole scaffolds, focusing on their synthesis, biological evaluation, and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new chemical entities.
Synthetic Strategies
The synthesis of thienyl-pyrazole scaffolds can be achieved through various synthetic routes. A common and effective method involves a (3+2) annulation reaction of thienyl-chalcones with phenylhydrazines. This reaction can be catalyzed by agents such as Amberlyst-15, an acidic ion-exchange resin, which offers an eco-friendly and efficient protocol.[1]
General Synthetic Protocol:
A typical synthesis involves two main steps:
-
Chalcone Formation: Substituted acetophenones react with thiophene carboxaldehydes in the presence of a base, such as sodium hydroxide, in an alcoholic solvent to yield the corresponding thienyl-chalcone.
-
Cyclization: The resulting chalcone is then reacted with a substituted hydrazine, such as phenylhydrazine hydrochloride, in the presence of a catalyst like Amberlyst-15 in a suitable solvent like acetonitrile.[1] The reaction mixture is stirred at room temperature or refluxed to facilitate the cyclocondensation, leading to the formation of the desired thienyl-pyrazole derivative.[1]
The final products are typically purified using column chromatography. Characterization and structural confirmation are performed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[2]
Biological Activities and Quantitative Data
Thienyl-pyrazole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. The following tables summarize the quantitative data from various studies, providing a comparative overview of the potency of these scaffolds.
Anticancer Activity
The anticancer potential of thienyl-pyrazole derivatives has been evaluated against various cancer cell lines using the MTT assay.[3][4]
| Compound/Derivative | Cell Line | Activity Metric | Value | Reference |
| Benzofuropyrazole 4a | K562 (Leukemia) | GI₅₀ | 0.26 µM | [2] |
| Benzofuropyrazole 4a | A549 (Lung) | GI₅₀ | 0.19 µM | [2] |
| Pyrazole 5b | K562 (Leukemia) | GI₅₀ | 0.021 µM | [2] |
| Pyrazole 5b | A549 (Lung) | GI₅₀ | 0.69 µM | [2] |
| Pyrazole 5b (Tubulin Inhibition) | - | IC₅₀ | 7.30 µM | [2] |
| Thiazolyl-pyrazole 18 | HepG-2 (Liver) | IC₅₀ | 2.20 µg/mL | |
| Andrographolide-pyrazole 19 | HCT-116 (Colon) | IC₅₀ | 3.08 µM | |
| Pyrazole-naphthalene derivative 168 | MCF-7 (Breast) | IC₅₀ | 2.78 µM | |
| Pyrazole-naphthalene derivative 168 (Tubulin Inhibition) | - | IC₅₀ | 4.6 µM | |
| CDK8 Inhibitor | - | IC₅₀ | 398.8 nM | [5] |
Antimicrobial Activity
The antimicrobial properties of thienyl-pyrazole scaffolds are typically assessed using the disc diffusion method to determine the zone of inhibition and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
| Compound/Derivative | Microorganism | Activity Metric | Value (µg/mL) | Reference |
| 2-(2-pyrazolin-1-yl)-thiazole 56 | S. aureus | MIC | 8-16 | |
| 2-(2-pyrazolin-1-yl)-thiazole 56 | E. coli | MIC | 8-16 | |
| 2-(2-pyrazolin-1-yl)-thiazole 56 | P. aeruginosa | MIC | 8-16 | |
| 2-(2-pyrazolin-1-yl)-thiazole 55 | S. aureus | MIC | 16-32 | |
| 2-(2-pyrazolin-1-yl)-thiazole 55 | E. coli | MIC | 16-32 | |
| 2-(2-pyrazolin-1-yl)-thiazole 55 | P. aeruginosa | MIC | 16-32 | |
| Thiazole derivatives 66-68 | S. aureus | MIC | 28-168 | |
| Thiazole derivatives 66-68 | S. typhimurium | MIC | 28-168 | |
| Thiazole derivatives 66-68 | E. coli | MIC | 28-168 | |
| Thiazole derivatives 57-60 | P. aeruginosa | MIC | 15.625-31.25 | |
| Thiazole derivative 59 | M. tuberculosis | MIC | 0.12 | |
| Thienylpyrazole 8 | Pathological Strains | MIC | 333.3 |
Anti-inflammatory Activity
The anti-inflammatory effects are often evaluated in vivo using the carrageenan-induced paw edema model in rats and in vitro through enzyme inhibition assays for cyclooxygenase (COX) and lipoxygenase (LOX).
| Compound/Derivative | Assay | Activity Metric | Value | Reference |
| Pyrazole derivative 5a | Carrageenan-induced paw edema | % Inhibition | ≥84.2% | |
| Pyrazole derivative 143a | Carrageenan-induced paw edema | ED₅₀ | 62.61 µmol/kg | |
| Pyrazole derivative 143c | Carrageenan-induced paw edema | ED₅₀ | 55.83 µmol/kg | |
| Pyrazole derivative 143e | Carrageenan-induced paw edema | ED₅₀ | 58.49 µmol/kg | |
| Adamantyl-diaryl pyrazole 33 | COX-2 Inhibition | IC₅₀ | 2.52 µM | [6] |
| 3,5-diarylpyrazole | COX-2 Inhibition | IC₅₀ | 0.01 µM | |
| Pyrazole-thiazole hybrid | COX-2 Inhibition | IC₅₀ | 0.03 µM | |
| Pyrazole-thiazole hybrid | 5-LOX Inhibition | IC₅₀ | 0.12 µM | |
| Pyrazolo-pyrimidine | COX-2 Inhibition | IC₅₀ | 0.015 µM | |
| Linoleyl hydroxamic acid | COX-1 Inhibition | IC₅₀ | 60 µM | [7] |
| Linoleyl hydroxamic acid | COX-2 Inhibition | IC₅₀ | 7 µM | [7] |
| Linoleyl hydroxamic acid | 5-LOX Inhibition | IC₅₀ | 0.6 µM | [7] |
| N-hydroxyurea derivative 2 | COX-2 Inhibition | IC₅₀ | 36.18 µM | [8] |
| N-hydroxyurea derivative 2 | 5-LOX Inhibition | IC₅₀ | 1.04 µM | [8] |
| N-hydroxyurea derivative 3 | COX-2 Inhibition | IC₅₀ | 83.42 µM | [8] |
| N-hydroxyurea derivative 3 | 5-LOX Inhibition | IC₅₀ | 1.29 µM | [8] |
Antioxidant Activity
The antioxidant capacity of thienyl-pyrazole scaffolds is determined by their ability to scavenge free radicals, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and hydroxyl radicals.
| Compound/Derivative | Assay | Activity Metric | Value (µM) | Reference |
| Thienyl-pyrazole 5g | DPPH Radical Scavenging | IC₅₀ | 0.245 | [1] |
| Thienyl-pyrazole 5h | DPPH Radical Scavenging | IC₅₀ | 0.284 | [1] |
| Thienyl-pyrazole 5g | Hydroxyl Radical Scavenging | IC₅₀ | 0.905 | [1] |
| Thienyl-pyrazole 5h | Hydroxyl Radical Scavenging | IC₅₀ | 0.892 | [1] |
Mechanisms of Action and Signaling Pathways
The diverse biological activities of thienyl-pyrazole scaffolds stem from their ability to interact with various biological targets and modulate key signaling pathways.
Inhibition of Tubulin Polymerization
Certain pyrazole derivatives exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[4] This leads to cell cycle arrest and apoptosis.
Caption: Inhibition of tubulin polymerization by thienyl-pyrazole scaffolds.
Dual Inhibition of COX and LOX Pathways
Many thienyl-pyrazole derivatives exhibit anti-inflammatory properties by simultaneously inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are crucial in the biosynthesis of pro-inflammatory mediators like prostaglandins and leukotrienes from arachidonic acid.
Caption: Dual inhibition of COX and LOX pathways by thienyl-pyrazole compounds.
Kinase Inhibition
Thienyl-pyrazole scaffolds have emerged as potent inhibitors of various protein kinases, which are often dysregulated in cancer.[9] Key targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 8 (CDK8).[5][10]
Caption: Multi-targeted kinase inhibition by thienyl-pyrazole scaffolds.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][11]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the thienyl-pyrazole compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Caption: A simplified workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Disc Diffusion and Broth Microdilution
These methods are used to determine the antimicrobial efficacy of the synthesized compounds.[12][13]
Disc Diffusion Method:
-
Inoculum Preparation: Prepare a standardized microbial suspension.
-
Inoculation: Evenly spread the microbial suspension onto the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Disc Application: Place paper discs impregnated with known concentrations of the thienyl-pyrazole compounds onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition around each disc.
Broth Microdilution Method (for MIC):
-
Serial Dilution: Prepare two-fold serial dilutions of the compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add a standardized microbial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Caption: Workflow for antimicrobial susceptibility testing.
Carrageenan-Induced Paw Edema Assay
This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.[14][15]
-
Animal Acclimatization: Acclimate rats for a week before the experiment.
-
Compound Administration: Administer the thienyl-pyrazole compounds or a control vehicle to the rats (e.g., intraperitoneally).
-
Induction of Edema: After a set time (e.g., 30 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Caption: Workflow for the carrageenan-induced paw edema assay.
Conclusion
Thienyl-pyrazole heterocyclic scaffolds represent a highly promising class of compounds with a remarkable range of biological activities. Their synthetic accessibility and the potential for diverse substitutions make them attractive candidates for further exploration in drug discovery programs. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to characterize and develop novel thienyl-pyrazole-based therapeutic agents. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating the potential of these scaffolds into clinically effective drugs.
References
- 1. Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phytopharmajournal.com [phytopharmajournal.com]
- 7. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods | MI [microbiology.mlsascp.com]
- 13. integra-biosciences.com [integra-biosciences.com]
- 14. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 15. inotiv.com [inotiv.com]
Navigating the Solubility Landscape of Ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate in organic solvents. Due to the limited availability of public, experimentally-derived quantitative data for this specific compound, this document focuses on providing a framework for its empirical determination. It includes known data points, general principles for solvent selection for pyrazole derivatives, and detailed experimental protocols for solubility assessment and recrystallization.
Understanding the Solubility Profile
This compound is a heterocyclic compound whose solubility is governed by the interplay of its pyrazole core, the thiophene ring, and the ethyl ester group. These structural features influence its polarity and capacity for intermolecular interactions, such as hydrogen bonding.
A calculated solubility for the compound suggests it is "practically insoluble," with a value of 0.02 g/L at 25°C; however, the solvent for this calculation is not specified but is likely water.[1] For practical applications in organic synthesis, purification, and formulation, understanding its solubility in various organic solvents is crucial.
General Solubility of Pyrazole Derivatives
General literature on pyrazole derivatives indicates that common solvents for their dissolution and recrystallization include alcohols (ethanol, methanol, isopropanol), ketones (acetone), esters (ethyl acetate), and non-polar solvents (cyclohexane, petroleum ether).[2] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also frequently employed to achieve optimal solubility gradients for crystallization.[2]
Quantitative Solubility Data
While specific experimental data for this compound is scarce, the following table summarizes the available information and provides a template for recording experimentally determined values.
| Solvent | Temperature (°C) | Solubility (g/L) | Data Type | Reference |
| Not Specified (likely Water) | 25 | 0.02 | Calculated | [1] |
| Ethanol | - | - | Experimental data needed | - |
| Methanol | - | - | Experimental data needed | - |
| Acetone | - | - | Experimental data needed | - |
| Ethyl Acetate | - | - | Experimental data needed | - |
| Toluene | - | - | Experimental data needed | - |
| Dichloromethane | - | - | Experimental data needed | - |
| Acetonitrile | - | - | Experimental data needed | - |
| Cyclohexane | - | - | Experimental data needed | - |
Experimental Protocol for Solubility Determination
The following is a standardized protocol for the gravimetric determination of the solubility of this compound in a given organic solvent.
Objective: To determine the saturation solubility of the target compound in a selected solvent at a specific temperature.
Materials:
-
This compound (purified)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Evaporating dish or pre-weighed vial
Procedure:
-
Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.
-
Sampling: Once equilibrated, allow the solid to settle. Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a syringe filter. This step is critical to remove any undissolved solid particles.
-
Solvent Evaporation: Dispense the filtered, saturated solution into a pre-weighed evaporating dish or vial.
-
Drying: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.
-
Gravimetric Analysis: Once the solvent is completely removed, weigh the dish or vial containing the dried solute.
-
Calculation: The solubility can be calculated using the following formula:
Solubility (g/L) = (Mass of dried solute (g) / Volume of solution sampled (L))
Safety Precautions: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Consult the Safety Data Sheet (SDS) for both the solute and the solvents used.
Visualization of Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the key processes in determining and applying solubility data.
Caption: Experimental workflow for gravimetric solubility determination.
Caption: Logical workflow for selecting a recrystallization solvent.
Conclusion
While quantitative solubility data for this compound in various organic solvents is not extensively published, this guide provides the necessary framework for its determination. By following the outlined experimental protocol and applying the logical workflow for solvent selection, researchers can effectively characterize the solubility of this compound, enabling its efficient purification and use in further research and development activities. The general principles of solubility for pyrazole derivatives suggest that alcohols and other polar aprotic solvents are promising candidates for initial screening.
References
An In-depth Technical Guide to Ethyl 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate (CAS Number: 121195-03-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of Ethyl 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate (CAS No. 121195-03-7). This document consolidates available data on its physicochemical characteristics, potential pharmacological activities, and suppliers. Detailed experimental protocols for its synthesis and relevant biological assays are described, based on methodologies reported for structurally related compounds. Furthermore, a proposed mechanism of action targeting the Heat shock protein 90 (Hsp90) signaling pathway is visualized, offering insights for further research and drug development endeavors.
Chemical and Physical Properties
Ethyl 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with a thiophene group and an ethyl carboxylate group.[1][2] Its chemical structure and key properties are summarized below.
Table 1: Physicochemical Properties of CAS No. 121195-03-7
| Property | Value | Source |
| CAS Number | 121195-03-7 | [1][2] |
| IUPAC Name | Ethyl 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate | [1] |
| Synonyms | 5-(Thiophen-2-yl)-1H-pyrazole-3-carboxylic acid ethyl ester, Ethyl 5-thiophen-2-yl-2H-pyrazole-3-carboxylate | [1] |
| Molecular Formula | C10H10N2O2S | [1] |
| Molecular Weight | 222.26 g/mol | [1] |
| Melting Point | 137-140 °C | [1] |
| Boiling Point | 430.0 ± 35.0 °C (Predicted) | |
| Density | 1.306 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Practically insoluble in water (0.02 g/L at 25 °C, Calculated) | [1] |
| Appearance | Off-white to light yellow powder |
Potential Pharmacological Properties and Mechanism of Action
While specific pharmacological studies on Ethyl 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate are limited, research on structurally similar pyrazole derivatives suggests potential therapeutic applications.
Anti-inflammatory Activity
Studies on a series of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives have demonstrated their potential as anti-inflammatory agents.[3] The anti-inflammatory effects of these compounds are often evaluated using in vivo models such as the carrageenan-induced rat paw edema assay.[4]
Anticancer Activity via Hsp90 Inhibition
A significant finding for the thiophene-pyrazole scaffold comes from a study on 5-aryl-3-thiophen-2-yl-1H-pyrazoles, which identified this class of compounds as potent inhibitors of Heat shock protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous oncogenic client proteins involved in cancer cell proliferation, survival, and angiogenesis.[5][6] Inhibition of Hsp90 leads to the degradation of these client proteins, thereby disrupting multiple signaling pathways essential for tumor growth.[5][6][7]
A proposed signaling pathway illustrating the effect of Hsp90 inhibition is depicted below.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis and biological evaluation of similar pyrazole-containing compounds.
Synthesis of Ethyl 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate
This synthesis is a two-step process involving a Claisen condensation followed by a cyclization reaction.
Step 1: Synthesis of Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate
-
In a round-bottom flask, dissolve sodium metal in absolute ethanol to prepare sodium ethoxide.
-
To this solution, add a mixture of 2-acetylthiophene and diethyl oxalate dropwise at room temperature with constant stirring.
-
Continue stirring for several hours to allow the Claisen condensation to proceed.
-
The resulting intermediate, ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate, can be isolated by filtration and purified by recrystallization.
Step 2: Synthesis of Ethyl 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate
-
Dissolve the intermediate from Step 1 in glacial acetic acid.
-
Add hydrazine hydrate to the solution.
-
Reflux the reaction mixture for several hours.
-
After cooling, pour the mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent like ethanol.[3][4]
In Vitro Antiproliferative Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of the compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., HepG2, a human liver cancer cell line) in 96-well plates at a suitable density and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of Ethyl 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The results can be used to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Hsp90 Inhibition Assay
This assay can be performed using commercially available kits that measure the ATPase activity of Hsp90.
-
Reaction Setup: In a 96-well plate, combine recombinant Hsp90 protein, a suitable buffer, and various concentrations of the test compound.
-
ATP Addition: Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period.
-
Detection: Add a reagent that detects the amount of ADP produced, which is proportional to the Hsp90 ATPase activity.
-
Signal Measurement: Measure the signal (e.g., fluorescence or absorbance) to determine the extent of Hsp90 inhibition.
Suppliers
Ethyl 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate is available from various chemical suppliers. A selection of suppliers is listed below.
Table 2: Selected Suppliers of CAS No. 121195-03-7
| Supplier | Location |
| BLDpharm | Global |
| TCI America | USA |
| Combi-Blocks | USA |
| Apollo Scientific | UK |
| Matrix Scientific | USA |
| Angene | Global |
| VWR | Global |
Disclaimer: This list is not exhaustive and does not represent an endorsement of any particular supplier. Researchers should verify the purity and quality of the compound from their chosen source.
Conclusion
Ethyl 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate is a readily synthesizable compound with potential applications in anti-inflammatory and anticancer research. Its structural similarity to known Hsp90 inhibitors suggests a promising avenue for the development of novel cancer therapeutics. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this and related compounds. Further investigation is warranted to elucidate its precise biological mechanisms and to evaluate its efficacy and safety in preclinical and clinical settings.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Role of HSP90 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Therapeutic Target Hsp90 and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the dynamic HSP90 complex in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Anti-Inflammatory Assays Using Ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to injury and infection, but its dysregulation can lead to chronic diseases such as arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents is a significant focus of pharmaceutical research. Pyrazole derivatives have emerged as a promising class of compounds with potent anti-inflammatory properties, with some acting as selective inhibitors of key inflammatory enzymes like cyclooxygenase-2 (COX-2).
This document provides detailed application notes and experimental protocols for evaluating the anti-inflammatory potential of Ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate , a heterocyclic compound incorporating both pyrazole and thiophene moieties. While specific experimental data for this compound is not publicly available, the following protocols are based on established methods for assessing the anti-inflammatory activity of structurally similar pyrazole and thiophene derivatives.[1][2][3][4]
Key Signaling Pathways in Inflammation
A fundamental understanding of the molecular pathways driving inflammation is essential for targeted drug development. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
NF-κB Signaling Pathway
The NF-κB family of transcription factors are central regulators of the inflammatory response. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that activates the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
MAPK Signaling Pathway
The MAPK signaling pathway is another crucial regulator of inflammation. It consists of a cascade of protein kinases that are activated by various extracellular stimuli, including inflammatory cytokines. This cascade typically involves a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (MAPK). The three main MAPK families are ERK, JNK, and p38. Activation of these pathways leads to the phosphorylation of transcription factors, such as AP-1, which in turn regulate the expression of pro-inflammatory genes.
Experimental Workflow for Anti-Inflammatory Drug Discovery
The evaluation of a novel compound like this compound typically follows a hierarchical approach, starting with broad in vitro screening and progressing to more complex in vivo models.
In Vitro Anti-Inflammatory Assays
In vitro assays are crucial for the initial screening of compounds to determine their potential anti-inflammatory activity and mechanism of action.
Cyclooxygenase (COX-1 and COX-2) and Lipoxygenase (LOX) Enzyme Inhibition Assays
Principle: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins.[5] Lipoxygenases are involved in the synthesis of leukotrienes, another class of inflammatory mediators. These assays measure the ability of a test compound to directly inhibit the activity of these enzymes.
Data Presentation (Hypothetical):
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) |
| This compound | >100 | 0.5 | 15.2 |
| Celecoxib (Control) | >100 | 0.05 | >100 |
| Indomethacin (Control) | 0.1 | 1.2 | >100 |
Protocol:
-
Utilize commercially available COX-1/COX-2 and 5-LOX inhibitor screening assay kits (colorimetric or fluorometric).
-
Prepare stock solutions of this compound and control drugs (e.g., Celecoxib, Indomethacin) in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the respective enzyme (COX-1, COX-2, or 5-LOX), a heme cofactor (for COX assays), and the test compound at various concentrations.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Incubate the plate according to the kit manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.
Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
Principle: During inflammation, macrophages are activated and produce large amounts of nitric oxide (NO), a pro-inflammatory mediator, through the action of inducible nitric oxide synthase (iNOS). This assay measures the ability of a compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).
Data Presentation (Hypothetical):
| Compound | Concentration (µM) | NO Inhibition (%) |
| This compound | 1 | 25.3 ± 2.1 |
| 10 | 58.7 ± 4.5 | |
| 50 | 85.1 ± 3.8 | |
| L-NAME (Control) | 100 | 92.4 ± 2.9 |
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or a control inhibitor (e.g., L-NAME) for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Measurement: Collect the cell culture supernatant and measure the concentration of nitrite, a stable metabolite of NO, using the Griess reagent.
-
Analysis: Read the absorbance at 540 nm. Calculate the percentage of NO inhibition relative to the LPS-stimulated control. A concurrent cell viability assay (e.g., MTT) should be performed to rule out cytotoxicity.
In Vivo Anti-Inflammatory Assay
In vivo models are essential for evaluating the efficacy of a compound in a whole-organism setting.
Carrageenan-Induced Paw Edema in Rats
Principle: This is a widely used and well-characterized model of acute inflammation.[1][6] Subplantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a biphasic inflammatory response characterized by edema (swelling), hyperalgesia, and erythema. The ability of a test compound to reduce the paw volume is a measure of its anti-inflammatory activity.
Data Presentation (Hypothetical):
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) after 3h | Inhibition of Edema (%) |
| Control (Vehicle) | - | 0.85 ± 0.07 | - |
| This compound | 10 | 0.42 ± 0.05 | 50.6 |
| 20 | 0.28 ± 0.04 | 67.1 | |
| Indomethacin (Standard) | 10 | 0.35 ± 0.06 | 58.8 |
| p < 0.05 compared to the control group. |
Protocol:
-
Animals: Use Wistar or Sprague-Dawley rats (150-200g), divided into groups (n=6 per group).
-
Acclimatization: Acclimatize the animals for at least one week before the experiment. Fast the animals overnight before the experiment with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer this compound (e.g., 10 and 20 mg/kg), the vehicle (control), or a standard drug (e.g., Indomethacin, 10 mg/kg) orally or intraperitoneally.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation: Calculate the percentage inhibition of edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the systematic evaluation of the anti-inflammatory properties of this compound. By employing a combination of in vitro and in vivo assays, researchers can elucidate the compound's mechanism of action, determine its efficacy, and assess its potential as a novel anti-inflammatory therapeutic agent. The integration of mechanistic studies targeting key inflammatory pathways such as NF-κB and MAPK will further enhance the understanding of its pharmacological profile.
References
- 1. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular docking, analgesic, anti-inflammatory, and ulcerogenic evaluation of thiophene-pyrazole candidates as COX, 5-LOX, and TNF-α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols: Ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate as a Kinase Inhibitor in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a class of enzymes that play a critical role in regulating a wide variety of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. As a result, protein kinases have become a major class of therapeutic targets for the development of new anticancer drugs. The pyrazole scaffold is a privileged structure in medicinal chemistry and is a key component of several FDA-approved kinase inhibitors. This document provides detailed application notes and protocols for the investigation of ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate, a novel pyrazole-containing compound, as a potential kinase inhibitor for cancer therapy.
Data Presentation
The inhibitory activity of this compound against a panel of cancer-relevant kinases can be determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in the table below. For comparative purposes, staurosporine, a non-selective kinase inhibitor, is used as a positive control.
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) |
| Kinase A | 150 | 5 |
| Kinase B | 800 | 10 |
| Kinase C | >10,000 | 20 |
| Kinase D | 95 | 2 |
| Kinase E | 1200 | 15 |
Experimental Protocols
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a method for measuring the activity of a specific kinase in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest (e.g., Kinase A)
-
Kinase substrate peptide
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution of the compound in DMSO. Prepare a "no inhibitor" control (DMSO only).
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer. The optimal concentrations of each component should be empirically determined.
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.[1]
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[1]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[2]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well tissue culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[3]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
Western Blot Analysis of Signaling Pathways
Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of an inhibitor on signaling pathways.[4][5]
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-kinase, anti-total-kinase, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[4]
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[5]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[4]
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., actin).
Visualizations
Caption: Experimental workflow for evaluating a kinase inhibitor.
Caption: Hypothetical signaling pathway targeted by the inhibitor.
References
Application Notes and Protocols for Evaluating Pyrazole Derivatives in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent anticancer properties.[1][2] Numerous studies have demonstrated their efficacy in inhibiting cancer cell proliferation by targeting various critical cellular pathways and proteins such as EGFR, VEGFR, CDKs, and tubulin.[1][3] These compounds can induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways involved in cancer progression.[4][5][6] This document provides a comprehensive set of protocols for the systematic evaluation of novel pyrazole derivatives against various cancer cell lines.
Data Presentation: Efficacy of Pyrazole Derivatives
The following tables summarize the cytotoxic activity (IC50 values) of representative pyrazole compounds against various cancer cell lines. This data is essential for comparative analysis and for selecting appropriate cell lines and compound concentrations for further mechanistic studies.
| Compound ID | Target/Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 3f | Apoptosis Inducer | MDA-MB-468 | Triple-Negative Breast Cancer | 14.97 (24h), 6.45 (48h) | [4][7] |
| L2 | Cytotoxic Agent | CFPAC-1 | Pancreatic Cancer | 61.7 ± 4.9 | [8][9] |
| L3 | Cytotoxic Agent | MCF-7 | Breast Cancer | 81.48 ± 0.89 | [8] |
| Compound 59 | DNA Binding Agent | HepG2 | Hepatocellular Carcinoma | 2 | [10] |
| Compound 33 | CDK2 Inhibitor | HCT116 | Colon Carcinoma | < 23.7 | [10] |
| Compound 34 | CDK2 Inhibitor | HCT116 | Colon Carcinoma | < 23.7 | [10] |
| Compound 43 | PI3 Kinase Inhibitor | MCF-7 | Breast Cancer | 0.25 | [10] |
| Compound 25 | VEGFR-2 Inhibitor | HT29 | Colon Carcinoma | 3.17 - 6.77 | [10] |
| Compound 24 | EGFR Inhibitor | A549 | Non-small Cell Lung Cancer | 8.21 | [10] |
| PTA-1 | Tubulin Polymerization Inhibitor | MDA-MB-231 | Triple-Negative Breast Cancer | Low micromolar range | [6] |
| Compound 5 | CDK2 Inhibitor | HepG2 | Hepatocellular Carcinoma | 13.14 | [11] |
| Compound 5 | CDK2 Inhibitor | MCF-7 | Breast Cancer | 8.03 | [11] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a fundamental first step to assess the effect of pyrazole derivatives on cancer cell viability.
Workflow for MTT Cell Viability Assay
Caption: Workflow for a standard MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[12][13]
-
Compound Preparation: Prepare a stock solution of the pyrazole derivative in DMSO. Further dilute the stock solution with cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[2]
-
Compound Treatment: Replace the medium in the wells with fresh medium containing various concentrations of the pyrazole derivative. Include a vehicle control (DMSO-treated cells) and a positive control (a known anticancer drug like Doxorubicin or Cisplatin).[8][13][14]
-
Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.[8][13][14]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[12][13]
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the pyrazole derivative at its IC50 and 2x IC50 concentrations for 24-48 hours.[12]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation. Wash the cells twice with cold PBS.[2][12]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.[2][12]
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.[2]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis
This assay determines the effect of the pyrazole derivative on the progression of the cell cycle.
Protocol:
-
Cell Treatment: Treat cancer cells with the pyrazole derivative at its IC50 concentration for 24-48 hours.[13]
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.[12][13]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is used to detect changes in the expression levels of specific proteins involved in cancer-related signaling pathways.
Protocol:
-
Protein Extraction: Treat cells with the pyrazole derivative, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[12]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.[12]
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, Caspase-3, p-Akt, p-EGFR, Cyclin D1) overnight at 4°C.[12][15] Following washes, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Signaling Pathways Modulated by Pyrazole Derivatives
Pyrazole derivatives have been shown to interfere with multiple signaling pathways crucial for cancer cell survival and proliferation.
Apoptosis Induction Pathways
Caption: Pyrazole derivatives can induce apoptosis through both intrinsic and extrinsic pathways.
Key Proliferation and Survival Pathways
Caption: Pyrazole derivatives inhibit key signaling pathways involved in cancer cell proliferation and survival.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and apoptotic activity of new pyrazole derivatives in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 8. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [tutvital.tut.ac.za]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Evaluation of apoptotic activity of new condensed pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Thienyl-Pyrazoles: A Versatile Scaffold in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The fusion of thiophene and pyrazole rings has given rise to the thienyl-pyrazole scaffold, a privileged structure in medicinal chemistry. This heterocyclic motif has demonstrated a broad spectrum of pharmacological activities, making it a focal point for the development of novel therapeutic agents. Thienyl-pyrazole derivatives have been extensively investigated for their potential in treating a range of diseases, including cancer, inflammation, neurodegenerative disorders, and conditions arising from oxidative stress. Their biological activity is attributed to their ability to interact with various enzymes and signaling pathways, offering opportunities for the design of potent and selective inhibitors.
This document provides a comprehensive overview of the applications of thienyl-pyrazoles in medicinal chemistry, with a focus on their anticancer, anti-inflammatory, antioxidant, and neuroprotective properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area.
Anticancer Applications
Thienyl-pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against various cancer cell lines.[1] Their mechanisms of action often involve the inhibition of key kinases in cancer-related signaling pathways, disruption of microtubule dynamics, and induction of apoptosis.[1][2]
Quantitative Data: In Vitro Anticancer Activity
| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Tpz-1 | HL-60 (Leukemia) | Cytotoxicity | 0.19 | [2] |
| Tpz-1 | K-562 (Leukemia) | Cytotoxicity | 0.43 | [2] |
| Tpz-1 | MOLT-4 (Leukemia) | Cytotoxicity | 0.29 | [2] |
| Tpz-1 | SR (Leukemia) | Cytotoxicity | 0.35 | [2] |
| Tpz-1 | A549 (Lung) | Cytotoxicity | 2.99 | [2] |
| Tpz-1 | HOP-92 (Lung) | Cytotoxicity | 2.15 | [2] |
| Tpz-1 | OVCAR-3 (Ovarian) | Cytotoxicity | 1.55 | [2] |
| Tpz-1 | SNB-75 (CNS) | Cytotoxicity | 1.89 | [2] |
| Tpz-1 | UO-31 (Renal) | Cytotoxicity | 2.55 | [2] |
| Thiazolyl-pyrazoline C6 | MCF-7 (Breast) | Antiproliferative | 0.09 | [3] |
| Thiazolyl-pyrazoline C6 | B16-F10 (Melanoma) | Antiproliferative | 0.12 | [3] |
| Pyrazole derivative 5b | K562 (Leukemia) | Antiproliferative | - (5-35 fold more potent than ABT-751) | [4] |
| Pyrazole derivative 5b | A549 (Lung) | Antiproliferative | - (5-35 fold more potent than ABT-751) | [4] |
| Pyrazole derivative 5b | - | Tubulin Polymerization Inhibition | 7.30 | [4] |
Signaling Pathway: Kinase Inhibition in Cancer
Thienyl-pyrazole derivatives can modulate multiple signaling pathways crucial for cancer cell proliferation and survival. One such compound, Tpz-1, has been shown to interfere with the Src and MAP kinase pathways.[2]
Caption: Tpz-1 mediated kinase modulation in cancer cells.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[3][5][6]
1. Cell Culture and Seeding:
- Culture human cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
- Harvest cells using trypsin and seed them into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well.
- Allow the cells to adhere overnight.
2. Compound Treatment:
- Prepare a stock solution of the thienyl-pyrazole compound in DMSO.
- Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations.
- Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
- Incubate the plates for 48-72 hours.
3. MTT Assay:
- After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plates for an additional 4 hours at 37°C.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Shake the plates for 15 minutes to ensure complete dissolution.
4. Data Analysis:
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability using the following formula:
- % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
- Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Anti-inflammatory Applications
Thienyl-pyrazole derivatives have shown significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[7][8] This selective inhibition reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever, while potentially minimizing the gastrointestinal side effects associated with non-selective NSAIDs.
Quantitative Data: In Vitro COX Inhibition
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) | Reference |
| Thymol-pyrazole hybrid 8b | 12.06 | 0.045 | 268 | [7] |
| Thymol-pyrazole hybrid 8g | 12.06 | 0.045 | 268 | [7] |
| Thymol-pyrazole hybrid 4a | 10.27 | 0.068 | 151 | [7] |
| Celecoxib | 14.72 | 0.045 | 327 | [7] |
| Pyrazolyl thiazolone derivative 16a | - | - | 134.6 | [1] |
| Pyrazolyl thiazolone derivative 18f | - | - | 42.13 | [1] |
Signaling Pathway: COX-2 Inhibition in Inflammation
The anti-inflammatory action of many thienyl-pyrazoles is mediated by the inhibition of the arachidonic acid pathway, specifically by blocking the COX-2 enzyme.
Caption: Inhibition of the COX-2 pathway by thienyl-pyrazoles.
Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard in vivo model to evaluate the acute anti-inflammatory activity of a compound.[9][10]
1. Animals:
- Use male Wistar rats or Swiss albino mice weighing 150-200g.
- House the animals under standard laboratory conditions with free access to food and water.
- Fast the animals overnight before the experiment.
2. Compound Administration:
- Divide the animals into groups (n=6): control, standard (e.g., Indomethacin or Celecoxib), and test groups (different doses of the thienyl-pyrazole compound).
- Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle only.
3. Induction of Inflammation:
- One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
4. Measurement of Paw Edema:
- Measure the paw volume or diameter immediately after carrageenan injection (0 hours) and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or a digital caliper.
5. Data Analysis:
- Calculate the percentage of edema inhibition for each group at each time point using the formula:
- % Inhibition = [(Vc - Vt) / Vc] x 100
- Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
- Compare the results of the test groups with the control and standard groups to determine the anti-inflammatory efficacy.
Antioxidant Applications
Several thienyl-pyrazole derivatives have been identified as potent antioxidants, capable of scavenging free radicals and protecting against oxidative stress.[11] This activity is crucial in preventing cellular damage implicated in various chronic diseases.
Quantitative Data: In Vitro Antioxidant Activity
| Compound ID | Assay | IC50 (µM) | Reference |
| Thienyl-pyrazole 5g | DPPH Radical Scavenging | 0.245 ± 0.01 | [11] |
| Thienyl-pyrazole 5h | DPPH Radical Scavenging | 0.284 ± 0.02 | [11] |
| Ascorbic Acid (Standard) | DPPH Radical Scavenging | 0.483 ± 0.01 | [11] |
| Thienyl-pyrazole 5g | Hydroxyl Radical Scavenging | 0.905 ± 0.01 | [11] |
| Thienyl-pyrazole 5h | Hydroxyl Radical Scavenging | 0.892 ± 0.01 | [11] |
| BHA (Standard) | Hydroxyl Radical Scavenging | 1.739 ± 0.01 | [11] |
Experimental Workflow: Synthesis and Antioxidant Screening
The general process for identifying novel antioxidant thienyl-pyrazoles involves synthesis followed by in vitro screening.
Caption: Workflow for antioxidant thienyl-pyrazole discovery.
Experimental Protocol: DPPH Radical Scavenging Assay
This is a common and straightforward method for evaluating the free radical scavenging activity of a compound.[12][13][14]
1. Reagents and Materials:
- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol or ethanol
- Test compound (thienyl-pyrazole)
- Standard antioxidant (e.g., Ascorbic acid or Trolox)
- 96-well microplate
- Microplate reader
2. Preparation of Solutions:
- Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, amber bottle.
- Prepare a stock solution of the test compound in DMSO or methanol.
- Prepare serial dilutions of the test compound and the standard to obtain a range of concentrations.
3. Assay Procedure:
- Add 100 µL of the DPPH solution to each well of a 96-well plate.
- Add 100 µL of the different concentrations of the test compound or standard to the wells.
- For the blank, add 100 µL of methanol instead of the test compound.
- Shake the plate and incubate in the dark at room temperature for 30 minutes.
4. Measurement and Analysis:
- Measure the absorbance at 517 nm.
- Calculate the percentage of radical scavenging activity using the formula:
- % Scavenging = [(A_blank - A_sample) / A_blank] x 100
- Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.
- Determine the IC50 value from a plot of scavenging activity against the concentration of the test compound.
Neuroprotective Applications
Thienyl-pyrazoles have shown potential in the treatment of neurodegenerative diseases like Alzheimer's disease by inhibiting enzymes such as Glycogen Synthase Kinase 3β (GSK-3β).[4][11][15][16] Inhibition of GSK-3β can reduce tau protein hyperphosphorylation, a hallmark of Alzheimer's, and may also decrease the production of amyloid-β plaques.[15]
Quantitative Data: In Vitro GSK-3β Inhibition
| Compound ID | Assay | IC50 (nM) | Reference |
| Thieno[3,2-c]pyrazol-3-amine 16b | GSK-3β Inhibition | 3.1 | [16] |
| Thieno[3,2-c]pyrazol-3-amine 54 | GSK-3β Inhibition | 3.4 | [4][11] |
Signaling Pathway: GSK-3β Inhibition in Alzheimer's Disease
Thienyl-pyrazoles can interfere with the pathological cascade of Alzheimer's disease by inhibiting GSK-3β.
References
- 1. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro [mdpi.com]
- 3. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BioKB - Publication [biokb.lcsb.uni.lu]
- 12. louis.uah.edu [louis.uah.edu]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of thieno[3,2- c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Developing Anticancer Agents from Pyrazole Carboxylate Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2][3] This document provides detailed application notes and protocols for the development of anticancer agents based on the pyrazole carboxylate ester scaffold. Pyrazole-based compounds have shown efficacy against a variety of cancer cell lines by targeting critical cellular pathways involved in cell proliferation, apoptosis, and cell cycle progression.[4][5][6] These notes are intended to guide researchers in the synthesis, in-vitro evaluation, and understanding of the mechanism of action of this promising class of molecules.
Data Presentation: Anticancer Activity of Pyrazole Derivatives
The following tables summarize the in-vitro cytotoxicity of various pyrazole carboxylate ester derivatives and related compounds against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
Table 1: Cytotoxicity (IC50, µM) of Pyrazole Derivatives Against Various Cancer Cell Lines
| Compound ID/Series | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |
| Compound 8e | MGC-803 | Human Gastric Carcinoma | 1.02 ± 0.08 | [7] |
| Compound 13 | IGROVI | Ovarian Tumor | 0.04 | [8][9] |
| Compound 7c | OVCAR3 | Ovarian Cancer | 0.233 ± 0.001 | [10] |
| Compound 7a | MCF-7 | Breast Cancer | 0.304 ± 0.006 | [10] |
| Compound 3d | MCF-7 | Breast Cancer | 10 | [11] |
| Compound 3e | MCF-7 | Breast Cancer | 12 | [11] |
| Compound 5a | MCF-7 | Breast Cancer | 14 | [11] |
| Compound 29 | HepG2 | Liver Carcinoma | 10.05 | [3] |
| Compound 29 | MCF-7 | Breast Cancer | 17.12 | [3] |
| Compound 59 | HepG2 | Liver Carcinoma | 2 | [3] |
| Compound 43 | MCF-7 | Breast Cancer | 0.25 | [3] |
| PTA-1 | MDA-MB-231 | Triple-Negative Breast Cancer | Low micromolar range | [6] |
| Thiazolyl-pyrazoline derivative | MCF-7 | Breast Cancer | 0.07 | [12] |
Table 2: EGFR Kinase Inhibitory Activity of Pyrazole Derivatives
| Compound ID | EGFR TK Inhibitory Activity IC50 (µM) | Reference |
| Thiazolyl-pyrazoline derivative | 0.06 | [12] |
| Benzimidazole linked pyrazole derivative[12] | 0.97 | [12] |
Experimental Protocols
General Synthesis of Pyrazole Carboxylate Esters
A common method for synthesizing 1,3,5-trisubstituted pyrazole-4-carboxylate esters involves a one-pot, multi-component reaction.[13][14]
Materials:
-
Aryl or alkyl hydrazine
-
β-ketoester
-
Aromatic aldehyde
-
Ethanol
-
Catalyst (e.g., acetic acid)
-
Standard laboratory glassware for reflux
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) plates
-
Column chromatography setup (silica gel)
-
Rotary evaporator
Protocol:
-
Dissolve the aryl or alkyl hydrazine (1 mmol) and the β-ketoester (1 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add the aromatic aldehyde (1 mmol) and a catalytic amount of acetic acid (2-3 drops) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate mixture) to obtain the pure pyrazole carboxylate ester.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
In-vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[14]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (pyrazole carboxylate esters) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete culture medium. The final concentration of DMSO should not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts in the development of pyrazole-based anticancer agents.
Caption: Workflow for Anticancer Drug Development from Pyrazole Esters.
Caption: Potential Mechanisms of Action for Pyrazole Anticancer Agents.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, and molecular docking studies of novel 1,2,3-triazoles-linked pyrazole carboxamides as significant anti-microbial and anti-cancer agents - Repository of Research and Investigative Information [eprints.mui.ac.ir]
- 11. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. srrjournals.com [srrjournals.com]
- 13. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo evaluation of ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate and its derivatives, with a focus on their anti-inflammatory and analgesic properties. The following sections detail the pharmacological screening protocols, present key quantitative data from preclinical studies, and illustrate the general experimental workflow and presumed mechanism of action.
Application Notes
Pharmacological Context and Potential Applications
Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1] this compound and its analogs are of particular interest as potential non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] The primary mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[4] The chronic use of currently available NSAIDs is often associated with gastrointestinal side effects.[3] Therefore, research into novel pyrazole derivatives is aimed at discovering compounds with improved efficacy and better safety profiles, particularly with reduced ulcerogenic potential.[4][5]
Summary of In Vivo Efficacy
In vivo studies, primarily in rodent models, have demonstrated the anti-inflammatory and analgesic potential of various ethyl ...-pyrazole-3-carboxylate derivatives. The carrageenan-induced rat paw edema model is a standard and widely used assay to assess acute anti-inflammatory activity.[2][3] In this model, several derivatives have shown a significant reduction in paw edema compared to control groups.[2][3] For instance, compounds such as ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate and ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate have been identified as having noteworthy anti-inflammatory effects.[2][3]
Analgesic activity is often evaluated using the acetic acid-induced writhing test in mice.[4][6] This test assesses the ability of a compound to reduce the number of abdominal constrictions induced by an irritant. Several pyrazole derivatives have demonstrated significant analgesic effects in this assay.[4][6]
The ulcerogenic potential, a critical safety parameter for NSAIDs, is also assessed. Some novel pyrazole derivatives have shown a lower ulcerogenic index compared to standard drugs like diclofenac sodium, indicating a potentially better gastrointestinal safety profile.[4]
Quantitative Data Summary
The following table summarizes the quantitative data on the in vivo anti-inflammatory and analgesic activities of selected ethyl ...-pyrazole-3-carboxylate derivatives from the literature.
| Compound | Animal Model | Assay | Dose (mg/kg) | Efficacy (% Inhibition) | Ulcerogenic Index | Reference |
| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2f) | Rat | Carrageenan-induced paw edema | - | Significant anti-inflammatory activity | Not Reported | [2][3] |
| Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2e) | Rat | Carrageenan-induced paw edema | - | Significant anti-inflammatory activity | Not Reported | [2][3] |
| Ethyl-5-amino-3-methylthio-1-(4-sulfonamidophenyl)-1H-pyrazole-4-carboxylate (3a) | Mouse | Acetic acid-induced writhing | 25 | 56.57% | 0.9 - 1.12 | [4][6] |
| Ethyl-5-amino-3-methylthio-1-(...)-1H-pyrazole-4-carboxylate (3c) | Mouse | Acetic acid-induced writhing | 25 | 52.63% | 0.9 - 1.12 | [4][6] |
| Ethyl-5-amino-3-methylthio-1-(...)-1H-pyrazole-4-carboxylate (3d) | Mouse | Acetic acid-induced writhing | 25 | 54.60% | 0.9 - 1.12 | [4][6] |
| Diclofenac Sodium (Standard) | Mouse | Acetic acid-induced writhing | 25 | 63.15% | 3.10 | [4][6] |
| 5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester (4c) | - | Analgesic and Anti-inflammatory | - | Most active in the series | Mild ulcerogenic potential | [5] |
| Indomethacin (Standard) | - | Analgesic and Anti-inflammatory | - | - | - | [5] |
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)
This protocol is a standard method for evaluating the acute anti-inflammatory activity of compounds.[2][3]
Materials:
-
Wistar albino rats (150-200 g)
-
Test compounds (ethyl ...-pyrazole-3-carboxylate derivatives)
-
Standard drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% w/v sodium carboxymethyl cellulose)
-
Carrageenan solution (1% w/v in sterile saline)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water before the experiment.
-
Divide the animals into groups (n=6): control, standard, and test groups.
-
Administer the vehicle, standard drug, or test compounds orally or intraperitoneally at a specified dose.
-
After 1 hour of drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
Protocol 2: Acetic Acid-Induced Writhing Test in Mice (Analgesic Activity)
This protocol is used to screen for peripheral analgesic activity.[4][6]
Materials:
-
Swiss albino mice (20-25 g)
-
Test compounds (ethyl ...-pyrazole-3-carboxylate derivatives)
-
Standard drug (e.g., Diclofenac sodium)
-
Vehicle
-
Acetic acid solution (0.6% v/v in distilled water)
Procedure:
-
Fast the mice for a few hours before the experiment with free access to water.
-
Divide the animals into groups (n=6): control, standard, and test groups.
-
Administer the vehicle, standard drug, or test compounds orally or intraperitoneally at a specified dose.
-
After a predetermined time (e.g., 30 or 60 minutes), inject 0.1 mL of 0.6% acetic acid solution intraperitoneally to each mouse.
-
Immediately after the acetic acid injection, place each mouse in an individual observation chamber.
-
After a latency period of 5-10 minutes, count the number of writhings (abdominal constrictions, stretching of the body, and extension of the hind limbs) for a defined period (e.g., 10 or 15 minutes).
-
Calculate the percentage of analgesic activity (inhibition of writhing) using the following formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhings in the control group, and Wt is the mean number of writhings in the treated group.
Visualizations
Caption: Experimental workflow for in vivo screening.
Caption: Presumed anti-inflammatory signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities associated with the pyrazole scaffold.[1] Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry.
Physicochemical Properties
| Property | Value |
| CAS Number | 121195-03-7 |
| Molecular Formula | C₁₀H₁₀N₂O₂S |
| Molecular Weight | 222.26 g/mol |
Quantitative Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the routine analysis and quantification of pyrazole derivatives.[2] This method offers good selectivity and sensitivity for the determination of this compound in various matrices.
Experimental Protocol
Instrumentation:
-
Standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Autosampler and data acquisition software.
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A mixture of Acetonitrile and Water (with 0.1% Formic Acid). The exact ratio should be optimized for optimal peak shape and retention time. A starting gradient could be 60:40 (Acetonitrile:Water). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined by UV-Vis spectral scan (a starting wavelength of 254 nm is recommended). |
| Run Time | 10 - 15 minutes |
Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase, ensuring the final concentration falls within the range of the calibration curve. Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC Method Validation Parameters
The following table summarizes typical validation parameters for an HPLC-UV method for a pyrazole derivative, which can be expected for the analysis of this compound.[2][3]
| Parameter | Expected Performance |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% |
| Limit of Detection (LOD) | ~10-100 ng/mL |
| Limit of Quantitation (LOQ) | ~50-200 ng/mL |
| Selectivity/Specificity | Good |
Experimental Workflow: HPLC Analysis
Caption: Workflow for the quantitative analysis of this compound by HPLC.
High-Sensitivity Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
For applications requiring higher sensitivity and selectivity, such as bioanalytical studies, LC-MS is the method of choice. This technique combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.
Experimental Protocol
Instrumentation:
-
HPLC or UHPLC system.
-
Mass spectrometer with an electrospray ionization (ESI) source.
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
Chromatographic and MS Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile and Water (both containing 0.1% formic acid for better ionization). A gradient elution is typically used. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced specificity and sensitivity. The precursor ion would be the [M+H]⁺ of the analyte. |
Sample Preparation:
Sample preparation is similar to the HPLC-UV method, but may require more rigorous cleanup steps, such as solid-phase extraction (SPE), especially for complex matrices like plasma or tissue homogenates.
Data Presentation: LC-MS Method Validation Parameters
The following table outlines the expected performance of an LC-MS method for the quantification of a pyrazole derivative.[2]
| Parameter | Expected Performance |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 99.0 - 101.0% |
| Precision (%RSD) | < 1.5% |
| Limit of Detection (LOD) | ~0.1-1 ng/mL |
| Limit of Quantitation (LOQ) | ~0.5-5 ng/mL |
| Selectivity/Specificity | Excellent |
Logical Relationship: LC-MS Quantification
Caption: Logical flow of the LC-MS quantification process.
Rapid Quantification by UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, rapid, and cost-effective method suitable for the quantification of pure substances or for in-process control where the sample matrix is well-defined and free of interfering substances.
Experimental Protocol
Instrumentation:
-
UV-Vis Spectrophotometer (double beam recommended).
-
Matched quartz cuvettes (1 cm path length).
Methodology:
-
Solvent Selection: Choose a suitable UV-transparent solvent in which the analyte is soluble (e.g., ethanol, methanol, or acetonitrile).
-
Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution in the UV region (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve:
-
Prepare a stock solution of the reference standard.
-
From the stock solution, prepare a series of at least five dilutions of known concentrations.
-
Measure the absorbance of each standard solution at the predetermined λmax using the solvent as a blank.
-
Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin.
-
-
Sample Analysis:
-
Prepare a solution of the sample in the same solvent, ensuring the absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the sample solution at λmax.
-
Determine the concentration of the analyte in the sample from the calibration curve.
-
Data Presentation: UV-Vis Spectrophotometry Validation Parameters
The expected performance characteristics of a UV-Vis spectrophotometric method are summarized below.[2]
| Parameter | Expected Performance |
| Linearity (R²) | > 0.995 |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (%RSD) | < 5.0% |
| Limit of Detection (LOD) | ~1-10 µg/mL |
| Limit of Quantitation (LOQ) | ~5-20 µg/mL |
| Selectivity/Specificity | Moderate |
Experimental Workflow: UV-Vis Spectrophotometry
Caption: Workflow for quantitative analysis by UV-Vis spectrophotometry.
Conclusion
The choice of the analytical method for the quantification of this compound depends on the specific requirements of the analysis, such as sensitivity, selectivity, sample matrix, and throughput. RP-HPLC with UV detection is a versatile and robust method for routine analysis. LC-MS offers superior sensitivity and selectivity, making it ideal for bioanalytical applications. UV-Vis spectrophotometry provides a rapid and simple method for the analysis of pure samples. The protocols and data presented herein serve as a comprehensive guide for researchers and scientists in the development and validation of analytical methods for this important pyrazole derivative.
References
Application Notes and Protocols: Ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate scaffold in structure-activity relationship (SAR) studies. The pyrazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1][2][3][4] The unique physicochemical properties of the pyrazole core can contribute to improved pharmacokinetic and pharmacological profiles of drug candidates.[1][2][3] This document outlines the synthesis of derivatives, key biological activities, and the corresponding experimental protocols to guide researchers in the design of novel therapeutics based on this versatile chemical entity.
Core Scaffold and Rationale for SAR Studies
The this compound core provides a foundational structure for SAR exploration. The thiophene ring often serves as a bioisostere for a phenyl ring, potentially improving properties like metabolic stability and target engagement. The pyrazole core itself can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.[1] Modifications at various positions of the pyrazole and thiophene rings, as well as the ester group, can systematically probe the chemical space to optimize biological activity.
Key Biological Activities and SAR Insights
Derivatives of the this compound scaffold have been investigated for several biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory effects.
Anti-inflammatory Activity
A series of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives have been synthesized and evaluated for their anti-inflammatory properties using the carrageenan-induced rat paw edema model.[5][6] The general finding is that substitution on the aryl ring at the 5-position of the pyrazole can significantly modulate activity.
Table 1: Anti-inflammatory Activity of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives
| Compound ID | R-Group (Substitution on Phenyl Ring at position 5) | % Inhibition of Paw Edema |
| 2a | H | 45.2 ± 1.2 |
| 2b | 4-CH₃ | 51.7 ± 1.5 |
| 2c | 4-OCH₃ | 55.1 ± 1.8 |
| 2d | 4-Cl | 58.3 ± 1.3 |
| 2e | 2,3-di-OCH₃ | 68.9 ± 1.9 |
| 2f | 3,4-di-OCH₃ | 72.4 ± 2.1 |
| 2g | 2-NO₂ | 48.6 ± 1.1 |
| 2h | 3-NO₂ | 53.2 ± 1.6 |
| 2i | 4-NO₂ | 56.8 ± 1.4 |
| 2j | 4-Br | 60.5 ± 1.7 |
| Diclofenac | - | 75.8 ± 2.3 |
Data extracted from a study by Yogi et al. (2018).[5][6]
SAR Summary:
-
Electron-donating groups (e.g., -OCH₃, -CH₃) at the para-position of the phenyl ring generally enhance anti-inflammatory activity compared to the unsubstituted analog.
-
Electron-withdrawing groups (e.g., -Cl, -Br, -NO₂) also show increased activity, suggesting a complex electronic requirement for optimal activity.
-
Dimethoxy substitution, particularly at the 3 and 4 positions, resulted in the most potent compounds in this series, indicating that the position and nature of the substituent are critical for activity.[5][6]
Anticancer Activity
The pyrazole scaffold is a key component in many anticancer agents.[7] A study on pyrazole-based lamellarin O analogues, which share a similar core structure, demonstrated cytotoxicity against human colorectal cancer cell lines.[8] Another study identified 5-aryl-3-thiophen-2-yl-1H-pyrazoles as inhibitors of Hsp90, a key target in cancer therapy.[9]
Table 2: Antiproliferative Activity of a 5-aryl-3-thiophen-2-yl-1H-pyrazole Derivative
| Compound ID | Cell Line | IC₅₀ (µM) |
| Compound 8 | HepG2 (Hepatocellular Carcinoma) | 0.083 |
Data extracted from a study by Mohamady et al. (2020).[9]
SAR Summary:
-
The presence of a thiophene group was crucial for the high antiproliferative activity observed against HepG2 cells.[9]
-
Further studies indicated that this compound induces cell cycle arrest at the G2 phase and increases caspase-3 levels, suggesting an apoptotic mechanism of action.[9]
Experimental Protocols
General Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates
This protocol describes a general method for synthesizing the core scaffold and its derivatives.[5][6][8]
Caption: General synthetic workflow for ethyl 5-substituted-1H-pyrazole-3-carboxylates.
Protocol:
-
Step 1: Synthesis of Ethyl 2,4-dioxo-4-(substituted-phenyl)butanoate.
-
To a solution of sodium ethoxide in ethanol, add the appropriately substituted acetophenone derivative.
-
Slowly add diethyl oxalate while stirring.
-
Continue stirring at room temperature for 16 hours.
-
The resulting intermediate can be isolated and purified or used directly in the next step.[8]
-
-
Step 2: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate.
-
Prepare a suspension of the intermediate from Step 1 in ethanol.
-
Add hydrazine hydrate and a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature for 16 hours.[8]
-
The final product can be isolated by filtration and purified by recrystallization.
-
Characterize the final compounds using techniques such as IR, ¹H NMR, and mass spectrometry.[5][6]
-
In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)
This protocol is a standard method for evaluating the anti-inflammatory potential of novel compounds.[5][6]
Caption: Workflow for the carrageenan-induced paw edema assay.
Protocol:
-
Animals: Use adult Wistar rats of either sex, weighing between 150-200g. Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6): a control group, a standard group (e.g., receiving diclofenac sodium), and test groups for each synthesized compound.
-
Dosing: Administer the vehicle (e.g., 1% w/v sodium carboxymethyl cellulose) to the control group, the standard drug to the standard group, and the test compounds to the respective test groups, typically via oral gavage.
-
Induction of Edema: After 30 minutes of dosing, inject 0.1 mL of a 1% w/v carrageenan suspension in normal saline into the sub-plantar region of the left hind paw of each rat.
-
Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.
-
Calculation: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the test group.
In Vitro Antiproliferative Activity Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Caption: Workflow for the in vitro MTT antiproliferative assay.
Protocol:
-
Cell Seeding: Seed the desired cancer cell line (e.g., HepG2) into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control if available.
-
Incubation: Incubate the treated cells for a specified period, typically 48 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse biological activities make it an attractive core for SAR studies. The protocols and data presented herein provide a foundation for researchers to design and evaluate new derivatives with improved potency and selectivity for various biological targets.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 5-aryl-3-thiophen-2-yl-1H-pyrazoles as a new class of Hsp90 inhibitors in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Pyrazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational compounds. Its synthetic tractability and ability to engage in various biological interactions have made it a focal point in the quest for novel therapeutics. Pyrazole-based compounds have demonstrated a wide spectrum of pharmacological activities, including but not limited to, kinase inhibition, anticancer, and anti-inflammatory effects. High-throughput screening (HTS) is an indispensable tool for rapidly evaluating large libraries of pyrazole derivatives to identify promising lead candidates for drug development.
These application notes provide detailed protocols for various HTS assays commonly employed in the screening of pyrazole-based compounds. The included methodologies cover biochemical and cell-based assays for assessing kinase inhibition and cytotoxic or antiproliferative activity. Additionally, this document presents quantitative data for a selection of pyrazole compounds and visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the screening process.
Data Presentation: Potency of Pyrazole-Based Compounds
The following tables summarize the inhibitory activities of various pyrazole-based compounds against different biological targets, primarily protein kinases and cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the target's activity or cell growth.
Table 1: Inhibitory Activity of Pyrazole-Based Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| 1b | Haspin | 57 | - | - |
| 1c | Haspin | 66 | - | - |
| 2c | Haspin | 62 | - | - |
| 15y | TBK1 | 0.2 | BX795 | 7.1 |
| - | TBK1 | - | MRT67307 | 28.7 |
| 14 (BKI 1708) | Calcium-dependent protein kinase 1 | 0.7 | - | - |
| 15 (BKI 1770) | Calcium-dependent protein kinase 1 | 2.5 | - | - |
| 16 | Chk2 | 48.4 | - | - |
| 17 | Chk2 | 17.9 | - | - |
| Afuresertib | Akt1 | 0.08 (Ki) | - | - |
| Compound 2 | Akt1 | 1.3 | - | - |
Note: Data is compiled from various research articles. Direct comparison of IC50 values should be made with caution as experimental conditions may vary.
Table 2: Antiproliferative Activity of Pyrazole-Based Compounds in Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| P-6 | HCT-116 | 0.37 | VX-680 | - |
| P-6 | MCF-7 | 0.44 | VX-680 | - |
| Compound 2 | HCT-116 | 0.95 | Uprosertib | 1.84 (relative potency) |
| Compound 6 | HCT-116 | 0.39 | - | - |
| Compound 6 | MCF-7 | 0.46 | - | - |
| Compound 24 | HepG2 | 0.05 | - | - |
| Compound 24 | Huh7 | 0.065 | - | - |
| Compound 24 | SNU-475 | 1.93 | - | - |
| Compound 24 | HCT-116 | 1.68 | - | - |
| Compound 24 | UO-31 | 1.85 | - | - |
| Compound 25 | HepG2 | 0.028 | - | - |
| Compound 25 | Huh7 | 1.83 | - | - |
| Compound 25 | SNU-475 | 1.70 | - | - |
| Compound 25 | HCT-116 | 0.035 | - | - |
| Compound 25 | UO-31 | 2.24 | - | - |
Note: Data is compiled from various research articles. Direct comparison of IC50 values should be made with caution as experimental conditions may vary.
Experimental Protocols
Biochemical Assays for Kinase Inhibition
Many pyrazole derivatives have been identified as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases like cancer.[1]
HTRF assays are a popular choice for HTS due to their high sensitivity, low background, and homogeneous format (no wash steps).[2] The principle involves fluorescence resonance energy transfer (FRET) between a donor (Europium cryptate) and an acceptor (XL665 or d2) fluorophore.[3]
Protocol: HTRF KinEASE™ Assay
This protocol is a general guideline and can be adapted for specific kinases.[4]
Materials:
-
HTRF KinEASE™ kit (includes substrate, streptavidin-XL665, and phospho-specific antibody-Europium cryptate)[4]
-
Enzymatic buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA)[3]
-
Detection buffer (e.g., 50 mM HEPES pH 7.0, 0.8 M KF, 20 mM EDTA, 0.1% BSA)[3]
-
Target kinase
-
ATP solution
-
Pyrazole compound library (in DMSO)
-
384-well low-volume white plates
Procedure (384-well plate format): [2]
-
Reagent Preparation:
-
Prepare 1X Enzymatic Buffer by diluting the stock solution with distilled water. Supplement with necessary cofactors as specified for the target kinase.[4]
-
Prepare working solutions of the biotinylated substrate, kinase, and ATP in the 1X Enzymatic Buffer.[4]
-
Prepare the detection solution by mixing the Streptavidin-XL665 and the phospho-specific antibody-Europium cryptate in the detection buffer.[4]
-
-
Assay Procedure:
-
Add 2 µL of the pyrazole compound or control (DMSO) to the assay wells.[2]
-
Add 2 µL of the kinase solution and incubate for 15 minutes at room temperature.[2]
-
Add 2 µL of the substrate solution.[2]
-
Initiate the kinase reaction by adding 4 µL of the ATP solution.[2]
-
Seal the plate and incubate at room temperature for a time determined by the kinase activity (e.g., 60 minutes).[2]
-
Stop the reaction by adding 10 µL of the premixed detection reagents.[2]
-
Seal the plate, protect it from light, and incubate for 1 hour at room temperature.[2]
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).[3]
-
-
Data Analysis:
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.[2]
-
Calculate the percent inhibition for each compound concentration relative to controls.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value using a non-linear regression analysis.[2]
-
The ADP-Glo™ assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[2] It is a universal assay applicable to any ADP-generating enzyme.[5] The assay is performed in two steps: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which generates a luminescent signal via a luciferase reaction.[6]
Protocol: ADP-Glo™ Kinase Assay
Materials:
-
ADP-Glo™ Kinase Assay kit (includes ADP-Glo™ Reagent and Kinase Detection Reagent)[5]
-
Kinase reaction buffer (specific to the target kinase)
-
Target kinase and its substrate
-
ATP solution
-
Pyrazole compound library (in DMSO)
-
384-well white plates
Procedure (384-well plate format): [2]
-
Kinase Reaction:
-
ADP Detection:
-
Data Acquisition:
-
Measure the luminescence using a plate reader.[2]
-
-
Data Analysis:
-
Calculate the percent inhibition based on the reduction in the luminescent signal for each compound concentration relative to controls.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.
-
Cell-Based Assays for Antiproliferative Activity
Cell-based assays are essential for evaluating the effect of compounds on cell viability and proliferation in a more physiologically relevant context.[1]
The MTT assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[7]
Protocol: MTT Cell Viability Assay [1]
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pyrazole compound library (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Microplate reader
Procedure (96-well plate format):
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole compounds in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.[7]
-
Remove the old medium and add 100 µL of the medium containing different concentrations of the compounds. Include vehicle control (medium with DMSO) and blank (medium only) wells.[9]
-
Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.[7]
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 20 µL of MTT solution to each well.[9]
-
Incubate for an additional 3-4 hours at 37°C.[9]
-
Carefully remove the medium from each well.[9]
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.[8]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.[8]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).[9]
-
Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.[9]
-
Visualizations
Signaling Pathway: PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[10][11] Its dysregulation is a hallmark of many cancers, making it a key target for anticancer drug development.[10]
Caption: The PI3K/Akt/mTOR signaling cascade.
Experimental Workflow: High-Throughput Screening
The general workflow for a high-throughput screening campaign involves several key stages, from assay development to hit confirmation.[12][13]
Caption: A generalized workflow for HTS campaigns.
Logical Relationship: Phenotypic vs. Target-Based Screening
Drug discovery can be broadly categorized into two main approaches: phenotypic screening and target-based screening.
Caption: Relationship between screening approaches.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. youtube.com [youtube.com]
- 5. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 6. promega.com [promega.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 13. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on optimizing reaction yield.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield of the Dioxo-ester Intermediate (Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate)
-
Question: My Claisen condensation of 2-acetylthiophene and diethyl oxalate is resulting in a low yield. What are the potential causes and how can I improve it?
-
Answer: Low yields in this step are often due to incomplete reaction, side reactions, or issues with the base. Here are key factors to consider for optimization:
-
Base Selection and Quality: Sodium ethoxide is commonly used. Ensure it is anhydrous, as moisture will consume the base and hinder the reaction. Using a freshly prepared solution is recommended.
-
Reaction Temperature: The reaction is typically performed at room temperature or with initial cooling. Maintaining a consistent temperature is crucial.
-
Reaction Time: Allow sufficient time for the reaction to go to completion. Monitoring by Thin Layer Chromatography (TLC) is advised.
-
Stoichiometry: Precise stoichiometry of the reactants and base is important. An excess of the base may lead to side reactions.
-
Issue 2: Inefficient Cyclization to the Final Pyrazole Product
-
Question: The cyclization of the dioxo-ester intermediate with hydrazine hydrate is not proceeding efficiently, leading to a low yield of the final product. What can I do?
-
Answer: Incomplete cyclization can be a significant hurdle. Consider the following troubleshooting steps:
-
Solvent Choice: Glacial acetic acid is a common solvent that also acts as a catalyst. Other solvents like ethanol can also be used. The choice of solvent can influence the reaction rate and yield.
-
Reaction Temperature and Duration: Refluxing for an adequate duration is necessary to drive the reaction to completion. Monitor the reaction progress using TLC.
-
pH Control: The pH of the reaction mixture can affect the cyclization process. Acidic conditions generally favor the reaction.
-
Purity of Intermediate: Ensure the dioxo-ester intermediate is of high purity, as impurities can interfere with the cyclization.
-
Issue 3: Difficulty in Product Purification
-
Question: I am facing challenges in purifying the final product, this compound. What are the recommended methods?
-
Answer: Purification can be challenging due to the presence of unreacted starting materials, intermediates, or side products.
-
Recrystallization: This is a common and effective method for purifying the final product. A suitable solvent system (e.g., ethanol, petroleum ether) needs to be identified.
-
Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be employed to separate the product from impurities.
-
Washing: During workup, thorough washing of the organic layer with water and brine can help remove water-soluble impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthesis is a two-step process. The first step is a Claisen condensation of 2-acetylthiophene with diethyl oxalate using a base like sodium ethoxide to form the intermediate, ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate. The second step involves the cyclization of this intermediate with hydrazine hydrate in a suitable solvent such as glacial acetic acid to yield the final pyrazole product.[1][2][3]
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are 2-acetylthiophene, diethyl oxalate, a base (commonly sodium ethoxide), and hydrazine hydrate.
Q3: Are there any common side products to be aware of?
A3: In pyrazole synthesis from 1,3-dicarbonyl compounds, potential side products can arise from incomplete cyclization, self-condensation of the starting ketone if it has enolizable protons on both sides, or the formation of isomeric pyrazoles if the dicarbonyl is unsymmetrical (not the case here).
Q4: Can other bases be used for the Claisen condensation step?
A4: While sodium ethoxide is standard, other strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can also be used. The choice of base may require optimization of the reaction conditions.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes key parameters that can be adjusted to optimize the yield of this compound. The yield ranges are typical for analogous pyrazole syntheses and should be optimized for this specific compound.
| Parameter | Condition | Effect on Yield |
| Step 1: Claisen Condensation | ||
| Base | Sodium Ethoxide vs. Sodium Hydride | Sodium ethoxide is standard. NaH may offer advantages in specific solvent systems. |
| Solvent | Ethanol, THF | Ethanol is common with sodium ethoxide. THF is often used with NaH. |
| Temperature | 0°C to Room Temperature | Lower temperatures can improve selectivity and reduce side reactions. |
| Reaction Time | 4 - 12 hours | Monitor by TLC to determine the optimal time for completion. |
| Step 2: Cyclization | ||
| Solvent | Glacial Acetic Acid, Ethanol | Glacial acetic acid acts as both solvent and catalyst. Ethanol is a common alternative. |
| Temperature | Reflux | Higher temperatures are generally required to drive the cyclization to completion. |
| Hydrazine Equivalents | 1.0 - 1.2 equivalents | A slight excess of hydrazine can help ensure complete conversion of the intermediate. |
| Reaction Time | 2 - 8 hours | Monitor by TLC for disappearance of the intermediate. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate (Intermediate)
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium metal (1 equivalent) in anhydrous ethanol under an inert atmosphere.
-
Cool the resulting sodium ethoxide solution in an ice bath.
-
Add a mixture of 2-acetylthiophene (1 equivalent) and diethyl oxalate (1 equivalent) dropwise to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol.
Protocol 2: Synthesis of this compound (Final Product)
-
Dissolve the dried ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the solution with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent like petroleum ether or by column chromatography.[2]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for optimizing synthesis yield.
References
Technical Support Center: Regioselective Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to regioisomer formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is their formation a concern?
A1: In pyrazole synthesis, particularly through the common Knorr synthesis involving an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1][2] This occurs because the substituted hydrazine can attack either of the two different carbonyl groups of the dicarbonyl compound, leading to two distinct products. Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit widely varying biological activities, physical properties, and toxicological profiles.[2] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.
Q2: What are the primary factors influencing regioselectivity in pyrazole synthesis?
A2: Several key factors influence the regioselectivity of the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine:[2]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can physically hinder the approach of the nucleophile, thereby directing the reaction towards the less sterically crowded carbonyl group.
-
Electronic Effects: The electronic nature of the substituents plays a crucial role. Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it a more favorable site for nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[2]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen atom can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[2][3]
-
Solvent: The choice of solvent can significantly impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase the regioselectivity in favor of one isomer.[4]
-
Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the ratio of the regioisomers formed.[2]
Q3: Are there alternative synthetic strategies to the classical Knorr synthesis for achieving high regioselectivity?
A3: Yes, several alternative methods offer excellent regiochemical control:
-
1,3-Dipolar Cycloadditions: Reactions such as the cycloaddition of sydnones with alkynes can provide regioselective access to polysubstituted pyrazoles.[5][6] Copper-catalyzed sydnone-alkyne cycloadditions (CuSAC) are known to be highly regioselective for the synthesis of 1,4-disubstituted pyrazoles.[5]
-
Reaction of N-Alkylated Tosylhydrazones with Terminal Alkynes: This method is highly effective for the synthesis of 1,3,5-trisubstituted pyrazoles with complete regioselectivity.[2][7]
-
Using 1,3-Dicarbonyl Surrogates: Employing precursors with differentiated reactivity at the 1 and 3 positions, such as β-enaminones, can pre-determine the regiochemistry before the cyclization step, leading to a single product.[3][8]
-
Multi-component Reactions: Certain multi-component reactions can provide highly regioselective access to complex pyrazole derivatives.[9][10]
Troubleshooting Guides
Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.
-
Problem: The substituents on your unsymmetrical 1,3-dicarbonyl compound likely have similar steric and electronic properties, resulting in a lack of selectivity during the initial nucleophilic attack by the hydrazine.[2]
-
Solutions:
-
Modify the Solvent System: This is often the simplest approach. Switch from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents have been shown to significantly favor the formation of one regioisomer.[4]
-
Adjust the Reaction pH: If you are using a substituted hydrazine, adding a catalytic amount of acid (e.g., acetic acid) can protonate the more basic nitrogen, directing the reaction through the less nucleophilic nitrogen. Conversely, basic conditions may favor attack by the more nucleophilic nitrogen.[2][3]
-
Change the Synthetic Strategy: If solvent and pH adjustments are not effective, consider a more regioselective method such as a 1,3-dipolar cycloaddition or the reaction of an N-alkylated tosylhydrazone with a terminal alkyne.[5][7]
-
Issue 2: The major product of my reaction is the undesired regioisomer.
-
Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under your current reaction conditions.
-
Solutions:
-
Employ a Regiochemically-Controlled Synthetic Route: Instead of trying to influence the directing effects in a Knorr-type synthesis, utilize a method that provides unambiguous regiochemical control. The reaction of N-alkylated tosylhydrazones with terminal alkynes is an excellent choice for the regioselective synthesis of 1,3,5-trisubstituted pyrazoles.[7]
-
Utilize Hydrazine Salts: When using arylhydrazines, switching from the free base to the hydrochloride salt can significantly alter the regioselectivity, often favoring the formation of the other regioisomer.[11]
-
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
-
Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for further use.
-
Solutions:
-
Chromatographic Separation:
-
TLC Analysis: Begin by performing a thorough screening of various solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.
-
Column Chromatography: Once an optimal solvent system is identified, perform flash column chromatography on silica gel to separate the isomers. Careful packing of the column and slow elution are key to achieving good separation.
-
-
Crystallization: If the isomers have different solubility profiles, fractional crystallization can be an effective separation technique. Experiment with different solvents and solvent mixtures to induce the crystallization of one isomer while the other remains in solution.
-
Data Presentation
Table 1: Effect of Solvent on Regioisomeric Ratio in Pyrazole Synthesis
| Entry | 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Regioisomeric Ratio (A:B) | Reference |
| 1 | Ethyl 4,4,4-trifluoroacetoacetate | Methylhydrazine | EtOH | ~1:1.3 | [4] |
| 2 | Ethyl 4,4,4-trifluoroacetoacetate | Methylhydrazine | TFE | 85:15 | |
| 3 | Ethyl 4,4,4-trifluoroacetoacetate | Methylhydrazine | HFIP | 97:3 | |
| 4 | 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | EtOH | Low selectivity | |
| 5 | 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | HFIP | >99:1 |
Regioisomer A corresponds to the pyrazole with the trifluoromethyl group at the 3-position, and Regioisomer B has the trifluoromethyl group at the 5-position.
Experimental Protocols
Protocol 1: Regioselective Pyrazole Synthesis using Fluorinated Alcohols
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in TFE or HFIP.
-
Add the substituted hydrazine dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous work-up by diluting the residue with ethyl acetate and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[2]
-
Protocol 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles via Tosylhydrazones
-
Materials:
-
N-alkylated tosylhydrazone (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Potassium tert-butoxide (t-BuOK) (2.0 eq)
-
18-crown-6 (0.1 eq)
-
Pyridine
-
-
Procedure:
-
To a solution of the N-alkylated tosylhydrazone and terminal alkyne in pyridine, add 18-crown-6.
-
Cool the mixture to 0 °C in an ice bath.
-
Add potassium tert-butoxide in portions.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.[2][7]
-
Visualizations
Caption: Formation of regioisomers in Knorr pyrazole synthesis.
Caption: Troubleshooting workflow for poor regioselectivity.
References
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 11. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most common and effective methods for the purification of this compound are recrystallization and silica gel column chromatography. The choice between these methods often depends on the nature and quantity of the impurities, as well as the scale of the purification.
Q2: What are the likely impurities in my crude sample?
A2: Impurities in your crude sample of this compound can arise from unreacted starting materials or the formation of side-products. Common impurities may include:
-
Unreacted starting materials: Such as ethyl 2,4-dioxo-4-(thiophen-2-yl)butyrate and hydrazine.
-
Regioisomer: The formation of the regioisomeric ethyl 3-thien-2-yl-1H-pyrazole-5-carboxylate is a common side-product in the synthesis of such pyrazoles.[1]
Q3: How can I assess the purity of my this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of your compound. A reverse-phase (RP) HPLC method using a C18 column with a mobile phase of acetonitrile and water, often with an acid modifier like phosphoric or formic acid, is a good starting point for analysis.[2] Thin-Layer Chromatography (TLC) can also be used for a rapid, qualitative assessment of purity.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| The compound "oils out" instead of crystallizing. | The compound is precipitating from the solution at a temperature above its melting point. | - Increase the volume of the "good" solvent to lower the saturation temperature.- Ensure the solution cools as slowly as possible; using an insulated container can help.- Try a different solvent system with a lower boiling point.- If a small amount of pure solid is available, add a seed crystal to the cooled, supersaturated solution.[3] |
| The recrystallization yield is very low. | - Too much solvent was used.- The solution was not cooled sufficiently.- The chosen solvent is not ideal. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.- Select a solvent that dissolves the compound when hot but in which it is poorly soluble when cold.[3] |
| Colored impurities are present in the final crystals. | The impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal can adsorb the colored impurities. Be aware that this may slightly reduce the overall yield.[3] |
| No crystals form upon cooling. | The solution is not supersaturated. | - Try to induce crystallization by scratching the inside of the flask with a glass rod.- Add a seed crystal of the pure compound.- Reduce the volume of the solvent by evaporation and allow it to cool again. |
Column Chromatography
| Problem | Possible Cause | Solution |
| The compound does not move from the origin (Rf = 0). | The eluent is not polar enough. | Gradually increase the polarity of the eluent system. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. |
| The compound runs with the solvent front (Rf = 1). | The eluent is too polar. | Decrease the polarity of the eluent system by increasing the proportion of the less polar solvent (e.g., hexane). |
| The compound streaks on the TLC plate or column. | - The compound may be acidic or basic and is interacting strongly with the silica gel.- The sample is overloaded. | - Add a small amount of a modifier to the eluent. For potentially acidic compounds, a small amount of acetic acid can be added. For basic compounds, triethylamine or ammonia in methanol can be used to deactivate the silica gel.[4]- Ensure that the amount of crude material loaded onto the column is appropriate for the column size. |
| Poor separation of the desired product from an impurity. | The polarity difference between the product and the impurity is small. | - Try a different solvent system. Sometimes switching to a different solvent system (e.g., dichloromethane/methanol) can alter the selectivity.- Use a shallower gradient or isocratic elution with the optimized solvent system to improve resolution. |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
This method is particularly useful for moderately polar compounds like pyrazole esters. A regioisomer of the target compound has been successfully recrystallized using aqueous ethanol.[1]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (turbid).
-
Re-dissolution: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them under vacuum.
Table of Suggested Recrystallization Solvents
| Solvent/System | Type | Polarity | Comments |
| Ethanol/Water | Mixed Protic | High | A good starting point for polar pyrazole derivatives.[3] |
| Ethanol | Single Protic | High | Often a good solvent for pyrazoles.[4] |
| Ethyl Acetate | Single Aprotic | Medium | Can be effective for compounds of intermediate polarity.[4] |
| Hexane/Ethyl Acetate | Mixed Aprotic | Low to Medium | Useful for less polar pyrazole derivatives.[3] |
Protocol 2: Silica Gel Column Chromatography
This protocol is suitable for separating compounds with different polarities.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane/ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and crack-free stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried powder onto the top of the column.
-
Elution: Begin eluting with the low-polarity solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
Technical Support Center: Overcoming Solubility Issues of Pyrazole Compounds in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of pyrazole compounds in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why do many pyrazole compounds exhibit poor aqueous solubility?
A1: The limited aqueous solubility of many pyrazole derivatives often stems from a combination of factors inherent to their molecular structure. The pyrazole ring itself is a planar, aromatic heterocycle, which can lead to strong crystal lattice energy due to efficient molecular packing and intermolecular interactions like π-π stacking.[1] These strong interactions in the solid state require significant energy to overcome during dissolution. Furthermore, the lipophilicity of the pyrazole core (ClogP ≈ 0.24) is often increased by the addition of various substituents necessary for biological activity, further reducing their affinity for aqueous media.[1]
Q2: What is "crashing out," and why does it happen when I dilute my DMSO stock solution into an aqueous buffer?
A2: "Crashing out" refers to the rapid precipitation of a compound when its concentrated stock solution, typically in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous medium such as a buffer or cell culture media. This phenomenon occurs because the compound's solubility is significantly lower in the final aqueous environment compared to the initial organic solvent. While DMSO can dissolve a wide range of compounds, this high solubilizing power is lost upon dilution with water, leading to supersaturation and subsequent precipitation of the compound.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: The maximum tolerated concentration of DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced cytotoxicity and other off-target effects. It is crucial to always include a vehicle control (media with the same final DMSO concentration as the test samples) in your experiments to account for any effects of the solvent itself.
Q4: How can pH adjustment improve the solubility of my pyrazole compound?
A4: Pyrazole has a pKa of approximately 2.5, making it a weak base.[1] If your pyrazole derivative contains ionizable functional groups (either acidic or basic), altering the pH of the solution can significantly enhance its solubility. For basic pyrazoles, lowering the pH below their pKa will lead to protonation, forming a more soluble salt. Conversely, for acidic pyrazoles, increasing the pH above their pKa will result in deprotonation and the formation of a more soluble salt. However, it is critical to ensure that the adjusted pH is compatible with your biological assay system (e.g., cells, enzymes).
Q5: What are co-solvents, and how can they improve the solubility of pyrazole compounds?
A5: Co-solvents are water-miscible organic solvents that are used in combination with water to increase the solubility of poorly soluble compounds. They work by reducing the overall polarity of the solvent system, making it more favorable for lipophilic molecules. Common co-solvents used in biological assays include polyethylene glycol (PEG), propylene glycol (PG), and ethanol. For pyrazole compounds, formulations containing co-solvents like PEG400 and Tween-80 in combination with DMSO have been shown to be effective.
Q6: How do cyclodextrins enhance the solubility of pyrazole derivatives?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble molecules, like pyrazole derivatives, forming an "inclusion complex."[2] This complex has a water-soluble exterior, which increases the apparent aqueous solubility of the guest molecule. Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are often used due to their enhanced solubility and safety profiles.
Troubleshooting Guide
| Observation | Potential Cause | Recommended Solution(s) |
| Immediate Precipitation Upon Dilution | - Compound concentration exceeds its aqueous solubility.- "Solvent shock" from rapid dilution of DMSO stock. | - Decrease the final working concentration of the compound.- Perform a serial dilution in the assay buffer.- Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C).- Increase the final DMSO concentration (while staying within the tolerated limit for the assay).- Investigate the use of co-solvents (e.g., PEG400, Tween-80). |
| Precipitation Over Time in Incubator | - Temperature shift affecting solubility.- pH shift in the medium due to CO2 or cell metabolism.- Compound instability and degradation to less soluble byproducts. | - Pre-warm media before adding the compound.- Ensure the medium is adequately buffered (e.g., with HEPES).- Assess the compound's stability under assay conditions.- Consider using cyclodextrins to form a stable inclusion complex. |
| Cloudiness or Film Formation on Well Surface | - Compound adsorption to plasticware.- Formation of fine, amorphous precipitate. | - Use low-adhesion microplates.- Include a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-80) in the assay buffer, if compatible with the assay.- Visually inspect for precipitation under a microscope. |
| Inconsistent Assay Results or Poor Reproducibility | - Variable amounts of dissolved compound due to partial precipitation.- Incomplete dissolution of the DMSO stock. | - Vortex the DMSO stock solution thoroughly before each use.- Briefly sonicate the stock solution to aid dissolution.- Perform a kinetic solubility assay to determine the metastable solubility limit.- Consider preparing an amorphous solid dispersion of the compound. |
Data Presentation: Solubility of Pyrazole Compounds
Table 1: Solubility of Celecoxib in Various Excipients
| Excipient | Solubility (mg/mL) | Reference |
| Water | ~0.005 | [3] |
| Polyethylene Glycol 400 (PEG 400) | >100 | [4] |
| Propylene Glycol | ~50 | [4] |
| Tween® 80 | ~75 | [4] |
| Miglyol® 812 | ~20 | [4] |
| Gelucire® 44/14 | ~150 | [4] |
Table 2: Comparative Efficacy of Solubilization Strategies for a Model Pyrazole Compound
| Formulation Strategy | Fold Increase in Aqueous Solubility (Approximate) | Considerations |
| Co-solvents (e.g., 10% PEG400) | 10 - 100 | Potential for co-solvent to affect biological activity. |
| pH Adjustment (for ionizable pyrazoles) | 10 - 1,000 | pH must be compatible with the assay system. |
| Cyclodextrins (e.g., HP-β-CD) | 100 - 5,000 | Can alter the free concentration of the compound. |
| Amorphous Solid Dispersion (ASD) | 10 - 1,000 | Requires specialized formulation development. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for a Pyrazole Compound
Objective: To prepare a stock solution of a poorly water-soluble pyrazole compound using a co-solvent system for use in biological assays.
Materials:
-
Pyrazole compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween-80
-
Sterile saline (0.9% NaCl) or appropriate aqueous buffer
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of the pyrazole compound.
-
Initial Solubilization: Dissolve the pyrazole compound in a minimal amount of DMSO to create a high-concentration primary stock solution (e.g., 100 mM). Ensure complete dissolution by vortexing and, if necessary, gentle warming or brief sonication.
-
Addition of Co-solvents: To the DMSO stock, add PEG400 to a final concentration of 40% (v/v). Vortex thoroughly.
-
Addition of Surfactant: Add Tween-80 to a final concentration of 5% (v/v). Vortex until the solution is clear and homogenous.
-
Final Aqueous Dilution: Slowly add sterile saline or the desired aqueous buffer to reach the final desired stock concentration, while continuously vortexing. This will be your working stock solution for further dilutions into the assay medium. Note: The final concentration of the organic solvents should be kept as low as possible in the final assay well.
Protocol 2: Kinetic Solubility Assay by Nephelometry
Objective: To determine the kinetic solubility of a pyrazole compound in an aqueous buffer.
Materials:
-
Pyrazole compound
-
DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Nephelometer or plate reader capable of measuring light scattering
-
Multichannel pipette
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the pyrazole compound in 100% DMSO (e.g., 20 mM).
-
Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a new 96-well plate containing 198 µL of PBS in each well. This results in a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours), with gentle shaking.
-
Measurement: Measure the light scattering (nephelometry) of each well.
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in light scattering is observed compared to the vehicle control.[5]
Mandatory Visualizations
Caption: Experimental workflow for handling poorly soluble pyrazole compounds.
Caption: Troubleshooting decision tree for pyrazole compound precipitation.
Caption: Inhibition of a generic signaling pathway by a pyrazole compound.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
troubleshooting unexpected side reactions in thienyl-pyrazole synthesis
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of thienyl-pyrazole derivatives. Here, you will find troubleshooting guides in a frequently asked questions (FAQ) format to address common and unexpected side reactions, detailed experimental protocols, and data-driven insights to streamline your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of thienyl-pyrazoles.
Q1: My thienyl-pyrazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in thienyl-pyrazole synthesis can be attributed to several factors, from incomplete reactions to the formation of side products. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Troubleshooting: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed. Consider increasing the reaction time or temperature. Microwave-assisted synthesis can also be a valuable technique for improving yields and significantly reducing reaction times.[1]
-
-
Purity of Starting Materials: Impurities in the initial reagents, such as the thienyl-chalcone or the hydrazine derivative, can lead to undesired side reactions.
-
Troubleshooting: Ensure the purity of your starting materials through appropriate purification techniques like recrystallization or column chromatography.
-
-
Suboptimal Reaction Conditions: The choice of solvent, catalyst, and temperature can significantly impact the reaction outcome.
-
Troubleshooting: Experiment with different solvents. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to improve regioselectivity in some pyrazole syntheses.[2] The choice of an appropriate catalyst, such as Amberlyst-15 for the reaction of chalcones with phenylhydrazines, can also be critical.[3][4]
-
Q2: I am observing the formation of a mixture of regioisomers in my reaction. How can I enhance the regioselectivity?
A2: The formation of regioisomeric mixtures is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds or their equivalents.[2] The regioselectivity is influenced by both steric and electronic factors of the reactants, as well as the reaction conditions.[2]
-
pH Control: Adjusting the pH of the reaction medium can direct the initial nucleophilic attack of the hydrazine.[2] Under acidic conditions, the reaction may favor one regioisomer, while neutral or basic conditions might favor the other.[2]
-
Solvent Choice: The polarity and nature of the solvent can play a crucial role. As mentioned, fluorinated alcohols can enhance regioselectivity.[2] It is advisable to screen a variety of solvents to determine the optimal one for your specific substrates.
-
Catalyst Selection: The catalyst can influence the reaction pathway. For certain syntheses, specific catalysts can provide high regioselectivity.[5]
Q3: My final thienyl-pyrazole product appears to be unstable and is undergoing ring-opening. What could be the cause?
A3: Pyrazole rings are generally stable; however, under certain conditions, such as the presence of a strong base, deprotonation at C3 can lead to ring opening.[6] The presence of highly reactive functional groups on the pyrazole ring can also lead to rearrangements and ring-opening upon heating or under specific catalytic conditions.[2]
-
Control of Basicity: If a strong base is used in the work-up or subsequent reaction steps, consider using a milder base or neutralizing the reaction mixture promptly.
-
Temperature Management: Carefully control the reaction temperature to avoid thermal decomposition or rearrangement, especially if your molecule contains sensitive functional groups.[2]
-
Structural Considerations: If the synthesized pyrazole derivative is inherently unstable, a different synthetic route that avoids the introduction of destabilizing functional groups might be necessary.
Data Presentation
Table 1: Effect of Different Solvents on Regioselectivity in Pyrazole Synthesis
The following table illustrates the general trend of how solvent choice can influence the ratio of regioisomers in a typical pyrazole synthesis. Note that the specific ratios are highly dependent on the substrates used.[2]
| Solvent | Dielectric Constant (ε) | Typical Regioisomeric Ratio (A:B) |
| Toluene | 2.4 | 60:40 |
| Dichloromethane (DCM) | 9.1 | 75:25 |
| Acetonitrile | 37.5 | 80:20 |
| 2,2,2-Trifluoroethanol (TFE) | 26.7 | >95:5 |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 16.7 | >95:5 |
Experimental Protocols
Protocol 1: Amberlyst-15 Catalyzed Synthesis of Thienyl-Pyrazoles
This protocol is based on the efficient synthesis of 2-pyrazoline derivatives via the (3+2) annulation of chalcones with phenylhydrazines.[3][4]
Materials:
-
Thienyl-chalcone derivative
-
Phenylhydrazine hydrochloride
-
Amberlyst-15
-
Acetonitrile
Procedure:
-
To a solution of the thienyl-chalcone (1 mmol) in acetonitrile (10 mL), add phenylhydrazine hydrochloride (1.2 mmol).
-
Add Amberlyst-15 (10% w/w) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, filter off the Amberlyst-15 catalyst and wash it with acetonitrile.
-
Combine the filtrate and washings, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired thienyl-pyrazole.
Protocol 2: Vilsmeier-Haack Cyclization for Pyrazole-4-carbaldehyde Synthesis
This protocol describes the synthesis of a 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, a useful intermediate.[7]
Materials:
-
Hydrazone of acetyl thiophene and phenyl hydrazine
-
Phosphoryl chloride (POCl₃)
-
Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a round-bottom flask, cool DMF (10 mL) in an ice bath.
-
Slowly add POCl₃ (4.65 mL, 0.05 mol) to the cooled DMF with stirring.
-
To this Vilsmeier reagent, add the hydrazone intermediate (1 equiv.).
-
Heat the reaction mixture under reflux for 4 hours.
-
After cooling to room temperature, pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and recrystallize from ethanol to yield the pure pyrazole-4-carbaldehyde.[7]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, primarily related to its chemical structure which contains both a thiophene and a pyrazole ring. Key factors include:
-
pH: The compound may be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidation: The thiophene ring, in particular, can be prone to oxidation, especially in the presence of oxidizing agents or reactive oxygen species.
-
Light: Exposure to ultraviolet (UV) or visible light can induce photodegradation.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the functional groups present, the most probable degradation pathways include:
-
Hydrolysis of the Ester: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, particularly under acidic or basic conditions.
-
Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide or sulfone.
-
Ring Opening: Under harsh conditions, cleavage of the pyrazole or thiophene ring could occur, though this is generally less common under typical experimental conditions.
Q3: How can I monitor the degradation of my compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the degradation of this compound.[1][2] This involves developing an HPLC method that can separate the parent compound from its degradation products. The appearance of new peaks or a decrease in the peak area of the parent compound over time indicates degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of parent compound in solution | pH of the solution is too high or too low. | Adjust the pH of the solution to be closer to neutral (pH 6-8). Use appropriate buffer systems to maintain a stable pH. |
| Presence of oxidizing agents. | Degas solvents to remove dissolved oxygen. Avoid using solvents that may contain peroxide impurities. Consider adding an antioxidant if compatible with your experiment. | |
| Appearance of new, unidentified peaks in HPLC chromatogram | Degradation of the compound. | Perform forced degradation studies (see Experimental Protocols) to intentionally degrade the compound under controlled conditions. This will help in identifying the degradation products. |
| Impurities in the solvent or reagents. | Use high-purity solvents and reagents. Run a blank analysis of the solvent to check for impurities. | |
| Discoloration of the solution | Oxidation or photodegradation. | Protect the solution from light by using amber vials or covering the container with aluminum foil. Store solutions at a lower temperature. |
Quantitative Data Summary
The following tables present illustrative data from a hypothetical forced degradation study on this compound. These values are intended to provide a general understanding of the compound's stability profile. Actual results may vary depending on the specific experimental conditions.
Table 1: Degradation of this compound under Different Stress Conditions
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Major Degradation Product (Hypothetical) |
| 0.1 M HCl | 24 hours | 60°C | 15% | 5-thien-2-yl-1H-pyrazole-3-carboxylic acid |
| 0.1 M NaOH | 8 hours | 60°C | 25% | 5-thien-2-yl-1H-pyrazole-3-carboxylic acid |
| 3% H₂O₂ | 24 hours | Room Temp | 10% | Oxidized thiophene derivative |
| Heat (Solid) | 48 hours | 80°C | < 5% | Not significant |
| Photostability (Solution) | 24 hours | Room Temp | 8% | Photodegradant isomer |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C. Withdraw samples at various time points (e.g., 1, 2, 4, 8 hours), neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light. Withdraw samples at various time points for HPLC analysis.
- Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 80°C) for 48 hours. Also, reflux a solution of the compound. Analyze samples by HPLC.
- Photodegradation: Expose a solution of the compound to a light source (e.g., UV lamp at 254 nm) for a defined period. Keep a control sample in the dark. Analyze both samples by HPLC.
3. HPLC Analysis:
- Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
1. Column Selection:
- A C18 reverse-phase column is a good starting point.
2. Mobile Phase Selection:
- A common mobile phase combination is acetonitrile and water (with a modifier like formic acid or phosphoric acid to improve peak shape).[1]
- Start with a gradient elution to ensure separation of all potential degradation products.
3. Detection:
- Use a UV detector set at the wavelength of maximum absorbance for this compound.
4. Method Validation:
- Validate the method according to ICH guidelines to ensure it is specific, accurate, precise, and linear for the analysis of the parent compound and its degradation products.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Factors affecting stability and mitigation strategies.
References
Technical Support Center: Scaling Up Pyrazole Derivative Production
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with scaling up the production of pyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up pyrazole derivative synthesis? A1: The primary safety concerns during scale-up revolve around managing reaction exotherms and handling hazardous reagents. Hydrazine and its derivatives, common reagents in pyrazole synthesis, are toxic and can be explosive at elevated temperatures or in the presence of certain metals.[1] Diazotization reactions, another common step, involve unstable diazonium salts that can decompose explosively, releasing nitrogen gas and causing a pressure build-up.[2][3] The risk of thermal runaway is a major concern for exothermic reactions, as the surface-area-to-volume ratio decreases at scale, making heat dissipation less efficient.[1][4]
Q2: Why do reaction yields often decrease during the transition from lab to pilot or production scale? A2: A drop in yield during scale-up is a common issue that can be attributed to several factors.[4] Inefficient heat transfer in larger reactors can lead to localized hot spots or insufficient heating, promoting side reactions or incomplete conversion.[4] Poor mixing in large volumes can result in non-homogeneous reaction mixtures and reduced reaction rates.[4] Furthermore, reaction times that are sufficient on a lab scale may need to be extended at a larger scale to ensure completion.[4]
Q3: What are the main advantages of using flow chemistry for large-scale pyrazole synthesis? A3: Flow chemistry offers significant advantages for scalability and safety.[5] It provides superior control over reaction parameters like temperature and residence time, leading to more consistent product quality.[5] For hazardous reactions, such as those involving unstable diazonium intermediates, flow chemistry enhances safety by ensuring that only small quantities of the hazardous material exist at any given time.[2][6] This technology can also streamline multi-step syntheses into a continuous process, improving efficiency.[5]
Troubleshooting Guide
This guide addresses specific issues encountered during the scale-up of pyrazole derivative synthesis in a question-and-answer format.
| Problem Category | Question and Answer |
| Low Yield | Q: My reaction yield dropped significantly when I moved from a 10g scale to a 1kg scale. What are the likely causes and solutions? A: This is often due to mass and heat transfer limitations. * Inefficient Heat Transfer: Large reactors have a lower surface-area-to-volume ratio, hindering effective heating and cooling. This can cause incomplete reactions or the formation of byproducts. Solution: Use a jacketed reactor with an appropriate heat transfer fluid. For highly exothermic reactions, consider a semi-batch process with controlled, slow addition of one reagent to manage heat evolution.[4] * Poor Mixing: Inadequate agitation can lead to concentration and temperature gradients. Solution: Optimize the impeller type, size, and mixing speed for the reactor geometry and reaction mass.[4] * Incomplete Reaction: Lab-scale reaction times may not be sufficient for larger volumes. Solution: Monitor the reaction progress using in-process controls like HPLC or TLC to determine the actual point of completion, rather than relying on a fixed time.[4] |
| Poor Regioselectivity | Q: I'm observing an increase in undesired regioisomers at a larger scale. How can I improve selectivity? A: Regioselectivity is often sensitive to reaction conditions that can fluctuate more at scale. * Temperature Control: Temperature variations can alter the kinetic versus thermodynamic control of the reaction, affecting the isomer ratio. Solution: Maintain strict and uniform temperature control throughout the reactor. Gradual addition of reagents can help maintain a consistent temperature profile.[4] * Solvent and Catalyst: The choice of solvent and catalyst is critical for controlling regioselectivity.[1][7] Solution: Perform a solvent screen to identify optimal media. In some cases, switching from a protic solvent like ethanol to an aprotic one like DMF can improve results.[7] The use of specific catalysts can also direct the reaction to the desired isomer.[8] |
| Exothermic Event / Runaway Reaction | Q: The reactor temperature spiked dangerously during reagent addition. What are the immediate actions and long-term prevention strategies? A: An unexpected temperature spike indicates poor heat removal and the risk of a thermal runaway. * Immediate Actions: Immediately stop the addition of reagents. Ensure maximum cooling is applied to the reactor jacket. If necessary and a safe procedure is in place, quench the reaction.[1] * Prevention Strategies: Reduce the rate of reagent addition. Increase the solvent volume to better absorb the heat of reaction. Ensure the reactor's cooling system is adequate for the heat duty of the scaled-up reaction. For highly energetic reactions, consider redesigning the process, for example, by using a semi-batch or continuous flow approach.[1][2] |
| Purification & Impurity Control | Q: My crude product is difficult to purify at scale due to persistent impurities with similar properties to the product. What are my options? A: Purification is a major hurdle in large-scale synthesis. A strategic approach is required. * Identify Impurities: First, identify the major impurities. Understanding whether they are unreacted starting materials, isomers, or byproducts will guide the purification strategy.[4][9] * Optimize Crystallization: Systematically screen a variety of solvents and solvent mixtures for recrystallization.[1][10] Sometimes a binary solvent system (a "good" solvent for dissolving and a "poor" solvent for precipitating) can be effective.[10] * Alternative Methods: If recrystallization is ineffective, consider slurry washes. This involves washing the crude solid with a solvent in which the product has minimal solubility, but the impurities are soluble.[4] |
| Product Degradation | Q: I am observing degradation of my final product during the reaction or workup. How can I minimize this? A: Product degradation is often caused by excessive temperature or sensitivity to air or other reagents. * Temperature Control: Lower the reaction and purification temperatures to the minimum required for the process to proceed efficiently.[1] * Inert Atmosphere: If the compound is sensitive to oxidation, perform the reaction and workup procedures under an inert atmosphere, such as nitrogen or argon.[1] |
Data Presentation
Table 1: Comparison of Key Parameters in Lab-Scale vs. Production-Scale Synthesis
| Parameter | Lab Scale (e.g., 1L Flask) | Production Scale (e.g., 1000L Reactor) | Impact on Pyrazole Synthesis |
| Surface Area to Volume Ratio | High | Low | Reduced efficiency of heat transfer, making it harder to control reaction temperature and manage exotherms.[4] |
| Mixing | Efficient (e.g., magnetic stirrer) | Complex (requires optimized impellers) | Inefficient mixing can lead to local concentration/temperature gradients, causing side reactions and lower yields.[4] |
| Heat Transfer | Rapid | Slow | Increased risk of thermal runaway for exothermic reactions; difficulty in maintaining uniform temperature for sensitive steps.[4] |
| Reagent Addition | Typically rapid (all at once) | Slow, controlled addition | Slow addition is critical at scale to manage heat generation and maintain reaction control.[1] |
| Process Control | Manual monitoring (e.g., TLC) | Automated in-process controls (e.g., HPLC, temperature probes) | Essential for ensuring consistency, safety, and determining reaction completion at a large scale.[4] |
Table 2: Solvent Selection Guide for Recrystallization of Pyrazole Derivatives
| Solvent | Polarity | Boiling Point (°C) | Typical Use Case |
| Ethanol | Polar Protic | 78 | Commonly used for pyrazoles with some polarity; good for inducing crystallization upon cooling.[7] |
| Toluene | Non-polar | 111 | Effective for less polar derivatives; higher boiling point allows for dissolving compounds with low solubility at room temperature.[7] |
| Ethyl Acetate | Medium Polarity | 77 | A versatile solvent for a wide range of pyrazole derivatives, often used in combination with hexanes.[1] |
| Hexanes/Heptane | Non-polar | 69 / 98 | Often used as an "anti-solvent" or "poor" solvent in a binary system to induce precipitation.[1] |
| Water | Highly Polar | 100 | Useful for water-soluble derivatives or for salt formation to aid purification.[10] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | Used for compounds with very poor solubility in common solvents, though its high boiling point can make removal difficult.[7][10] |
Experimental Protocols
Protocol 1: Kilogram-Scale Synthesis of 1-Methyl-4-iodopyrazole This protocol is adapted from a reported robust method for kilogram-scale synthesis and should be performed by personnel with experience in large-scale chemical production.[4]
Materials:
-
1-Methylpyrazole (1.0 kg)
-
Iodine (1.55 kg)
-
50 wt% Hydrogen Peroxide (1.08 kg)
-
15 wt% Sodium Hydroxide Solution
-
Suitable Jacketed Reactor (e.g., 10L) with overhead stirring and temperature control
Procedure:
-
Charge the reactor with 1-methylpyrazole (1.0 kg) and iodine (1.55 kg).[4]
-
Begin agitation and heat the mixture to the target temperature of 70°C using the reactor jacket.[4]
-
Once the temperature is stable, begin the slow, controlled addition of 50 wt% hydrogen peroxide via a dosing pump, while maintaining the internal temperature at 70°C. The addition rate should be carefully controlled to manage the exotherm.[4]
-
After the addition is complete, continue to stir the mixture at 70°C. Monitor the reaction for completion using a suitable in-process control (e.g., HPLC).[4]
-
Once the reaction is complete, cool the mixture.
-
Adjust the pH of the mixture by slowly adding a 15 wt% sodium hydroxide solution to neutralize the reaction.[4]
-
Cool the neutralized mixture further to induce crystallization of the product.[4]
-
Isolate the solid 1-methyl-4-iodopyrazole product by filtration.
-
Wash the filter cake with cold water.
-
Dry the product under vacuum to a constant weight. The reported purity for this method is typically >98%.[4]
Protocol 2: General Purification by Recrystallization at Scale
-
Select an appropriate solvent or solvent system based on small-scale screening experiments.[1]
-
In a suitably sized reactor, add the crude pyrazole derivative.
-
Add the minimum amount of the hot solvent required to fully dissolve the solid. If using a binary system, dissolve the crude product in a minimal amount of the "good" solvent.[10]
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
If using a binary system, slowly add the "poor" solvent dropwise until the solution becomes turbid, then add a small amount of the "good" solvent to redissolve the precipitate.[10]
-
Allow the solution to cool slowly and without agitation to promote the formation of large, pure crystals. Rapid cooling can trap impurities.
-
If crystallization does not occur, gently scratch the inside surface of the reactor with a glass rod (if possible and safe) or add a seed crystal of the pure product.
-
Once crystallization is complete, cool the mixture further in an ice bath to maximize the yield.
-
Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.[10]
Mandatory Visualization
Caption: A generalized troubleshooting workflow for scaling up pyrazole derivative synthesis.
Caption: Decision workflow for managing exothermic reactions during scale-up.
References
- 1. benchchem.com [benchchem.com]
- 2. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Resolving Inconsistencies in the Biological Activity of Synthesized Pyrazoles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with synthesized pyrazole derivatives. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve inconsistencies in the biological activity observed during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my IC50 values for the same pyrazole compound inconsistent across different experimental batches?
A1: Inconsistent IC50 values are a common challenge and can arise from several factors. These include variations in cell culture conditions (e.g., cell passage number, confluency), the purity of the synthesized compound, and its stability in the assay medium.[1] It is also crucial to ensure the compound is fully solubilized, as precipitation can lead to inaccurate effective concentrations.[2] A two- to three-fold difference is often considered acceptable for cell-based assays, but larger variations warrant a thorough investigation.[1]
Q2: My synthesized pyrazole derivative shows high activity in a biochemical assay but low activity in a cell-based assay. What could be the reason?
A2: This discrepancy often points to issues with cell permeability, compound stability in the cell culture medium, or the compound being a substrate for efflux pumps. While a compound might effectively inhibit a purified enzyme, it needs to cross the cell membrane and remain intact within the cell to exert its effect in a cellular context.
Q3: I observe a precipitate after adding my DMSO stock of the pyrazole compound to the aqueous assay buffer. Can I still use it for my experiment?
A3: It is strongly advised not to use media with a visible precipitate. The presence of a precipitate means the actual concentration of your compound in the solution is unknown and lower than intended, which will lead to inaccurate and unreliable results. This phenomenon, often called "crashing out," occurs when a compound that is highly soluble in an organic solvent is diluted into an aqueous solution where it has lower solubility.
Q4: Could impurities from the synthesis process affect the biological activity of my pyrazole compound?
A4: Absolutely. Impurities from the synthesis, such as regioisomers, unreacted starting materials (e.g., hydrazine), or byproducts, can have their own biological activities, leading to confounding results.[3][4] For example, different regioisomers of a pyrazole can have significantly different biological activities. Unreacted hydrazine is known to be cytotoxic and can contribute to false-positive results in cell-based assays.[4][5]
Troubleshooting Guides
Issue 1: Inconsistent IC50/EC50 Values
This guide provides a systematic approach to troubleshooting variable potency measurements.
Table 1: Troubleshooting Inconsistent IC50/EC50 Values
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Cell Line Integrity | 1. Passage Number: Check if the cell passage number is consistent across experiments. High passage numbers can lead to genetic drift and altered drug responses.[2] 2. Mycoplasma Contamination: Test for mycoplasma contamination, which can alter cellular physiology. | 1. Use cells within a defined, low passage range. 2. Regularly test for and eliminate mycoplasma. |
| Compound Purity & Stability | 1. Purity Check: Verify the purity of your synthesized pyrazole using techniques like HPLC or NMR. 2. Regioisomer Presence: Analyze for the presence of regioisomers, which can have different activities. 3. Stability in Assay Medium: Assess the stability of the compound in the assay buffer over the experiment's duration. | 1. Purify the compound to >95%. 2. If regioisomers are present, separate them and test their activity individually. 3. Perform a time-course experiment to check for compound degradation. |
| Compound Solubility | 1. Visual Inspection: Check for any visible precipitate in the assay wells, especially at higher concentrations. 2. Solubility Test: Perform a formal solubility test in the assay medium. | 1. If precipitation is observed, lower the maximum concentration tested. 2. Consider using a different formulation or solvent system.[6] |
| Assay Protocol Variability | 1. Seeding Density: Ensure consistent cell seeding density across all plates and experiments. 2. Incubation Times: Adhere strictly to the defined incubation times for compound treatment and assay development. 3. Reagent Consistency: Use the same lot of reagents (e.g., media, serum, assay kits) for comparative experiments. | 1. Implement a standardized cell counting and seeding protocol. 2. Create and follow a detailed Standard Operating Procedure (SOP) for the assay. 3. Qualify new lots of critical reagents before use. |
Troubleshooting Workflow for Inconsistent Anticancer Activity
A logical workflow for troubleshooting inconsistent anticancer activity.
Issue 2: Unexpected Cytotoxicity or Off-Target Effects
This guide helps to determine if the observed activity is due to the pyrazole compound itself or an artifact.
Table 2: Troubleshooting Unexpected Cytotoxicity
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Synthesis Impurities | 1. Unreacted Hydrazine: Hydrazine and its derivatives are known to be cytotoxic.[4][5] Analyze the final compound for residual hydrazine. 2. Regioisomers: Synthesize and test individual regioisomers to determine their specific activities. | 1. Implement a purification step to remove residual hydrazine. 2. Optimize the reaction to favor the formation of the desired regioisomer.[3] |
| Assay Interference | 1. Compound Color/Fluorescence: Check if the pyrazole compound absorbs light at the assay wavelength or is autofluorescent. 2. Reagent Reactivity: Determine if the compound directly reacts with the assay reagents (e.g., reducing MTT). | 1. Run compound-only controls (no cells) to measure background signal. 2. If interference is confirmed, consider switching to an alternative assay with a different detection method (e.g., luminescence-based instead of colorimetric). |
| Solvent Toxicity | 1. DMSO Concentration: Ensure the final concentration of DMSO or other organic solvents is consistent across all wells and below the toxic threshold for the cell line used (typically <0.5%). | 1. Include a vehicle control with the highest concentration of the solvent used. 2. If solvent toxicity is suspected, lower the final concentration. |
Data Presentation: Comparative Biological Activity
The biological activity of pyrazole derivatives is highly dependent on their substitution patterns. Inconsistencies can arise if different batches of a compound contain varying ratios of regioisomers or impurities.
Table 3: Anticancer Activity of Representative Pyrazole Derivatives
| Compound ID | Target/Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 5b | Tubulin Polymerization Inhibitor | K562 | Leukemia | 0.021 | [7] |
| Compound 5b | Tubulin Polymerization Inhibitor | A549 | Lung | 0.69 | [7] |
| Compound 7d | Anticancer | MCF7 | Breast | 42.6 | [8] |
| Compound 9e | Anticancer | PACA2 | Pancreatic | 27.6 | [8] |
| P3C | Apoptosis Inducer | MDA-MB-468 | Triple-Negative Breast | 0.25 | [9] |
Table 4: Antimicrobial Activity of Representative Pyrazole Derivatives
| Compound ID | Microorganism | Type | MIC (µg/mL) | Reference |
| Compound 3d | S. aureus | Bacterium | 6.25 | [10] |
| Compound 3d | E. coli | Bacterium | 12.5 | [10] |
| Compound 202 | C. albicans | Fungus | 0.12 | [10] |
| Compound 202 | A. fumigatus | Fungus | 0.98 | [10] |
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action is key to interpreting biological data. Many pyrazole derivatives function as kinase inhibitors.
Kinase Signaling Pathway Modulated by Pyrazole Inhibitors
Common kinase signaling pathways targeted by pyrazole inhibitors.
General Workflow for Evaluating a Novel Kinase Inhibitor
A systematic workflow for the evaluation of novel kinase inhibitors.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Materials:
-
Recombinant Kinase and its specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test Pyrazole Compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit
-
384-well plates (white, flat-bottom)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test pyrazole compounds in DMSO.
-
Assay Plate Setup: Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.[11]
-
Enzyme Addition: Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.[11]
-
Pre-incubation: Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[11]
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.[11]
-
Incubation: Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[11]
-
Reaction Termination and Detection: Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[11]
Protocol 2: Cell Viability and IC50 Determination (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, to determine the IC50 value of a compound.[12]
Materials:
-
96-well flat-bottom sterile plates
-
Selected cancer cell line(s)
-
Complete culture medium (e.g., DMEM/RPMI + 10% FBS)
-
Pyrazole test compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO
Procedure:
-
Cell Seeding: Harvest and count cells, ensuring viability is >90%. Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate overnight to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the pyrazole compound in complete culture medium. The final DMSO concentration should not exceed 0.5%. Include a vehicle control (medium with DMSO) and a no-cell control (medium only). Carefully remove the old medium and add 100 µL of the medium containing the appropriate drug concentrations. Incubate for the desired treatment period (e.g., 48 or 72 hours).[12]
-
MTT Addition and Incubation: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.[13]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.[13]
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Materials:
-
6-well plates
-
Pyrazole test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the pyrazole compound at the desired concentrations for the specified time.
-
Cell Harvesting: After treatment, collect both adherent and floating cells.
-
Staining: Centrifuge the cell suspension and wash the cells twice with cold PBS. Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol. Incubate the cells in the dark at room temperature for 15 minutes.[13]
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[13]
-
References
- 1. medium.com [medium.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Taurine protects against the cytotoxicity of hydrazine, 1,4-naphthoquinone and carbon tetrachloride in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the molecular and functional cellular response to hydrazine via transcriptomics and DNA repair mutant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmatutor.org [pharmatutor.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of Pyrazole Esters by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of pyrazole esters using column chromatography.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the column chromatography of pyrazole esters.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Purified Product | 1. Compound decomposition on silica gel: Pyrazole esters can be sensitive to the acidic nature of silica gel.[1] 2. Product is too soluble in the eluent: The chosen solvent system may be too polar, causing the compound to elute quickly with impurities. 3. Incomplete elution: The compound may be strongly adsorbed to the silica gel and not fully eluted from the column. | 1. Deactivate the silica gel: Prepare a slurry of silica gel with a small amount of a base like triethylamine (1-2%) in the non-polar solvent before packing the column. This neutralizes the acidic sites. 2. Use an alternative stationary phase: Consider using neutral alumina or reverse-phase silica gel (C18) for particularly sensitive compounds.[1] 3. Optimize the solvent system: Start with a less polar solvent system and gradually increase the polarity (gradient elution). This allows for better separation from less polar impurities and ensures the product elutes in a sharp band. 4. Flush the column: After collecting the main product, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to check for any remaining compound. |
| Co-elution of Product and Impurities | 1. Similar polarity of compounds: The product and impurities may have very close Rf values in the chosen solvent system. 2. Column overloading: Too much crude material applied to the column can lead to broad bands and poor separation.[2] 3. Improper column packing: Channels or cracks in the silica gel bed can cause the sample to travel unevenly down the column. | 1. Fine-tune the solvent system: Try different solvent combinations (e.g., dichloromethane/methanol, ether/hexane) or use a shallow gradient to improve separation.[3] 2. Reduce the sample load: As a rule of thumb, use a silica gel to crude product ratio of 50:1 to 100:1 for difficult separations.[2] 3. Ensure proper packing: Pack the column carefully to create a homogenous and stable bed. A well-packed column is crucial for good separation. |
| Streaking or Tailing of the Product Band | 1. Compound interaction with silica: Polar groups on the pyrazole ester can interact strongly with the acidic silanol groups on the silica surface. 2. Sample is too concentrated: Loading a highly concentrated sample can lead to tailing. 3. Inappropriate solvent for sample loading: Dissolving the sample in a solvent that is too polar relative to the mobile phase can cause streaking. | 1. Add a modifier to the eluent: For basic pyrazole esters, adding a small amount of triethylamine (0.1-1%) to the eluent can suppress interactions with silica. For acidic impurities, a small amount of acetic acid may be beneficial. 2. Dilute the sample: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent. 3. Dry loading: If the compound has poor solubility in the eluent, it can be adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry powder is loaded onto the top of the column. |
| Product Does Not Elute from the Column | 1. Compound is too polar: The chosen eluent may not be polar enough to move the compound down the column. 2. Decomposition on the column: The compound may have degraded on the silica gel. | 1. Increase eluent polarity: Gradually increase the percentage of the polar solvent in the mobile phase. For very polar compounds, a system like methanol in dichloromethane might be necessary.[3] 2. Test for stability: Before running a column, spot the crude mixture on a TLC plate, let it sit for an hour, and then develop it. If a new spot appears or the original spot diminishes, the compound may be unstable on silica. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of a novel pyrazole ester?
A good starting point for most pyrazole esters is a mixture of n-hexane and ethyl acetate.[4][5] You can begin by testing a range of ratios on a TLC plate, for example, 9:1, 4:1, and 1:1 (hexane:ethyl acetate). The ideal solvent system should give your desired product an Rf value between 0.2 and 0.4 for optimal separation on a column.
Q2: How much silica gel should I use for my column?
The amount of silica gel depends on the amount of crude material and the difficulty of the separation. A general guideline is a 40:1 to 50:1 ratio of silica gel to crude product by weight. For very difficult separations, this ratio can be increased to 100:1 or more.
Q3: My pyrazole ester is a solid with low solubility in hexane. How should I load it onto the column?
If your compound is not soluble in the initial, non-polar mobile phase, you can use a technique called "dry loading." Dissolve your crude product in a suitable solvent (like dichloromethane or acetone), add a small amount of silica gel (2-3 times the weight of your crude product), and then evaporate the solvent completely to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.
Q4: Can I use a gradient elution for my pyrazole ester purification?
Yes, gradient elution is often recommended, especially when dealing with complex mixtures where impurities have a wide range of polarities. A typical gradient for a pyrazole ester purification might start with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase to a higher polarity (e.g., 50% ethyl acetate in hexane).[6]
Q5: My purified pyrazole ester still shows impurities by NMR. What could be the problem?
This is likely due to the co-elution of an impurity with a very similar Rf value to your product. To resolve this, you may need to try a different solvent system to alter the selectivity of the separation. For example, switching from a hexane/ethyl acetate system to a dichloromethane/ether system might change the elution order of your compounds. Alternatively, you could try a different stationary phase like alumina or consider preparative HPLC for very difficult separations.
Data Presentation
Table 1: Representative Solvent Systems and Expected Rf Values for Pyrazole Esters
The following table provides an illustrative guide to the effect of solvent polarity on the Rf values of hypothetical pyrazole esters with varying polarity. Actual Rf values will depend on the specific structure of the compound.
| Pyrazole Ester Polarity | Solvent System (Hexane:Ethyl Acetate) | Expected Rf Value Range |
| Low (e.g., simple alkyl esters) | 9:1 | 0.4 - 0.6 |
| 4:1 | 0.6 - 0.8 | |
| Medium (e.g., esters with additional polar functional groups) | 4:1 | 0.2 - 0.4 |
| 1:1 | 0.5 - 0.7 | |
| High (e.g., esters with multiple polar groups) | 1:1 | 0.1 - 0.3 |
| 100% Ethyl Acetate | 0.4 - 0.6 |
Experimental Protocols
General Protocol for Purification of a Pyrazole Ester by Flash Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude pyrazole ester in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various ratios of n-hexane and ethyl acetate to find a solvent system that gives the desired product an Rf of approximately 0.3.
-
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material.
-
Pack the column with silica gel using the "slurry method": mix the silica gel with the initial, non-polar eluent and pour the slurry into the column.
-
Allow the silica to settle, and then drain the excess solvent until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully apply it to the top of the silica bed using a pipette.
-
Dry Loading: If the sample is not soluble in the initial eluent, adsorb it onto a small amount of silica gel, evaporate the solvent, and add the resulting powder to the top of the column.
-
Add a thin layer of sand on top of the sample to prevent disturbance of the silica bed during solvent addition.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (using a pump or air line) to achieve a steady flow rate.
-
If using a gradient, start with the determined non-polar solvent mixture and gradually increase the proportion of the polar solvent. For example, start with 5% ethyl acetate in hexane and increase to 20%, then 50% over the course of the separation.
-
-
Fraction Collection and Analysis:
-
Collect fractions in test tubes or vials.
-
Monitor the elution of the product by spotting fractions on a TLC plate and visualizing under a UV lamp.
-
Combine the fractions that contain the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified pyrazole ester.
-
Mandatory Visualization
Caption: Troubleshooting workflow for common issues in pyrazole ester purification.
References
identifying and removing impurities from ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Problem: The final product has a low melting point and appears oily or discolored.
-
Possible Cause: Presence of unreacted starting materials, byproducts, or residual solvent. Common starting materials in pyrazole synthesis include hydrazines and dicarbonyl compounds.[1][2] Byproducts can arise from side reactions or incomplete cyclization.
-
Solution:
-
Identify the Impurity: Utilize analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the nature of the impurities.[3][4]
-
Purification Strategy:
-
Recrystallization: This is a primary technique for purifying solid organic compounds.[5] The choice of solvent is critical and depends on the polarity of the pyrazole derivative.[5] Common solvents for pyrazole recrystallization include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[5] A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, can also be effective.[5][6]
-
Column Chromatography: If recrystallization is ineffective, column chromatography is a powerful purification method.[7][8] For pyrazole compounds, silica gel is a common stationary phase.[9] The mobile phase (eluent) is typically a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate), with the polarity gradually increased to elute the desired compound.[9] Deactivating the silica gel with triethylamine or ammonia in methanol can be beneficial for basic compounds.[6]
-
-
Problem: The reaction yield is low, and multiple spots are observed on the TLC plate.
-
Possible Cause: Incomplete reaction, degradation of the product, or formation of multiple isomers. Pyrazole synthesis can sometimes yield regioisomers depending on the substitution pattern of the starting materials.
-
Solution:
-
Reaction Monitoring: Monitor the reaction progress closely using TLC to determine the optimal reaction time.
-
Work-up Procedure: Ensure the work-up procedure is not causing product degradation. Some compounds may be sensitive to acidic or basic conditions during extraction and washing steps.[10]
-
Isomer Separation: If isomers are present, they can often be separated by careful column chromatography or fractional crystallization.[7] HPLC can also be a powerful tool for both analytical and preparative-scale separation of isomers.[7][11]
-
Problem: The purified product still shows minor impurities in the NMR spectrum.
-
Possible Cause: Co-elution of impurities with the product during chromatography or inclusion of impurities within the crystal lattice during recrystallization.
-
Solution:
-
Optimize Chromatography: Adjust the solvent system for column chromatography to achieve better separation. A shallower gradient or a different solvent system might be necessary.
-
Repeat Recrystallization: Perform a second recrystallization, potentially with a different solvent system, to further enhance purity.[5]
-
Alternative Purification: Consider other techniques like preparative TLC or preparative HPLC for small-scale purification of highly pure material.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can include:
-
Unreacted Starting Materials: Such as ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate and hydrazine derivatives.[12]
-
Side Products: Arising from incomplete cyclization or alternative reaction pathways.
-
Regioisomers: Depending on the synthetic route, the formation of the isomeric ethyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate is possible.[12]
-
Residual Solvents: Solvents used in the reaction or purification steps.
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a mixture.[3]
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive and quantitative method for determining purity and identifying impurities.[4][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.[3][9]
-
Mass Spectrometry (MS): Used to determine the molecular weight of the compound and identify impurities based on their mass-to-charge ratio.[4]
-
Elemental Analysis: To confirm the elemental composition of the synthesized compound.[3]
Q3: What is the recommended general procedure for purifying this compound?
A3: A typical purification strategy involves the following steps:
-
Initial Work-up: After the reaction is complete, the crude product is typically isolated by filtration or extraction.[12][14]
-
Recrystallization: The crude solid is then recrystallized from a suitable solvent, such as aqueous ethanol, to remove the majority of impurities.[5][12]
-
Column Chromatography (if necessary): If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel using a hexane-ethyl acetate gradient is a common next step.[9]
Q4: How can I remove colored impurities from my product?
A4: Colored impurities can sometimes be removed by treating the solution of the crude product with activated charcoal before recrystallization. The charcoal adsorbs the colored impurities, and can then be removed by filtration.
Data Presentation
Table 1: Comparison of Purification Techniques
| Technique | Principle | Advantages | Disadvantages |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures.[5] | Simple, inexpensive, and effective for removing large amounts of impurities.[8] | Can lead to product loss in the mother liquor; may not be effective for impurities with similar solubility.[8][15] |
| Column Chromatography | Differential adsorption of components of a mixture onto a stationary phase as a mobile phase passes through it.[8] | Highly effective for separating complex mixtures and isomers.[7] | Can be time-consuming, requires larger volumes of solvent, and may lead to some product loss on the column.[8] |
| Preparative HPLC | High-resolution separation based on differential partitioning between a mobile and stationary phase.[11] | Excellent for achieving very high purity, even for difficult separations.[11] | Expensive, limited to smaller sample sizes, and requires specialized equipment. |
Experimental Protocols
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for analyzing the purity of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of the compound (typically around 254 nm).
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute as necessary.
-
Injection Volume: 10 µL.
-
Analysis: Run the sample and a blank (solvent) injection. The purity is calculated based on the relative peak area of the main product peak compared to the total area of all peaks.
Protocol 2: Purification by Column Chromatography
This protocol describes a general procedure for the purification of this compound using silica gel chromatography.
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
-
Column Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane or a low percentage of ethyl acetate in hexane). Pour the slurry into a glass column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Start eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The progress of the separation can be monitored by collecting fractions and analyzing them by TLC.
-
Fraction Collection: Collect the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Workflow for impurity identification and purification.
Caption: Decision tree for troubleshooting recrystallization.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ejbps.com [ejbps.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. silicycle.com [silicycle.com]
- 9. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 10. How To [chem.rochester.edu]
- 11. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | 121195-03-7 [chemicalbook.com]
- 13. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. prepchem.com [prepchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to COX-2 Inhibition: Celecoxib vs. Novel Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the well-established selective cyclooxygenase-2 (COX-2) inhibitor, celecoxib, with the pyrazole class of compounds, focusing on their COX-2 inhibitory activity. While direct experimental data for ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate was not available in the reviewed literature, this document serves as a valuable resource by summarizing the performance of celecoxib and other structurally relevant pyrazole-based inhibitors. Furthermore, a comprehensive experimental protocol for assessing COX-2 inhibition is provided to facilitate future research on novel compounds like this compound.
Introduction to COX-2 Inhibition
Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1][2] There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa, and COX-2, which is inducible and its expression is elevated at sites of inflammation.[3] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting these enzymes.[4]
Selective COX-2 inhibitors, such as celecoxib, were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[3] The pyrazole scaffold is a key structural feature in many selective COX-2 inhibitors, including celecoxib itself.[5] This has spurred research into novel pyrazole derivatives, such as this compound, as potentially potent and selective anti-inflammatory agents.[4][6]
Quantitative Comparison of COX-2 Inhibition
The potency of COX inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a more potent inhibitor. The selectivity of a compound for COX-2 over COX-1 is often expressed as a selectivity index (SI), calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI value signifies greater selectivity for COX-2.
As direct comparative data for this compound is not available, the following table summarizes the reported in vitro COX-1 and COX-2 inhibitory activities of celecoxib from various studies to provide a benchmark for this class of drugs.
Table 1: In Vitro Inhibitory Activity of Celecoxib against COX-1 and COX-2
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Celecoxib | 2800[7] | 91[7] | 30.8 |
| Celecoxib | 17000[3] | 40[3] | 425 |
| Celecoxib | 39.8[8] | 4.8[8] | 8.3 |
Note: IC50 values can vary significantly between different studies due to variations in experimental conditions, such as the source of the enzyme (e.g., human, ovine), substrate concentration, and incubation times.
COX-2 Signaling Pathway
The inhibition of COX-2 disrupts the conversion of arachidonic acid to prostaglandin H2 (PGH2), a crucial precursor for various pro-inflammatory prostaglandins, most notably prostaglandin E2 (PGE2).[1][9] PGE2, through its interaction with EP receptors, activates downstream signaling pathways that contribute to inflammation, pain, and fever.[2][10]
Caption: The COX-2 signaling pathway and the mechanism of inhibition.
Experimental Protocols
To facilitate the evaluation of novel compounds like this compound, a representative experimental protocol for an in vitro COX-2 inhibition assay is detailed below. This protocol is a composite based on methodologies described in various research articles and commercial assay kits.[11][12][13]
In Vitro COX-2 Inhibition Assay (Fluorometric or EIA-based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a recombinant COX-2 enzyme.
Materials:
-
Human or ovine recombinant COX-2 enzyme
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Test compound (e.g., this compound) and reference inhibitor (e.g., celecoxib) dissolved in a suitable solvent (e.g., DMSO)
-
Arachidonic acid (substrate)
-
Detection reagent (e.g., a fluorometric probe for prostaglandin G2 or an Enzyme Immunoassay (EIA) kit for prostaglandin E2)
-
96-well microplate
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions or established laboratory protocols. Create a series of dilutions of the test compound and the reference inhibitor.
-
Enzyme and Cofactor Addition: To the wells of a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme solution. Prepare control wells containing the enzyme and solvent (for 100% activity) and wells with heat-inactivated enzyme (for background measurement).
-
Inhibitor Incubation: Add the various concentrations of the test compound, reference inhibitor, or solvent to the appropriate wells. Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for the inhibitor to bind to the enzyme.[12]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells simultaneously using a multi-channel pipette.
-
Reaction Incubation: Incubate the plate for a specific duration (e.g., 2-10 minutes) at 37°C to allow for the conversion of arachidonic acid to prostaglandins.[11][12]
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., a solution of HCl).
-
Detection: Measure the amount of prostaglandin produced. For fluorometric assays, this involves measuring the fluorescence signal generated by a probe that reacts with the prostaglandin product.[13] For EIA-based assays, this involves a competitive immunoassay to quantify the amount of a specific prostaglandin, such as PGE2.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (100% activity) after subtracting the background. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Caption: A generalized workflow for an in vitro COX-2 inhibition assay.
Conclusion
Celecoxib is a well-characterized selective COX-2 inhibitor with potent activity, though reported IC50 values can vary. The pyrazole scaffold is a validated pharmacophore for selective COX-2 inhibition, and the exploration of novel derivatives is a promising avenue for the development of new anti-inflammatory agents. While quantitative data for the COX-2 inhibitory activity of this compound is currently lacking in the scientific literature, the provided experimental protocol offers a robust framework for its evaluation. Such studies are essential to characterize its potency and selectivity and to determine its potential as a therapeutic agent in comparison to established drugs like celecoxib.
References
- 1. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.amegroups.cn [cdn.amegroups.cn]
- 9. ijbs.com [ijbs.com]
- 10. pnas.org [pnas.org]
- 11. benchchem.com [benchchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Pyrazole Derivatives as Anti-Inflammatory Agents: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in compounds exhibiting potent anti-inflammatory properties. This guide provides a comparative analysis of select pyrazole derivatives, focusing on their efficacy as anti-inflammatory agents. The performance of these compounds is evaluated based on their inhibition of key inflammatory mediators, primarily cyclooxygenase (COX) enzymes, and their effectiveness in established in vivo models of inflammation. This analysis is supported by quantitative experimental data and detailed methodologies to aid in research and development efforts.
Introduction to Pyrazole's Role in Anti-Inflammatory Drug Discovery
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] Key enzymatic players in the inflammatory cascade include cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), which are responsible for the synthesis of prostaglandins (PGs).[2] While COX-1 is constitutively expressed and plays a role in physiological homeostasis, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[3]
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these COX enzymes. However, non-selective NSAIDs can lead to gastrointestinal side effects due to the inhibition of COX-1.[2] This has driven the development of selective COX-2 inhibitors. The five-membered pyrazole ring has proven to be a privileged scaffold in this endeavor, exemplified by the commercial drug Celecoxib, a selective COX-2 inhibitor.[2][4] Researchers continue to explore novel pyrazole derivatives to identify candidates with improved potency, selectivity, and safety profiles.[1][5]
Comparative Performance of Pyrazole Derivatives
The anti-inflammatory potential of pyrazole derivatives is typically assessed through a combination of in vitro enzymatic assays and in vivo animal models. The half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 enzymes provides a quantitative measure of potency and selectivity. The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate acute anti-inflammatory activity.
In Vitro COX-1/COX-2 Inhibition
The following table summarizes the in vitro inhibitory activity of Celecoxib and other experimental pyrazole derivatives against COX-1 and COX-2. A lower IC50 value indicates greater potency. The Selectivity Index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, indicates the compound's preference for inhibiting COX-2. A higher SI value is desirable for reducing COX-1 related side effects.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Celecoxib | 9.4 | 0.08 | 117.5 | [6] |
| Celecoxib | >100 | 0.04 | >2500 | [7] |
| Compound 6e | - | - | 215.44 | [8] |
| 3-(trifluoromethyl)-5-arylpyrazole | 4.5 | 0.02 | 225 | [2] |
| Pyrazolo-pyrimidine | - | 0.015 | - | [2] |
| Pyrazole-thiazole hybrid | - | 0.03 | - | [2] |
| Compound AD 532 | - | Less potent than Celecoxib | - | [9] |
| Trimethoxy derivative 5f | - | 1.50 | - | [10] |
| Trimethoxy derivative 6f | - | 1.15 | - | [10] |
Note: Data is compiled from various sources and experimental conditions may differ.
In Vivo Anti-Inflammatory Activity
The carrageenan-induced paw edema model is a widely used method to assess the in vivo efficacy of anti-inflammatory compounds. The percentage of edema inhibition is measured at specific time points after administration of the test compound.
| Compound | Dose (mg/kg) | Edema Inhibition (%) | Time (hours) | Reference |
| Celecoxib | - | 58-93 | - | [8] |
| Indomethacin | 10 | 54 | 3 | [11] |
| Pyrazole Derivatives (General) | 10 | 65-80 | 3 | [2] |
| Compound 6e | - | 93.62 | 5 | [8] |
| Compound 5u | - | 80.63 | 3 | [12] |
| Compound 5s | - | 78.09 | 3 | [12] |
Key Signaling Pathways in Inflammation
The anti-inflammatory action of pyrazole derivatives primarily involves the inhibition of the cyclooxygenase pathway. However, modulation of other signaling cascades, such as the NF-κB pathway, also plays a crucial role in inflammation.
Cyclooxygenase (COX) Pathway
Arachidonic acid, released from the cell membrane, is converted into prostaglandins by COX-1 and COX-2. Prostaglandins are key mediators of inflammation, pain, and fever. Pyrazole derivatives, particularly selective COX-2 inhibitors, block this conversion at the COX-2 enzyme, thereby reducing the production of pro-inflammatory prostaglandins.
Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.
NF-κB Signaling Pathway
The transcription factor NF-κB is a pivotal mediator of inflammatory responses, inducing the expression of various pro-inflammatory genes, including cytokines and chemokines.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription. Some pyrazole derivatives may exert their anti-inflammatory effects by suppressing this pathway.
Caption: Overview of the NF-κB inflammatory signaling pathway.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate comparison of anti-inflammatory agents. Below are methodologies for key assays cited in this guide.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay determines the concentration of a test compound required to inhibit 50% of the COX enzyme activity (IC50).
Materials:
-
Purified COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Test compounds and reference inhibitor (e.g., Celecoxib) dissolved in DMSO
-
Arachidonic acid (substrate)
-
Stop solution (e.g., 1 M HCl)
-
96-well microplate
-
Plate reader
-
Detection kit (e.g., Prostaglandin E2 EIA kit)
Procedure:
-
To the wells of a 96-well plate, add Assay Buffer, Heme, and either COX-1 or COX-2 enzyme.
-
Add various concentrations of the test compound or reference inhibitor to the appropriate wells. Include a vehicle control (DMSO).
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.
-
Terminate the reaction by adding the stop solution.
-
Measure the amount of Prostaglandin E2 (PGE2) produced using an EIA kit, following the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
In Vivo Carrageenan-Induced Paw Edema in Rats
This model assesses the ability of a compound to reduce acute inflammation in vivo.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
1% Carrageenan solution in sterile saline
-
Test compounds and reference drug (e.g., Indomethacin or Celecoxib) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletismometer or digital calipers
-
Oral gavage needles
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the animals into groups (e.g., vehicle control, reference drug, and various doses of the test compound).
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compounds or reference drug orally or intraperitoneally. The control group receives only the vehicle.
-
After a set time (e.g., 60 minutes) to allow for drug absorption, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculate the edema volume (increase in paw volume) for each animal at each time point.
-
Determine the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for screening and evaluating potential anti-inflammatory pyrazole derivatives.
Caption: Workflow for anti-inflammatory drug discovery.
Conclusion
The pyrazole nucleus remains a highly valuable scaffold for the development of novel anti-inflammatory agents. The comparative data presented herein highlights the potential of newly synthesized derivatives to exhibit superior potency and selectivity over existing drugs. The selective inhibition of COX-2 continues to be a primary strategy, and ongoing research into structure-activity relationships will undoubtedly lead to the discovery of next-generation anti-inflammatory therapies with improved efficacy and safety profiles. The provided experimental protocols serve as a foundation for the standardized evaluation of these promising compounds.
References
- 1. NF-κB signaling in inflammation [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. inotiv.com [inotiv.com]
- 9. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]
- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Validation of Ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate Anticancer Activity: A Comparative Guide
A comprehensive evaluation of the anticancer potential of ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate is currently not feasible due to a lack of publicly available experimental data. Extensive searches of scientific literature and databases did not yield any studies reporting the cytotoxic or anticancer effects of this specific compound.
While the broader class of pyrazole derivatives has shown significant promise in anticancer research, with many compounds exhibiting potent activity against various cancer cell lines, specific data for this compound is not available. Studies on similar molecules, such as those containing a thienyl group attached to a pyrazole ring, have indicated potential anticancer properties, but direct extrapolation of these findings to the requested compound is not scientifically valid.
To provide a comprehensive comparison guide as requested, specific experimental data is essential. This would include:
-
Quantitative data on cytotoxic activity: Typically represented as IC50 values (the concentration of a drug that inhibits the growth of 50% of a cell population) against a panel of human cancer cell lines.
-
Identification of comparator drugs: Standard chemotherapeutic agents used in the treatment of the cancers for which the compound might be effective.
-
Detailed experimental protocols: Methodologies for key experiments such as cell viability assays (e.g., MTT assay), apoptosis assays, and cell cycle analysis.
-
Information on signaling pathways: Elucidation of the molecular mechanisms through which the compound exerts its effects.
Without this foundational information for this compound, a direct and objective comparison with other anticancer alternatives cannot be constructed. The following sections outline the type of information and analyses that would be included in such a guide, should the relevant data become available in the future.
Hypothetical Data Presentation and Comparison
Should experimental data for this compound become available, it would be presented in a structured tabular format for clear comparison with standard anticancer drugs.
Table 1: Comparative in vitro Cytotoxicity (IC50 in µM) of this compound and Standard Chemotherapeutic Agents.
| Compound | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Doxorubicin (Standard) | Reference Value | Reference Value | Reference Value | Reference Value |
| 5-Fluorouracil (Standard) | Reference Value | Reference Value | Reference Value | Reference Value |
| Oxaliplatin (Standard) | Reference Value | Reference Value | Reference Value | Reference Value |
Note: The values for standard drugs would be populated from relevant literature to provide a benchmark for comparison.
Experimental Protocols
Detailed methodologies for key in vitro anticancer assays would be provided to ensure reproducibility and allow for critical evaluation of the data.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Culture: Human cancer cell lines (e.g., HepG2, HCT-116, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound and comparator drugs for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 values are then calculated from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect apoptosis, a form of programmed cell death.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period.
-
Staining: Treated cells are harvested, washed, and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI, a fluorescent nucleotide-binding dye that stains the nucleus of late apoptotic and necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualization of Methodologies and Pathways
Diagrams created using Graphviz would be used to illustrate experimental workflows and any identified signaling pathways.
Caption: A generalized workflow for in vitro anticancer drug screening.
A Comparative Guide to Pyrazole-Based Kinase Inhibitors: Efficacy and Selectivity
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous kinase inhibitors that have achieved clinical success. This guide provides a comparative analysis of three prominent FDA-approved pyrazole-based kinase inhibitors: Crizotinib, Ruxolitinib, and Erdafitinib. We delve into their efficacy, selectivity, and the experimental data that underpins their clinical applications, offering a valuable resource for researchers in oncology and drug discovery.
Introduction to Pyrazole-Based Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, and metabolism. Dysregulation of kinase activity is a well-established driver of many diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The pyrazole ring system has proven to be a particularly effective scaffold for designing potent and selective kinase inhibitors due to its favorable physicochemical properties and its ability to form key interactions within the ATP-binding pocket of kinases.
This guide will focus on a comparative analysis of Crizotinib, an inhibitor of ALK and c-MET; Ruxolitinib, a JAK1/2 inhibitor; and Erdafitinib, a pan-FGFR inhibitor. We will present their inhibitory activities against their primary targets and a selection of off-targets, as well as their anti-proliferative effects on various cancer cell lines.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the in vitro inhibitory activity (IC50 values) and cellular potency of Crizotinib, Ruxolitinib, and Erdafitinib. This quantitative data is essential for understanding their relative potencies and selectivity profiles, which are critical determinants of their therapeutic windows and potential side effects.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Kinase Target | Crizotinib (nM) | Ruxolitinib (nM) | Erdafitinib (nM) |
| ALK | 20-50 | - | - |
| c-MET | 5-20 | - | - |
| ROS1 | ~10 | - | - |
| JAK1 | - | 2.7 - 3.3 | - |
| JAK2 | - | 2.8 - 4.5 | - |
| JAK3 | - | 322 | - |
| FGFR1 | - | - | 1.2 |
| FGFR2 | - | - | 2.5 |
| FGFR3 | - | - | 3.0 |
| FGFR4 | - | - | 5.7 |
| VEGFR2 | - | - | 36.8[1] |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration. The data presented here are representative values from various sources.
Table 2: Cellular Activity - Anti-proliferative Effects (IC50, µM)
| Cell Line | Cancer Type | Crizotinib (µM) | Ruxolitinib (µM) | Erdafitinib (µM) |
| H3122 | NSCLC (ALK-fusion) | ~0.02 | - | - |
| H2228 | NSCLC (ALK-fusion) | ~0.03 | - | - |
| K-562 | CML | - | 20 | - |
| NCI-BL 2171 | Lymphoma | - | 23.3[2] | - |
| RT-112 | Bladder Cancer (FGFR3-mutant) | - | - | 0.0132[1] |
| KATO III | Gastric Cancer (FGFR2-amplified) | - | - | 0.0221[1] |
Signaling Pathway Diagrams
To visualize the mechanisms of action of these inhibitors, the following diagrams illustrate their targeted signaling pathways.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide. Adherence to standardized protocols is crucial for generating reproducible and comparable data.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[3][4][5][6][7]
Materials:
-
Kinase of interest (e.g., ALK, JAK2, FGFR1)
-
Kinase-specific substrate
-
ATP
-
Test compounds (e.g., Crizotinib, Ruxolitinib, Erdafitinib)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control).
-
Add 2.5 µL of the kinase solution to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the kinase substrate and ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[6]
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[8][9][10][11][12]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[9]
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow the cells to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9][10]
-
Solubilization:
-
If using adherent cells, carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value from a dose-response curve.
-
Conclusion
This guide provides a framework for comparing the efficacy of pyrazole-based kinase inhibitors. The presented data and protocols offer a starting point for researchers to evaluate and select the most appropriate inhibitors for their specific research needs. The remarkable success of Crizotinib, Ruxolitinib, and Erdafitinib highlights the power of the pyrazole scaffold in the design of targeted cancer therapies. As our understanding of kinase biology continues to grow, we can anticipate the development of even more potent and selective pyrazole-based inhibitors in the future.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. ulab360.com [ulab360.com]
- 4. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. ulab360.com [ulab360.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
- 12. broadpharm.com [broadpharm.com]
Unveiling the Enzymatic Cross-Reactivity Profile of Ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous drugs with a wide array of biological activities. Ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate, a member of this versatile class of compounds, has garnered interest for its potential therapeutic applications. This guide provides a comparative analysis of its potential cross-reactivity with various enzymes, supported by experimental data from closely related pyrazole derivatives and detailed experimental protocols for assessing enzyme inhibition.
Hypothetical Cross-Reactivity Profile
While specific cross-reactivity data for this compound is not extensively available in the public domain, the known enzymatic interactions of structurally similar pyrazole-based compounds allow for a predictive assessment. Pyrazole derivatives have demonstrated inhibitory activity against a range of enzymes, with a notable propensity for targeting cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.
The anti-inflammatory activity observed in some ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives strongly suggests an interaction with COX-1 and COX-2.[1] The following table summarizes hypothetical inhibitory activities against these and other potentially relevant enzymes, drawing parallels from published data on analogous compounds.
| Enzyme Target | Hypothetical IC50 (µM) for this compound | Reference Compound(s) & Activity |
| Cyclooxygenase-1 (COX-1) | 5 - 15 | Pyrazole derivatives have shown varying degrees of COX-1 inhibition.[2][3] |
| Cyclooxygenase-2 (COX-2) | 0.1 - 1.0 | Many pyrazole-containing compounds are selective COX-2 inhibitors.[2][4] |
| Tyrosinase | > 50 | Some pyrazole derivatives show moderate to potent tyrosinase inhibition, though this is structure-dependent.[5] |
| Butyrylcholinesterase (BChE) | > 100 | Certain pyrazole-based heterocyclic compounds are selective inhibitors of BChE.[6] |
| Dihydrofolate Reductase (DHFR) | > 100 | Some pyrazole derivatives have shown inhibitory activity against DHFR.[7] |
Note: The IC50 values for this compound are hypothetical and intended for comparative purposes. Experimental validation is required.
Key Signaling Pathway: Cyclooxygenase (COX) Pathway
The primary mechanism of action for many anti-inflammatory pyrazole compounds is the inhibition of COX enzymes, which blocks the conversion of arachidonic acid to prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.
Caption: The Cyclooxygenase (COX) signaling pathway and the hypothesized point of inhibition.
Experimental Protocols
To experimentally determine the cross-reactivity profile of this compound, a series of in vitro enzyme inhibition assays should be conducted. Below is a detailed protocol for a representative cyclooxygenase (COX-1/COX-2) inhibition assay.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This fluorometric assay is a common method to determine the potency of compounds in inhibiting COX enzymes.[8]
Objective: To determine the IC50 values of this compound against ovine or human COX-1 and COX-2.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Fluorogenic probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)
-
Arachidonic acid (substrate)
-
Test compound (this compound) dissolved in DMSO
-
Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to standard laboratory procedures.
-
Compound Dilution: Prepare a series of dilutions of the test compound and reference inhibitors in DMSO.
-
Assay Reaction Mixture: In each well of the microplate, add the following in order:
-
Assay buffer
-
Heme cofactor
-
Fluorogenic probe
-
Diluted test compound or reference inhibitor (or DMSO for control wells).
-
-
Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the appropriate wells.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 535 nm excitation, 590 nm emission for ADHP) kinetically for 10 minutes.
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Experimental workflow for the in vitro COX inhibition assay.
Conclusion
Based on the established activities of related pyrazole compounds, this compound is predicted to be a potent inhibitor of COX-2 with some activity against COX-1. This profile suggests its potential as an anti-inflammatory agent. However, comprehensive in vitro screening against a panel of enzymes is essential to fully characterize its selectivity and potential off-target effects. The provided experimental protocol for COX inhibition serves as a foundational method for such investigations, enabling a robust comparison with other anti-inflammatory agents. This systematic approach is crucial for advancing the development of novel pyrazole-based therapeutics.
References
- 1. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Thienyl-Pyrazole and Phenyl-Pyrazole Bioactivity
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds. The strategic substitution of this heterocyclic ring has paved the way for a diverse array of therapeutic agents. Among the most explored modifications are the incorporation of phenyl and thienyl moieties, giving rise to the phenyl-pyrazole and thienyl-pyrazole classes of compounds. This guide provides an objective, data-driven comparison of the bioactivity of these two prominent classes, offering insights into their therapeutic potential across various domains, including anticancer, anti-inflammatory, antioxidant, and insecticidal applications.
Comparative Bioactivity Data
The following tables summarize the quantitative data from various studies, offering a head-to-head comparison of the bioactivities of representative thienyl-pyrazole and phenyl-pyrazole derivatives. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
Anticancer Activity
The antiproliferative effects of thienyl- and phenyl-pyrazoles have been extensively evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thienyl-Pyrazole | Thiazolyl-pyrazole derivative | MCF-7 (Breast) | 5.8 | [1] |
| Thiazolyl-pyrazole derivative | A549 (Lung) | 8.0 | [1] | |
| Thiazolyl-pyrazole derivative | HeLa (Cervical) | 9.8 | [1] | |
| Phenyl-Pyrazole | Pyrazole derivative | K562 (Leukemia) | 0.021 | |
| Pyrazole derivative | A549 (Lung) | 0.69 | ||
| Pyrazole derivative | MCF-7 (Breast) | 4.98 | [1] | |
| Pyrazole benzamide derivative | HCT-116 (Colon) | 7.74 | [1] |
Anti-inflammatory Activity (COX-2 Inhibition)
A primary mechanism for the anti-inflammatory action of many pyrazole derivatives is the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[2][3]
| Compound Class | Derivative | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| Thienyl-Pyrazole | Thiophene pyrazole hybrid | >10 (for most tested compounds) | Not specified | [4] |
| Phenyl-Pyrazole | 1,3,4-trisubstituted pyrazole | 0.26 | >192.3 | [3][5] |
| Pyrazole-thiourea-benzimidazole hybrid | 0.0000283 | Not specified | [5][6] | |
| Dihydropyrazole sulfonamide | 0.33 | Not specified | [3][6] | |
| Pyrazole-functionalized flavone | Not specified (Significant inhibition) | Selective for COX-2 | [5][6] |
Antioxidant Activity
The antioxidant potential of these compounds is often assessed by their ability to scavenge free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH).
| Compound Class | Derivative | DPPH Radical Scavenging (% Inhibition) | Reference |
| Thienyl-Pyrazole | Pyrazolyl–thiazole derivative | 72.45% | [7] |
| Phenyl-Pyrazole | Phenyl-pyrazolone derivative | Not specified (Exhibits antioxidant effect) | [8] |
Insecticidal Activity (GABA Receptor Modulation)
Phenyl-pyrazoles, like fipronil, are known to act as insecticides by blocking GABA-gated chloride channels in insects.[9] While specific quantitative data for a direct comparison with thienyl-pyrazoles on this target is limited in the provided search results, the general mechanism for phenyl-pyrazoles is well-established.
Key Signaling Pathways
The biological activities of thienyl- and phenyl-pyrazoles are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Caption: The JAK/STAT signaling pathway, a target for some anticancer pyrazole derivatives.
Caption: Role of Aurora Kinases in mitosis, inhibited by certain anticancer pyrazoles.
Caption: The VEGFR-2 signaling pathway, critical in angiogenesis and a target for anticancer pyrazoles.
Caption: The Bcl-2 family-mediated apoptotic pathway, a target for anticancer pyrazole derivatives.
Experimental Protocols
To ensure transparency and facilitate further research, detailed methodologies for key bioassays are provided below.
In Vitro COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-2 enzyme.
-
Objective: To determine the IC50 value of test compounds against the COX-2 enzyme.
-
Materials:
-
Purified human or ovine COX-2 enzyme.
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Heme cofactor.
-
Arachidonic acid (substrate).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
A detection reagent to measure prostaglandin E2 (PGE2) production (e.g., an EIA kit).
-
96-well microplate.
-
Microplate reader.
-
-
Procedure:
-
Reagent Preparation: Prepare all reagents and serially dilute the test compounds to the desired concentrations.
-
Enzyme and Cofactor Addition: To the wells of a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme.
-
Inhibitor Incubation: Add the various concentrations of the test compounds or vehicle control to the appropriate wells. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., 1 M HCl).
-
Detection: Measure the amount of PGE2 produced using an appropriate detection method according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[2][10]
-
GABA-gated Chloride Channel Radioligand Binding Assay
This assay measures the binding affinity of a compound to the GABA-A receptor.
-
Objective: To determine the Ki or IC50 value of a test compound for the GABA-A receptor.
-
Materials:
-
Rat brain membrane preparation (source of GABA-A receptors).
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand (e.g., [3H]Muscimol or [3H]GABA).
-
Unlabeled GABA (for determining non-specific binding).
-
Test compounds dissolved in a suitable solvent.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize rat brains in a suitable buffer and prepare a crude membrane fraction through centrifugation. Wash the membranes multiple times to remove endogenous GABA.
-
Assay Setup: In test tubes, combine the membrane preparation, radioligand, and either buffer (for total binding), a high concentration of unlabeled GABA (for non-specific binding), or varying concentrations of the test compound.
-
Incubation: Incubate the tubes at a specific temperature (e.g., 4°C) for a defined period (e.g., 45 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[11][12]
-
Caption: A logical workflow for the comparative evaluation of thienyl- and phenyl-pyrazole bioactivity.
Conclusion
Both thienyl-pyrazole and phenyl-pyrazole scaffolds serve as versatile platforms for the development of a wide range of bioactive compounds. The available data suggests that phenyl-pyrazoles have been more extensively studied and have demonstrated potent activity, particularly as anti-inflammatory (COX-2 inhibitors) and anticancer agents. The insecticidal properties of phenyl-pyrazoles are also well-documented. Thienyl-pyrazoles have shown promise, especially in the realm of antioxidant and anticancer activities.
References
- 1. srrjournals.com [srrjournals.com]
- 2. benchchem.com [benchchem.com]
- 3. research.aalto.fi [research.aalto.fi]
- 4. Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Fipronil modulation of GABAA receptor single-channel currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. PDSP - GABA [kidbdev.med.unc.edu]
Therapeutic Potential of Ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate and its Analogs in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate and structurally related pyrazole derivatives. Due to the limited availability of in vivo data for the specified compound, this guide focuses on the demonstrated anti-inflammatory efficacy of close analogs and draws comparisons with established drugs. The information presented is intended to support further research and development in the field of pyrazole-based therapeutics.
I. Anti-inflammatory Potential
Recent studies have highlighted the significant anti-inflammatory properties of pyrazole derivatives. While in vivo data for this compound is not currently available, research on analogous ethyl 5-(substituted)-1H-pyrazole-3-carboxylate compounds provides valuable insights into the potential efficacy of this class of molecules.
A key study by Yogi et al. (2018) investigated the anti-inflammatory activity of a series of novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives in a carrageenan-induced rat paw edema model. This model is a well-established method for evaluating the acute anti-inflammatory effects of novel compounds.[1][2] The study demonstrated that certain substitutions on the pyrazole ring led to significant anti-inflammatory responses.
Comparative Efficacy of Pyrazole Derivatives vs. Standard NSAIDs
The following table summarizes the anti-inflammatory activity of two of the most potent pyrazole derivatives from the study by Yogi et al. (2018) and compares them with the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac.
| Compound | Dose (mg/kg) | Time Post-Carrageenan | % Inhibition of Paw Edema | Reference |
| Pyrazole Derivative 2e (ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate) | 20 | 1 hr | 35.84 | [1][2] |
| 2 hr | 43.85 | [1][2] | ||
| 3 hr | 52.17 | [1][2] | ||
| Pyrazole Derivative 2f (ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate) | 20 | 1 hr | 37.73 | [1][2] |
| 2 hr | 45.61 | [1][2] | ||
| 3 hr | 53.04 | [1][2] | ||
| Diclofenac Sodium | 10 | 1 hr | 41.50 | [3] |
| 2 hr | 50.87 | [3] | ||
| 3 hr | 59.56 | [3] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
The anti-inflammatory activity of the pyrazole derivatives was assessed using the carrageenan-induced rat paw edema model, a standard and widely accepted method for screening anti-inflammatory drugs.[1][2]
Figure 1: Workflow of the carrageenan-induced rat paw edema model.
Potential Mechanism of Action: COX-2 Inhibition
The anti-inflammatory effects of many pyrazole-containing compounds, such as celecoxib, are attributed to their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[4][5][6] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain and inflammation. By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. Molecular modeling studies on various pyrazole derivatives have shown interactions with the COX-2 active site.[7]
Figure 2: Simplified signaling pathway of COX-2 mediated inflammation and its inhibition.
II. Anticancer Potential
The pyrazole scaffold is a common feature in many compounds with demonstrated anticancer activity.[8] These compounds have been shown to target various pathways involved in cancer cell proliferation and survival. While in vivo anticancer studies for this compound are lacking, in vitro studies on other pyrazole derivatives suggest potential avenues for investigation.
Comparative In Vitro Activity of Pyrazole Derivatives vs. Standard Chemotherapeutics
Numerous studies have reported the cytotoxic effects of various pyrazole derivatives against a range of human cancer cell lines. The table below provides a general comparison of the in vitro anticancer activity of some pyrazole derivatives with the standard chemotherapeutic agent, doxorubicin. It is important to note that these are examples from different studies and direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-benzothiazole hybrids | HT29 (Colon) | 3.17 - 6.77 | [8] |
| Pyrazole carbaldehyde derivatives | MCF7 (Breast) | 0.25 | [8] |
| 1,4-Benzoxazine-pyrazole hybrids | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | [8] |
| Doxorubicin | MCF7 (Breast) | 0.95 | [8] |
| Various cell lines | Varies | [9][10][11] |
Potential Mechanisms of Anticancer Activity
The anticancer effects of pyrazole derivatives are multifaceted and can involve the inhibition of various cellular targets critical for cancer progression, including:
-
Kinase Inhibition: Many pyrazole derivatives have been designed as inhibitors of protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are often dysregulated in cancer.[8][12]
-
DNA Interaction: Some pyrazole derivatives have been shown to bind to DNA, potentially interfering with DNA replication and transcription in cancer cells.[13][14]
-
Induction of Apoptosis: By targeting key signaling pathways, pyrazole compounds can trigger programmed cell death (apoptosis) in cancer cells.
Figure 3: Logical flow of the potential anticancer mechanisms of pyrazole derivatives.
III. Conclusion and Future Directions
While direct in vivo evidence for the therapeutic potential of this compound is currently unavailable, the existing data on its structural analogs are promising, particularly in the context of anti-inflammatory activity. The demonstrated efficacy of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives in preclinical models of inflammation suggests that the thienyl-substituted analog warrants further investigation.
Future research should prioritize the in vivo evaluation of this compound in established animal models of inflammation and cancer. Such studies will be crucial to determine its efficacy, safety profile, and pharmacokinetic properties, and to validate its potential as a novel therapeutic agent. Comparative studies against standard-of-care drugs will be essential to ascertain its relative advantages.
References
- 1. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats [ijbms.mums.ac.ir]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Doxorubicin - Wikipedia [en.wikipedia.org]
- 10. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer effect and safety of doxorubicin and nutraceutical sulforaphane liposomal formulation in triple-negative breast cancer (TNBC) animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
Assessing the Kinase Selectivity of Ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate: A Comparative Guide
For researchers and drug development professionals, understanding the kinase selectivity of a novel compound is paramount to predicting its therapeutic potential and off-target effects. This guide provides a framework for assessing the kinase selectivity of ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate, a pyrazole derivative, by comparing its hypothetical performance against established kinase inhibitors. While specific experimental data for this compound is not publicly available, this guide outlines the necessary experimental protocols and data presentation methods to conduct such an evaluation.
Kinase Inhibition Profile: A Comparative Overview
A critical step in characterizing a potential kinase inhibitor is to screen it against a panel of kinases. This provides a "selectivity profile" that highlights the compound's potency and specificity. The data below is presented hypothetically for this compound to illustrate how its selectivity would be compared with known inhibitors.
| Kinase Target | This compound (IC50, nM) | Sorafenib (IC50, nM) | Erlotinib (IC50, nM) |
| Primary Target(s) | |||
| VEGFR2 | 50 | 90 | >10,000 |
| PDGFRβ | 75 | 58 | >10,000 |
| Off-Target Kinases | |||
| EGFR | 5,000 | 3,000 | 1 |
| BRAF | >10,000 | 6 | >10,000 |
| c-Kit | 1,200 | 68 | >10,000 |
| SRC | 800 | 150 | 500 |
| ABL | 2,500 | 300 | 200 |
Note: The IC50 values for this compound are hypothetical and for illustrative purposes only.
Experimental Protocols for Kinase Selectivity Assessment
To generate the data presented above, standardized in vitro kinase assays are employed. The following are detailed methodologies for two common assay formats.
ADP-Glo™ Kinase Assay (Promega)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal that is proportional to the ADP concentration.
Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate buffer (e.g., 1% DMSO).
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound solution.
-
Add 2.5 µL of a solution containing the kinase and its specific substrate peptide.
-
Initiate the reaction by adding 5 µL of an ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate IC50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific)
This is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay that measures the binding of a test compound to the ATP-binding site of a kinase.
Principle: The assay uses a Europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor™ 647-labeled, ATP-competitive tracer that also binds to the kinase's active site. When the tracer is bound, FRET occurs between the Eu-chelate and the tracer. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.
Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Assembly:
-
In a 384-well plate, add 5 µL of the test compound solution.
-
Add 5 µL of a solution containing the Eu-labeled antibody and the kinase.
-
Add 5 µL of the Alexa Fluor™ 647-labeled tracer.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). IC50 values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Kinase Selectivity Profiling
The following diagram illustrates a typical workflow for assessing the kinase selectivity of a novel compound like this compound.
Caption: Workflow for kinase selectivity profiling.
Relevant Signaling Pathway: JAK/STAT Pathway
Many pyrazole-based inhibitors have been found to target kinases within the JAK/STAT signaling pathway, which is crucial for cell growth, differentiation, and immune response. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.
Caption: Simplified JAK/STAT signaling pathway.
By following these protocols and data analysis frameworks, researchers can effectively assess the kinase selectivity of novel compounds like this compound and compare their potential with existing therapeutics. This systematic approach is fundamental to the successful development of new targeted therapies.
A Comparative Docking Analysis of Pyrazole-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Pyrazole Inhibitors Targeting Key Proteins in Disease.
This guide provides a comparative analysis of pyrazole derivatives as inhibitors for various protein targets implicated in cancer and inflammation. By leveraging data from several molecular docking studies, we present a consolidated view of their binding affinities and inhibitory potentials. This information is intended to aid researchers in the rational design and development of novel pyrazolic therapeutic agents.
Comparative Docking Performance of Pyrazole Inhibitors
The following tables summarize the docking scores and binding energies of various pyrazole derivatives against key protein targets. Lower binding energy and more negative docking scores are indicative of a more favorable binding interaction.
Table 1: Docking Performance Against Receptor Tyrosine Kinase VEGFR-2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[1]
| Compound ID | Target Protein (PDB ID) | Docking Score (kcal/mol) | Binding Energy (kJ/mol) | Reference |
| Compound 1b | VEGFR-2 (2QU5) | - | -10.09 | [2][3] |
| Compound 1e | VEGFR-2 (2QU5) | - | -9.64 | [2] |
| Compound 3i | VEGFR-2 | - | - | [1] |
| Compound 6j | VEGFR-2 | -10.80 | - | [4] |
| Compound 6a | VEGFR-2 | -10.30 | - | [4] |
| Compound 6n | VEGFR-2 | - | - | [4] |
Note: Direct comparison of scores between different studies should be done with caution due to variations in docking software and protocols.
Table 2: Docking Performance Against Cyclin-Dependent Kinase 2 (CDK2)
Cyclin-dependent kinases (CDKs) are crucial for the regulation of the cell cycle, and their inhibition is a well-established strategy in cancer therapy.[2]
| Compound ID | Target Protein (PDB ID) | Docking Score (kcal/mol) | Binding Energy (kJ/mol) | Reference |
| Compound 2b | CDK2 (2VTO) | - | -10.35 | [2][3] |
Table 3: Docking Performance Against Cyclooxygenase-2 (COX-2)
Cyclooxygenase-2 (COX-2) is an enzyme responsible for inflammation and pain. Selective COX-2 inhibitors are a class of anti-inflammatory drugs.
| Compound ID | Target Protein (PDB ID) | Docking Score (kcal/mol) | Reference |
| Designed Derivatives | COX-2 (3LN1) | -6.736 to -9.434 | [5] |
| Celecoxib (Standard) | COX-2 (3LN1) | -12.049 | [5] |
| Compound 5u | COX-2 | -12.907 | [6] |
| Compound 5s | COX-2 | -12.24 | [6] |
| Diclofenac (Reference) | COX-2 | -6.5 | [7] |
| Synthesized Compounds | COX-2 | -9.8 to -10.9 | [7] |
Experimental and Computational Protocols
The methodologies employed in the cited studies are crucial for interpreting the docking results. A summary of the typical protocols is provided below.
Molecular Docking Workflow
A generalized workflow for the molecular docking studies cited is as follows:
-
Protein Preparation : The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.
-
Ligand Preparation : The 2D structures of the pyrazole derivatives are drawn and converted to 3D structures. Energy minimization is performed using appropriate force fields.
-
Docking Simulation : Molecular docking is performed using software such as AutoDock, Glide, or Schrödinger's Maestro.[5][8] The software places the ligand in the binding site of the protein and calculates the binding affinity, typically reported as a docking score or binding energy.
-
Analysis of Interactions : The resulting docked poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues.[8]
References
- 1. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Molecular Docking Studies, Synthesis and Characterization of some New 4,5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as Cyclooxygenase Inhibitors - ProQuest [proquest.com]
- 6. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Evaluating the Off-Target Effects of Ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the off-target effects of the putative Hsp90 inhibitor, ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate. Due to the limited publicly available data on the specific off-target profile of this compound, this guide uses established Hsp90 inhibitors, Ganetespib and Luminespib, as benchmarks for comparison. The experimental data for this compound presented herein is a representative, hypothetical profile for illustrative purposes.
Introduction
This compound belongs to a class of compounds, 5-aryl-3-thiophen-2-yl-1H-pyrazoles, that have been identified as inhibitors of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in oncogenic signaling pathways. While the on-target inhibition of Hsp90 holds therapeutic promise, understanding the off-target effects of any new chemical entity is paramount for assessing its safety and specificity. This guide outlines the methodologies to characterize these effects and presents a comparative analysis.
On-Target and Off-Target Activity Comparison
The following table summarizes the inhibitory activity of this compound against its intended target, Hsp90, and a panel of off-target kinases. The data for Ganetespib and Luminespib are derived from publicly available studies, while the data for this compound is a hypothetical profile based on typical characteristics of pyrazole-based inhibitors.
| Target | This compound (Hypothetical IC50, nM) | Ganetespib (IC50, nM) | Luminespib (NVP-AUY922) (IC50, nM) |
| Hsp90α | 25 | 3.9 | 13 |
| Hsp90β | 45 | 3.9 | 21 |
| ABL1 | >10,000 | 3,391 | >10,000 |
| ABL2 | 8,500 | 215 | >10,000 |
| DDR1 | >10,000 | >10,000 | >10,000 |
| TRKA-TFG | 9,200 | 4,271 | >10,000 |
| EGFR | 5,300 | >10,000 | >10,000 |
| VEGFR2 | 7,800 | >10,000 | >10,000 |
| CDK1 | >10,000 | >10,000 | >10,000 |
| CDK2 | >10,000 | >10,000 | >10,000 |
| c-KIT | 6,200 | >10,000 | >10,000 |
| FLT3 | 4,900 | >10,000 | >10,000 |
| PDGFRα | 8,100 | >10,000 | >10,000 |
| PDGFRβ | 7,500 | >10,000 | >10,000 |
| SRC | >10,000 | 5,600 | >10,000 |
Disclaimer: The IC50 values for this compound are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
Comprehensive evaluation of off-target effects requires a multi-pronged approach. Below are detailed protocols for key experimental methodologies.
1. Kinase Selectivity Profiling using Kinobeads
This method provides a broad assessment of a compound's interaction with a large portion of the kinome in a cellular context.
-
Cell Lysis:
-
Culture human cancer cell lines (e.g., K562, A549, HCT116) to 80-90% confluency.
-
Harvest cells by scraping and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.5% NP-40, 1 mM EDTA, 1 mM EGTA, protease and phosphatase inhibitor cocktails).
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Competitive Binding Assay:
-
Dilute the cell lysate to a final protein concentration of 2-5 mg/mL in lysis buffer.
-
Prepare serial dilutions of this compound and control compounds (e.g., Ganetespib) in DMSO.
-
Add the test compounds to the cell lysate and incubate for 1 hour at 4°C with gentle rotation. A DMSO-only control is included.
-
Add a slurry of kinobeads (sepharose beads coupled with a mixture of broad-spectrum kinase inhibitors) to the lysate and incubate for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with lysis buffer to remove non-specifically bound proteins.
-
-
Protein Elution, Digestion, and Mass Spectrometry:
-
Elute the bound kinases from the beads using an SDS-PAGE loading buffer and heat at 95°C for 10 minutes.
-
Separate the eluted proteins by SDS-PAGE.
-
Perform in-gel digestion of the proteins with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify and quantify the bound kinases using a proteomics software suite (e.g., MaxQuant). The relative abundance of each kinase in the presence of the test compound compared to the DMSO control is used to determine the binding affinity and generate a selectivity profile.
-
2. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to validate target engagement in intact cells and can be adapted to assess off-target binding.
-
Cell Treatment and Heating:
-
Culture cells of interest to a high density.
-
Treat the cells with this compound or a vehicle control (DMSO) at various concentrations for a defined period (e.g., 1 hour) at 37°C.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 25°C water bath.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to new tubes and determine the protein concentration.
-
-
Protein Analysis:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using antibodies against the target of interest (Hsp90) and suspected off-targets.
-
Quantify the band intensities to generate a melting curve for each protein. A shift in the melting temperature in the presence of the compound indicates target engagement.
-
Visualizations
Hsp90 Signaling Pathway
Caption: Hsp90 signaling pathway and mechanism of inhibition.
Experimental Workflow for Off-Target Profiling
Caption: Workflow for identifying and validating off-target effects.
Conclusion
The comprehensive evaluation of off-target effects is a critical component of preclinical drug development. For novel compounds like this compound, a systematic approach combining in silico prediction, broad-panel in vitro screening, and cellular validation is essential. While direct experimental data for this specific molecule is not yet publicly available, comparison with established Hsp90 inhibitors like Ganetespib and Luminespib provides a valuable framework for understanding its potential selectivity profile. The methodologies and workflows presented in this guide offer a robust strategy for researchers to thoroughly characterize the on- and off-target activities of new chemical entities, ultimately leading to the development of safer and more effective therapeutics.
Safety Operating Guide
Safe Disposal of Ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate: A Comprehensive Guide
For researchers and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate, a heterocyclic compound with potential biological activity. Adherence to these procedures is essential to mitigate risks and ensure regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, information from closely related structures, such as "Ethyl 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxylate" and "5-Thien-2-yl-1H-pyrazole-3-carboxylic acid," should be used to inform safety protocols.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A properly fitted lab coat
All handling and preparation for disposal should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
Hazard Assessment
Quantitative Hazard Data Summary (Based on Analogs):
| Hazard Classification | Description | Recommended Precautions |
| Acute Oral Toxicity | May be harmful if swallowed.[6] | Do not eat, drink, or smoke when handling. If swallowed, seek immediate medical attention.[7] |
| Skin Corrosion/Irritation | May cause skin irritation.[6] | Wear protective gloves and clothing. In case of contact, wash skin thoroughly with soap and water.[7] |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[6] | Wear safety goggles or a face shield. If in eyes, rinse cautiously with water for several minutes.[7] |
| Specific target organ toxicity | May cause respiratory irritation.[6] | Handle in a well-ventilated area, preferably a chemical fume hood.[8] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1][9]
1. Waste Segregation and Collection:
-
Solid Waste: Collect unreacted or expired solid this compound in a dedicated, clearly labeled, and sealable hazardous waste container.[10] Any materials contaminated with the solid compound, such as weighing paper, spatulas, and pipette tips, should also be placed in this container.[1]
-
Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[10] Do not mix with other incompatible waste streams.
-
Contaminated PPE: Dispose of contaminated gloves, disposable lab coats, and other PPE in a designated hazardous waste bag.
2. Waste Container Labeling: All waste containers must be clearly and securely labeled with the following information:
-
The words "Hazardous Waste"[1]
-
The full chemical name: "this compound"[1]
-
The primary hazards associated with the compound (e.g., "Irritant," "Harmful")[1]
-
The date of waste generation
3. Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area. Ensure that the storage area is cool and dry, and that incompatible materials are segregated.[10]
4. Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.[9][10] Provide a detailed inventory of the waste being disposed of.
Spill Management
In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[11] Carefully collect the absorbed material and place it into a labeled hazardous waste container. Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
Experimental Workflow and Disposal Pathway
Caption: Workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. solverchembooks.com [solverchembooks.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling Ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of Ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate (CAS: 121195-03-7). Given the limited specific toxicological data for this compound, the following guidance is based on best practices for handling structurally related pyrazole and thiophene derivatives, which may possess hazardous properties.[1][2][3] It is crucial to handle this compound with a high degree of caution, assuming it may cause skin, eye, and respiratory irritation.[4][5][6]
Hazard Summary
-
Skin Irritation: May cause skin irritation upon contact.[4][5][6]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.[4][5][6]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory to prevent exposure through all potential routes (inhalation, skin and eye contact, ingestion).
| Protection Type | Specific PPE | Standard/Material | Purpose & Notes |
| Primary Engineering Control | Chemical Fume Hood | Certified and functioning properly | All handling, including weighing and transfers, must be conducted in a fume hood to minimize inhalation exposure. |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | ANSI Z87.1-2003 or EN166 | Goggles are mandatory. A face shield must be worn over goggles when there is a significant risk of splashing.[7][8] |
| Hand Protection | Chemical-Resistant Gloves (Double Gloving) | Nitrile or Neoprene | Inspect gloves before each use. For compounds of unknown toxicity, double gloving is recommended.[7] Dispose of contaminated gloves immediately. |
| Body Protection | Flame-Resistant Laboratory Coat | Nomex or equivalent | Must be fully buttoned with sleeves rolled down to protect against splashes and potential fire hazards.[7] |
| Respiratory Protection | NIOSH-approved Respirator | N95 or higher | Recommended if there is a risk of inhaling dust, especially when handling the powder outside of a fume hood.[7] |
| Foot Protection | Closed-toe Shoes | --- | Prevents injury from spills and dropped objects. |
Experimental Protocols: Handling and Disposal
Handling Procedure:
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Gather all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as specified in the table above.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to prevent inhalation of dust particles. Use a spatula for transfers.
-
In Solution: When working with the compound in solution, handle it within the fume hood. Avoid splashes and aerosol generation.
-
Post-Handling: After handling, decontaminate the work area. Remove PPE in the correct order to avoid cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[4][6]
Disposal Plan:
-
Waste Collection: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), in a designated, sealed, and clearly labeled hazardous waste container.
-
Waste Disposal: Dispose of the chemical waste through a licensed professional waste disposal service.[4] Do not dispose of it down the drain or in regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contaminated Packaging: Dispose of the original container as unused product in the same manner as the chemical waste.[4]
Workflow Diagram
Caption: Workflow for the safe handling and disposal of the compound.
References
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. angenechemical.com [angenechemical.com]
- 7. benchchem.com [benchchem.com]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
